5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile
Description
Properties
IUPAC Name |
5-formyl-2-(4-methylimidazol-1-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c1-9-6-15(8-14-9)12-3-2-10(7-16)4-11(12)5-13/h2-4,6-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOUIBRUJROZIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=C(C=C(C=C2)C=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743634 | |
| Record name | 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1170735-10-0 | |
| Record name | 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile
An In-depth Technical Guide to the Synthesis of 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile
Abstract
This technical guide provides a comprehensive overview of the synthetic methodologies for preparing this compound (CAS No. 1170735-10-0), a key building block in modern medicinal chemistry.[1][2][3] With the molecular formula C₁₂H₉N₃O, this compound serves as a crucial precursor for the synthesis of complex heterocyclic systems, particularly in the development of novel therapeutic agents.[1] This document details the strategic approach to its synthesis, focusing on a convergent strategy involving the preparation of key intermediates and their subsequent coupling via nucleophilic aromatic substitution. We will explore the underlying reaction mechanisms, provide detailed, field-tested experimental protocols, and discuss key considerations for process optimization. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development.
Introduction: Significance and Synthetic Strategy
This compound is a highly functionalized aromatic compound featuring a benzonitrile core substituted with both a reactive formyl group and a 4-methylimidazole moiety.[1][4] This unique arrangement of functional groups makes it a versatile intermediate. The benzonitrile and formyl groups are electron-withdrawing, activating the aromatic ring for specific transformations, while also serving as handles for further molecular elaboration. The imidazole ring is a common pharmacophore, and its derivatives are known to interact with a wide range of biological targets.[5][6]
The most logical and industrially scalable approach to synthesizing this molecule is a convergent strategy. This involves the independent synthesis of two key precursors, which are then coupled in a final, high-yielding step.
The core synthetic strategy is broken down into two primary stages:
-
Preparation of Key Intermediates:
-
Intermediate A: An activated halo-benzonitrile, typically 2-Chloro-5-formylbenzonitrile.
-
Intermediate B: The nucleophilic coupling partner, 4-methyl-1H-imidazole.
-
-
Nucleophilic Aromatic Substitution (SNAr): The coupling of Intermediate A and Intermediate B to form the final product.
This approach allows for optimization of each step independently and ensures a more efficient overall process.
Caption: Convergent synthetic workflow for the target molecule.
Synthesis of Precursors
Intermediate A: 2-Chloro-5-formylbenzonitrile
The preparation of an activated benzonitrile is a critical first step. 2-Chloro-5-formylbenzonitrile (CAS 1261759-41-4) is an ideal electrophilic partner for the subsequent coupling reaction.[7] The chlorine atom is a good leaving group, and its position ortho to the strongly electron-withdrawing nitrile group facilitates nucleophilic aromatic substitution.
A common route to similar formylbenzonitriles involves the cyanation of a corresponding bromobenzaldehyde via a Rosenmund-von Braun reaction.[8][9] This reaction typically requires high temperatures (e.g., 170°C) and a copper(I) cyanide reagent in a high-boiling solvent like NMP or DMF.[8][9]
Alternative modern methods may offer milder conditions. For instance, various patented procedures describe multi-step syntheses starting from simpler materials like o-fluorobenzonitrile to avoid the use of highly toxic reagents like liquid bromine or cuprous cyanide under harsh conditions.[10] For the purposes of this guide, we will assume 2-Chloro-5-formylbenzonitrile is either commercially sourced or prepared via established literature methods.
Intermediate B: 4-methyl-1H-imidazole
4-methyl-1H-imidazole is a readily available commercial reagent. However, understanding its synthesis provides valuable chemical context. The classical Debus synthesis, first reported in 1858, involves the reaction of a dicarbonyl (glyoxal), an aldehyde (formaldehyde), and ammonia.[5][6]
A more specific industrial preparation for 4-methylimidazole involves the reaction of hydroxypropanone and formamide in the presence of a significant molar excess of ammonia at elevated temperatures (100-200°C) and pressures (10-250 bar).[11] This process provides high yields and purity of the desired product.[11] It is important to note that 4-methylimidazole exists in a tautomeric equilibrium with 5-methylimidazole, a feature common to asymmetrically substituted imidazoles.[5]
The Core Reaction: Nucleophilic Aromatic Substitution (SNAr)
The cornerstone of this synthesis is the coupling of 2-chloro-5-formylbenzonitrile with 4-methyl-1H-imidazole. This transformation is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction.
Mechanistic Principles
The SNAr mechanism is generally understood to proceed via a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex.[12]
-
Nucleophilic Attack: The imidazole, acting as a nucleophile, attacks the carbon atom bearing the chloro leaving group. This step is typically rate-determining. The aromaticity of the ring is temporarily broken, and a negatively charged Meisenheimer complex is formed. The negative charge is delocalized across the ring and is stabilized by the electron-withdrawing nitrile (-CN) and formyl (-CHO) groups.
-
Leaving Group Elimination: The aromaticity of the ring is restored by the expulsion of the chloride ion, yielding the final product.
While the Meisenheimer intermediate is a widely accepted model, recent computational and kinetic studies suggest that some SNAr reactions may proceed through a concerted mechanism, where bond formation and bond breaking occur in a single transition state.[12] For many practical applications, the stepwise model remains a powerful predictive tool.
Caption: Simplified mechanism of the SNAr reaction. (Note: Image placeholders would be replaced with actual chemical structure diagrams in a full implementation).
Causality of Experimental Choices
The success of the SNAr reaction hinges on the careful selection of reagents and conditions.
-
Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is optimal. These solvents can solvate the cation of the base but do not strongly solvate the imidazole nucleophile, thus enhancing its nucleophilicity. They also effectively dissolve the reactants and intermediates.[13]
-
Base: A mild to moderate base is required to deprotonate the N-H of the imidazole, generating the more potent imidazolide anion. Potassium carbonate (K₂CO₃) is a common and effective choice. It is a solid, which simplifies the work-up (it can be filtered off), and it is not excessively strong, which minimizes potential side reactions with the formyl group. Stronger bases like sodium hydride (NaH) can also be used but require strictly anhydrous conditions.
-
Temperature: The reaction is typically heated to increase the reaction rate. A temperature range of 80-120°C is common. The optimal temperature must be determined empirically to ensure a reasonable reaction time without causing degradation of the starting materials or product.
Detailed Experimental Protocol
This protocol is a representative procedure based on established principles of nucleophilic aromatic substitution and should be adapted and optimized for specific laboratory conditions.[14][15]
Objective: To synthesize this compound from 2-chloro-5-formylbenzonitrile and 4-methyl-1H-imidazole.
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Quantity |
| 2-Chloro-5-formylbenzonitrile | C₈H₄ClNO | 165.58 | 1.0 | (e.g., 5.0 g) |
| 4-methyl-1H-imidazole | C₄H₆N₂ | 82.10 | 1.2 | (e.g., 2.97 g) |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.0 | (e.g., 8.34 g) |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | (e.g., 50 mL) |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | (For extraction) |
| Brine (Saturated NaCl) | NaCl | 58.44 | - | (For washing) |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | (For drying) |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-formylbenzonitrile (1.0 eq.), 4-methyl-1H-imidazole (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Solvent Addition: Add anhydrous DMF (10 mL per 1 g of the limiting reagent) to the flask.
-
Heating: Heat the reaction mixture to 100°C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC until the starting 2-chloro-5-formylbenzonitrile spot is consumed (typically 4-8 hours).
-
Work-up (Quenching & Extraction):
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing 200 mL of cold water. A precipitate may form.
-
Stir for 30 minutes, then extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers in a separatory funnel.
-
-
Washing & Drying:
-
Wash the combined organic layers with water (2 x 100 mL) to remove residual DMF, followed by brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound as a solid.
-
Conclusion
The is reliably achieved through a convergent strategy culminating in a nucleophilic aromatic substitution. This guide has detailed the rationale behind the synthetic route, the mechanism of the key coupling step, and a practical, step-by-step protocol. By understanding the causality behind the choice of reagents and conditions, researchers can effectively troubleshoot and optimize this synthesis for the efficient production of this valuable chemical intermediate, thereby facilitating advancements in medicinal chemistry and drug discovery.
References
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5-Formyl-2-(4-methyl-1H-imidazol-1-yl)-Benzonitrile - Synthonix . Synthonix, Inc. Available at: [Link]
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Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC . PubMed Central. Available at: [Link]
- US Patent US4803281A - Preparation of 4-methylimidazole. Google Patents.
- US Patent US4224452A - Method for preparing 4-hydroxymethyl imidazoles. Google Patents.
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Imidazole synthesis - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]
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Imidazole - Wikipedia . Wikipedia. Available at: [Link]
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Concerted Nucleophilic Aromatic Substitutions - PMC . NIH. Available at: [Link]
- US Patent US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile. Google Patents.
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Imidazole as leaving group in aromatic nucleophilic substitution reactions - ResearchGate . ResearchGate. Available at: [Link]
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Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes - ResearchGate . ResearchGate. Available at: [Link]
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5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile chemical properties
An In-depth Technical Guide to the Chemical Properties of 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile
Authored by Gemini, Senior Application Scientist
Abstract
This compound, CAS No. 1170735-10-0, is a highly functionalized heterocyclic compound that has emerged as a valuable building block in medicinal chemistry and organic synthesis.[1] Its unique architecture, featuring a benzonitrile core substituted with both a reactive formyl group and a 4-methylimidazole moiety, offers multiple avenues for chemical modification. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway, reactivity profile, theoretical spectroscopic analysis, and essential safety information tailored for researchers, scientists, and drug development professionals. The insights herein are designed to facilitate its application in the synthesis of complex molecular scaffolds, particularly for the development of novel therapeutic agents.[1]
Molecular Structure and Physicochemical Properties
This compound is a solid compound at room temperature, possessing a molecular formula of C12H9N3O and a molecular weight of approximately 211.22 g/mol .[1][2] The structure combines the rigidity of the benzonitrile platform with the versatile chemical nature of the imidazole ring and the aldehyde functional group.
Chemical Structure
The molecule's structure is defined by a central benzene ring. A cyano (-C≡N) group and a formyl (-CHO) group are positioned para to each other at positions 1 and 4 of the benzene ring, respectively. The 4-methylimidazole ring is attached via a nitrogen atom to the carbon at position 2 of the benzonitrile.
Caption: Chemical Structure of this compound.
Physicochemical Data
The key properties of this compound are summarized below. It is important to note that while some data is available from commercial suppliers, other properties like solubility are predicted based on structural analysis.
| Property | Value / Observation | Source |
| CAS Number | 1170735-10-0 | [1][2][3] |
| Molecular Formula | C₁₂H₉N₃O | [1] |
| Molecular Weight | 211.22 g/mol | [1][2] |
| Appearance | Solid | [4] |
| Purity | Typically ≥98% | [4] |
| Predicted Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol. | N/A |
| Storage Conditions | 2-8°C, under an inert atmosphere. | [1] |
Synthesis and Purification
Proposed Synthetic Pathway
The proposed synthesis involves the reaction of 2-Fluoro-5-formylbenzonitrile with 4-methylimidazole . The fluorine atom at the C2 position is highly activated towards nucleophilic displacement by the electron-withdrawing effects of the adjacent nitrile group and the formyl group in the para position.
Caption: Proposed workflow for the synthesis of the title compound.
Experimental Protocol (Hypothetical)
This protocol is a representative example and requires optimization in a laboratory setting.
-
Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-fluoro-5-formylbenzonitrile (1.0 eq.), 4-methylimidazole (1.2 eq.), and anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).
-
Causality: 4-methylimidazole acts as the nucleophile. K₂CO₃ is a mild base used to deprotonate the imidazole N-H, increasing its nucleophilicity, and to scavenge the HF byproduct. An excess of the imidazole can help drive the reaction to completion.
-
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a concentration of approximately 0.5 M with respect to the limiting reagent.
-
Causality: DMSO is a polar aprotic solvent that is excellent for SNAAr reactions, as it effectively solvates the potassium cation without hydrogen bonding to the nucleophile, thereby enhancing reactivity.
-
-
Reaction: Heat the reaction mixture to 110°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl fluoride is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing cold water. This will precipitate the crude product. Stir for 30 minutes.
-
Extraction: If an oil forms or precipitation is incomplete, extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. If a solid precipitates, it can be collected by filtration.
-
Purification: Purify the crude material by flash column chromatography on silica gel, using a gradient elution system (e.g., hexane/ethyl acetate) to isolate the pure product.
-
Self-Validation: The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis to ensure the absence of starting materials and byproducts.
-
Chemical Reactivity and Derivatization
The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. This allows for selective transformations, making it a versatile scaffold for building molecular complexity.[1]
-
The Formyl Group (-CHO): As a classic aldehyde, it is the most versatile handle for derivatization.
-
Oxidation: Can be oxidized to a carboxylic acid using reagents like sodium chlorite (NaClO₂) or potassium permanganate (KMnO₄).[1]
-
Reduction: Can be selectively reduced to a primary alcohol (-CH₂OH) with mild reducing agents such as sodium borohydride (NaBH₄).[1]
-
Reductive Amination: Reacts with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) to form secondary or tertiary amines, respectively. This is a cornerstone reaction in medicinal chemistry for library synthesis.
-
Wittig Reaction: Can be converted into an alkene by reaction with a phosphonium ylide.
-
-
The Nitrile Group (-C≡N): This group is generally less reactive than the aldehyde.
-
Reduction: Can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.[1] Care must be taken as these conditions can also reduce the aldehyde.
-
Hydrolysis: Can be hydrolyzed to a carboxylic acid under harsh acidic or basic conditions, which would likely also affect the formyl group.
-
-
The Imidazole Ring: The ring itself can undergo electrophilic aromatic substitution, although the positions are directed by the existing substituents and the overall electron density of the heterocyclic system.[1]
Caption: Key reaction pathways for the derivatization of the title compound.
Theoretical Spectroscopic Analysis
No experimental spectra for this compound are publicly available. However, a theoretical analysis based on its structure allows for the prediction of key signals in ¹H NMR, ¹³C NMR, and mass spectrometry, which are crucial for its identification and characterization during synthesis.
| Analysis Type | Predicted Signals |
| ¹H NMR | Aldehyde Proton: Singlet, ~9.9-10.1 ppm. Aromatic Protons: Three protons on the benzonitrile ring, appearing as doublets and doublets of doublets between ~7.8-8.5 ppm. Imidazole Protons: Two singlets (or narrow doublets due to long-range coupling), ~7.0-8.0 ppm. Methyl Protons: Singlet, ~2.2-2.4 ppm. |
| ¹³C NMR | Nitrile Carbon (-CN): ~115-120 ppm. Aldehyde Carbon (-CHO): ~190-192 ppm. Aromatic & Imidazole Carbons: Multiple signals between ~110-150 ppm. Methyl Carbon (-CH₃): ~13-15 ppm. |
| Mass Spec (ESI+) | [M+H]⁺: Predicted m/z of 212.0818 (for C₁₂H₁₀N₃O⁺). |
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for this compound is not available. Therefore, it must be handled with the precautions appropriate for a novel research chemical with potential biological activity. General safety guidelines derived from structurally related compounds like benzonitrile and imidazole are applicable.[5][6]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[7]
-
Hazards: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin.[6][8] May cause skin and serious eye irritation. The toxicological properties have not been fully investigated.
-
Storage: As recommended, store in a tightly sealed container in a cool, dry, and well-ventilated area at 2-8°C, preferably under an inert atmosphere like argon or nitrogen to prevent degradation of the aldehyde group.[1]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is a strategically designed chemical intermediate with significant potential for applications in drug discovery and organic synthesis. Its three distinct functional groups offer orthogonal reactivity, enabling the construction of diverse and complex molecular libraries. This guide provides the foundational knowledge required for researchers to effectively synthesize, handle, and derivatize this compound, paving the way for its use in developing next-generation chemical entities.
References
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One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][9][10]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. PubMed Central.
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- US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
- 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole. MDPI.
- One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocycliz
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
- Benzonitrile CAS No 100-47-0 MATERIAL SAFETY D
- 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. MDPI.
- Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade. Cole-Parmer.
- This compound. CymitQuimica.
- 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)-Benzonitrile. Sigma-Aldrich.
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An In-depth Technical Guide to 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile: A Key Intermediate in Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile (CAS Number: 1170735-10-0) is a strategically important heterocyclic building block in the landscape of medicinal chemistry and drug discovery.[1] Its unique trifunctional architecture, featuring a reactive aldehyde, a versatile nitrile group, and a biologically relevant 4-methylimidazole moiety, positions it as a valuable precursor for the synthesis of complex molecular scaffolds.[1] This guide provides a comprehensive technical overview of its chemical properties, a detailed representative synthetic protocol, and its primary application as a starting material for the construction of benzimidazole derivatives, a class of compounds with significant therapeutic potential.[1][2] While specific biological activity for this compound is not extensively documented in public literature, its utility in generating libraries of potential kinase inhibitors and other targeted therapies is inferred from the broad bioactivity of the benzimidazole scaffold.[2][3]
Introduction and Significance
The imidazole ring is a privileged structure in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[2] Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a key pharmacophore for interacting with biological targets. Similarly, the benzonitrile group is a common feature in many bioactive molecules, often acting as a hydrogen bond acceptor or a precursor to other functional groups. The combination of these two moieties with a chemically reactive formyl group in this compound creates a versatile platform for the synthesis of diverse compound libraries, particularly those based on the benzimidazole framework.[1] Benzimidazoles are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[2][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 1170735-10-0 | [1] |
| Molecular Formula | C₁₂H₉N₃O | [1] |
| Molecular Weight | 211.22 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | Solid (form may vary by supplier) | N/A |
| Purity | Typically >98% (as offered by commercial suppliers) | N/A |
| Storage | Store at 2-8°C in an inert atmosphere | [1] |
Synthesis and Reaction Mechanisms
Representative Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from commercially available 2-fluoro-5-formylbenzonitrile and 4-methylimidazole.
Detailed Experimental Protocol (Representative)
Materials and Reagents:
-
2-Fluoro-5-formylbenzonitrile
-
4-Methylimidazole
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoro-5-formylbenzonitrile (1.0 eq), 4-methylimidazole (1.1 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the 2-fluoro-5-formylbenzonitrile.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a mild base suitable for deprotonating the imidazole nitrogen, facilitating its nucleophilic attack on the electron-deficient aromatic ring.
-
Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SₙAr reaction.
-
Temperature: Heating is necessary to overcome the activation energy of the nucleophilic aromatic substitution reaction.
-
Purification: Column chromatography is a standard and effective method for purifying organic compounds of this nature.
Application in the Synthesis of Benzimidazole Derivatives
The primary and most valuable application of this compound is in the synthesis of 2-substituted benzimidazoles. The formyl group can readily condense with an ortho-phenylenediamine to form the benzimidazole ring system.
General Reaction Scheme
Representative Protocol for Benzimidazole Synthesis
Materials and Reagents:
-
This compound
-
Substituted ortho-phenylenediamine
-
Ethanol
-
Sodium metabisulfite (Na₂S₂O₅) or a similar oxidizing agent
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the substituted ortho-phenylenediamine (1.0 eq) in ethanol.
-
Reagent Addition: Add sodium metabisulfite (1.5 eq) to the solution.
-
Reaction: Reflux the reaction mixture for 2-4 hours, monitoring by TLC.
-
Work-up: After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.
-
Isolation and Purification: Filter the solid, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
This reaction provides a straightforward entry into a diverse range of benzimidazole derivatives, where the substituents on the ortho-phenylenediamine can be varied to modulate the pharmacological properties of the final compounds.
Potential Biological Significance and Drug Discovery Applications
While direct biological data for the title compound is scarce, its role as a precursor to benzimidazole-containing molecules is highly significant. The resulting benzimidazole scaffolds are known to interact with a variety of biological targets, including:
-
Kinases: Many kinase inhibitors incorporate the benzimidazole moiety as a "hinge-binding" element, crucial for their inhibitory activity. The synthesis of libraries of benzimidazole derivatives from the title compound is a viable strategy for discovering novel kinase inhibitors.[4]
-
DNA and RNA: The planar structure of benzimidazoles allows them to intercalate into nucleic acids, leading to potential anticancer and antiviral applications.
-
Enzymes: Benzimidazoles can act as inhibitors of various enzymes by mimicking endogenous substrates or binding to allosteric sites.
Conclusion
This compound is a valuable and versatile building block for synthetic and medicinal chemists. Its strategic placement of functional groups allows for the efficient construction of complex heterocyclic systems, most notably benzimidazole derivatives. This guide has provided a comprehensive overview of its properties and a scientifically grounded, representative protocol for its synthesis and application. As the demand for novel therapeutics continues to grow, the utility of such well-designed chemical intermediates in accelerating the drug discovery process is undeniable.
References
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available at: [Link]
-
Synthesis of Novel Benzimidazolyl-substituted Acrylonitriles and Amidino-substituted Benzimidazo[1,2-a]Quinolines. NIH National Center for Biotechnology Information. Available at: [Link]
-
Benzimidazoles from nitriles. ResearchGate. Available at: [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. NIH National Center for Biotechnology Information. Available at: [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing. Available at: [Link]
Sources
An In-Depth Technical Guide to the Mechanism of Action of 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile Derivatives as Hsp90 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: From Chemical Scaffold to Potent Therapeutics
The journey from a chemical precursor to a life-saving drug is one of intricate design and rigorous testing. 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile is a versatile chemical building block, valued in organic synthesis for its reactive properties that allow for the construction of more complex molecular architectures.[1] Its benzonitrile core functionalized with a formyl group and a 4-methylimidazole moiety makes it a valuable precursor for the synthesis of complex heterocyclic systems, particularly those with a benzimidazole scaffold.[1] These structures are of significant interest in medicinal chemistry due to their ability to mimic naturally occurring nucleotides, allowing them to interact with biological macromolecules like enzymes and receptors.[1]
One of the most significant classes of drugs developed from such complex heterocyclic systems is the new generation of Heat Shock Protein 90 (Hsp90) inhibitors. Hsp90 is a molecular chaperone that is essential for the stability and function of a wide array of "client" proteins, many of which are critical for cancer cell growth and survival.[2][3] Consequently, inhibiting Hsp90 offers a powerful therapeutic strategy for cancer by simultaneously targeting multiple oncogenic pathways.[3][4]
This guide will delve into the mechanism of action of Hsp90 inhibitors, with a particular focus on Ganetespib (formerly STA-9090), a potent, second-generation, non-ansamycin inhibitor that exemplifies the therapeutic potential of this class.
The Target: Heat Shock Protein 90 (Hsp90)
Hsp90 is a highly conserved molecular chaperone that plays a crucial role in maintaining cellular proteostasis.[4] It facilitates the proper folding, stabilization, and activation of a multitude of client proteins, many of which are involved in signal transduction, cell cycle regulation, and apoptosis.[5] In cancer cells, Hsp90 is often overexpressed and is critical for maintaining the function of mutated and overexpressed oncoproteins that drive tumor progression.[4]
The Hsp90 protein has three main domains:
-
N-Terminal Domain (NTD): Contains a highly conserved ATP-binding pocket, which is the primary target for most Hsp90 inhibitors, including ganetespib.[2][4]
-
Middle Domain (MD): Binds to client proteins and co-chaperones.[4]
-
C-Terminal Domain (CTD): Involved in the dimerization of Hsp90 and also has binding sites for some co-chaperones.[4]
The chaperone cycle of Hsp90 is an ATP-dependent process. The binding of ATP to the NTD induces a conformational change that is essential for the chaperone's function.[4]
Molecular Mechanism of Action of Ganetespib
Ganetespib exerts its anticancer effects by binding to and inhibiting the function of Hsp90. This leads to the proteasomal degradation of Hsp90 client proteins, resulting in the disruption of multiple oncogenic signaling pathways.[5][6]
Binding to the Hsp90 N-Terminal Domain
Ganetespib is a potent inhibitor of Hsp90, binding to the ATP pocket in the N-terminal domain.[7] This competitive inhibition prevents the binding of ATP, thereby stalling the chaperone cycle in a non-functional state.[2][3] Unlike the first-generation ansamycin inhibitors, ganetespib has a distinct chemical structure, which contributes to its improved safety profile, including a lack of the hepatotoxicity associated with earlier compounds.[8]
Degradation of Hsp90 Client Proteins
By inhibiting Hsp90, ganetespib leads to the destabilization and subsequent degradation of a wide range of oncogenic client proteins via the ubiquitin-proteasome pathway.[2][9] Key client proteins affected by ganetespib include:
-
Receptor Tyrosine Kinases: EGFR, HER2, MET, ALK, and ROS1.[6][8]
-
Signaling Kinases: BRAF, CRAF, and CDK4.[6]
The degradation of these proteins disrupts critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[8][10]
Downstream Cellular Effects
The degradation of Hsp90 client proteins triggers a cascade of downstream cellular events, ultimately leading to cancer cell death. These effects include:
-
Cell Cycle Arrest: Ganetespib can induce cell cycle arrest, often at the G2/M phase, by downregulating key cell cycle regulators like CDK1.[11]
-
Apoptosis: The inhibition of pro-survival signaling pathways and the degradation of anti-apoptotic proteins leads to the induction of apoptosis.[11]
-
Inhibition of Angiogenesis: By targeting proteins like HIF-1α and VEGFR, ganetespib can suppress the formation of new blood vessels that tumors need to grow.[8]
The multifaceted mechanism of action of ganetespib, targeting multiple oncogenic drivers simultaneously, makes it an attractive therapeutic strategy to overcome drug resistance.[4]
Signaling Pathways Modulated by Ganetespib
The inhibition of Hsp90 by ganetespib has a profound impact on several key signaling pathways that are frequently dysregulated in cancer.
Figure 1. Ganetespib inhibits Hsp90, leading to the degradation of client proteins and the disruption of key oncogenic signaling pathways.
Experimental Protocols for Elucidating the Mechanism of Action
A variety of experimental techniques are employed to study the mechanism of action of Hsp90 inhibitors like ganetespib.
Biochemical Assays
-
Hsp90 Binding Affinity: Techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) can be used to determine the binding affinity (Kd) of the inhibitor to Hsp90. Onalespib (AT13387), another potent Hsp90 inhibitor, has a Kd of 0.71 nM.[9]
-
ATPase Activity Assay: The effect of the inhibitor on the ATPase activity of Hsp90 can be measured using a colorimetric or fluorescent-based assay.
Cellular Assays
-
Cell Viability and Proliferation Assays: Assays such as MTT or CellTiter-Glo are used to determine the IC50 or GI50 values of the inhibitor in various cancer cell lines. Onalespib has demonstrated potent anti-proliferative activity with GI50 values in the range of 13–260 nM across a panel of 30 tumor cell lines.[12]
-
Western Blotting: This is a crucial technique to confirm the degradation of Hsp90 client proteins following treatment with the inhibitor. A dose- and time-dependent decrease in the levels of client proteins like EGFR, AKT, and ERK would be expected.[13]
-
Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle after inhibitor treatment to identify any cell cycle arrest.
-
Apoptosis Assays: Assays such as Annexin V staining or caspase activity assays (e.g., Caspase-3/7 assay) are used to quantify the induction of apoptosis.[13]
In Vivo Models
-
Xenograft Studies: Human tumor cells are implanted in immunocompromised mice, which are then treated with the Hsp90 inhibitor to evaluate its anti-tumor efficacy in a living organism. Ganetespib has shown potent antitumor efficacy in various xenograft models.[6]
-
Pharmacodynamic (PD) Biomarker Analysis: Tumor and surrogate tissues can be analyzed for changes in the levels of Hsp90 client proteins or the induction of heat shock proteins like Hsp72, which serves as a biomarker for Hsp90 inhibition.[5]
Figure 2. A typical experimental workflow for characterizing the mechanism of action of an Hsp90 inhibitor.
Quantitative Data Summary
| Compound | Assay | Result | Reference |
| Onalespib (AT13387) | Hsp90 Binding Affinity (Kd) | 0.71 nM | [9] |
| Onalespib (AT13387) | Cell Proliferation (GI50) | 13–260 nM (in a panel of 30 tumor cell lines) | [12] |
| Onalespib (AT13387) | Cell Proliferation (IC50) | 18 nM (in A375 cells) | [12] |
Conclusion and Future Directions
The development of Hsp90 inhibitors, exemplified by ganetespib, represents a significant advancement in cancer therapy. By targeting a key molecular chaperone, these drugs can simultaneously disrupt multiple oncogenic signaling pathways, offering a robust strategy to combat cancer and overcome drug resistance. The journey from a chemical precursor like this compound to a potent therapeutic agent underscores the power of medicinal chemistry in designing novel drugs with complex mechanisms of action.
Future research in this area will likely focus on developing even more selective Hsp90 inhibitors, exploring novel combination therapies, and identifying predictive biomarkers to better select patients who are most likely to respond to this class of drugs.
References
-
Traditional and Novel Mechanisms of Heat Shock Protein 90 (HSP90) Inhibition in Cancer Chemotherapy Including HSP90 Cleavage - PMC - NIH. [Link]
-
Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC. [Link]
-
Phase I study of the heat shock protein 90 (Hsp90) inhibitor onalespib (AT13387) administered on a daily for 2 consecutive days per week dosing schedule in patients with advanced solid tumors - PMC - NIH. [Link]
-
Discovery and Development of Ganetespib | Inhibitors of Molecular Chaperones as Therapeutic Agents | Books Gateway. [Link]
-
Hsp90 inhibitor - Wikipedia. [Link]
-
Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice - NIH. [Link]
-
Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice - PubMed. [Link]
-
Definition of ganetespib - NCI Drug Dictionary - National Cancer Institute. [Link]
-
Definition of Hsp90 inhibitor AT13387 - NCI Drug Dictionary - National Cancer Institute. [Link]
-
Ganetespib induces G2/M cell cycle arrest and apoptosis in gastric cancer cells through targeting of receptor tyrosine kinase signaling - PubMed Central. [Link]
-
Anticancer Inhibitors of Hsp90 Function: Beyond the Usual Suspects - PubMed Central. [Link]
-
The novel HSP90 inhibitor AT13387 potentiates radiation effects in squamous cell carcinoma and adenocarcinoma cells - PubMed Central. [Link]
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- 4. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
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- 8. Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase I study of the heat shock protein 90 (Hsp90) inhibitor onalespib (AT13387) administered on a daily for 2 consecutive days per week dosing schedule in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
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solubility of 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile in organic solvents
An In-Depth Technical Guide to the Solubility of 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile in Organic Solvents
Foreword: A Senior Application Scientist's Perspective
In the landscape of modern drug discovery, the journey from a promising molecular entity to a viable therapeutic agent is fraught with challenges. Among the most critical yet often underestimated hurdles is the physicochemical property of solubility. Poor solubility can terminate the development of an otherwise potent compound, leading to issues in bioavailability, formulation, and even in vitro assay reliability[1][2]. This guide is crafted for researchers, medicinal chemists, and formulation scientists who are navigating the complexities of drug development. Our focus is on a specific, high-value building block: this compound. While this compound holds significant potential in the synthesis of novel therapeutics, a comprehensive understanding of its solubility in organic solvents is paramount to unlocking its full utility[3]. This document provides a robust framework for determining and interpreting the solubility of this compound, moving beyond mere procedural steps to explain the underlying scientific principles and their practical implications.
Introduction to this compound
This compound is a heterocyclic compound featuring a benzonitrile core substituted with a formyl group and a 4-methylimidazole moiety[3]. Its chemical structure is presented below.
Figure 2: Relationship between Kinetic and Thermodynamic Solubility and their applications.
Experimental Protocols for Solubility Determination
The following sections provide detailed methodologies for determining the thermodynamic and kinetic solubility of this compound.
Thermodynamic Solubility Determination: The Shake-Flask Method
The saturation shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability in achieving true equilibrium.[4]
Principle: An excess of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. The concentration of the dissolved compound in the supernatant is then quantified.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (e.g., DMSO, ethanol, methanol, acetonitrile, acetone, ethyl acetate, toluene)
-
Glass vials with screw caps
-
Thermostatic shaker
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Analytical balance
Experimental Procedure:
-
Preparation: Add an excess amount of this compound to a pre-weighed glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation has been reached.[5][4]
-
Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to the vial and securely seal it to prevent evaporation.[4]
-
Equilibration: Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C or 37°C). Agitate the mixture for 24 to 72 hours. A preliminary experiment should be conducted to determine the time required to reach a stable concentration.[4]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials to further separate the solid from the supernatant.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification:
-
Prepare a series of standard solutions of the compound in the same solvent to create a calibration curve.
-
Analyze the filtered supernatant and the standard solutions by HPLC-UV.
-
Determine the concentration of the compound in the supernatant from the calibration curve.
-
Figure 3: Workflow for the Shake-Flask Method of Thermodynamic Solubility Determination.
Kinetic Solubility Determination
Kinetic solubility is a high-throughput method often employed in early drug discovery. It measures the concentration at which a compound, predissolved in DMSO, precipitates when added to an aqueous buffer.[1][2][6][7] While this guide focuses on organic solvents, the principle can be adapted to assess the impact of co-solvents.
Principle: A stock solution of the compound in DMSO is added to the test solvent. The formation of a precipitate is monitored, typically by nephelometry (light scattering) or UV absorbance after filtration.[2][7]
Materials and Equipment:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Selected organic solvents
-
Microtiter plates (96-well)
-
Automated liquid handler
-
Plate reader with nephelometry or UV absorbance capabilities
-
Incubator
Experimental Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).[7]
-
Plate Setup: Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.[7]
-
Solvent Addition: Add the target organic solvent to each well to achieve a range of final compound concentrations.
-
Incubation: Mix the contents and incubate the plate at a controlled temperature for a set period (e.g., 2 hours).[7]
-
Measurement:
-
Nephelometry: Measure the light scattering in each well. An increase in scattering indicates the formation of a precipitate.[7]
-
UV Absorbance: After incubation, filter the solution to remove any precipitate. Measure the UV absorbance of the filtrate and compare it to a standard curve to determine the concentration of the dissolved compound.[7]
-
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear and structured table for easy comparison.
Table 1: Thermodynamic Solubility of this compound in Various Organic Solvents at 25°C (Template)
| Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mM) | Molar Solubility (mol/L) |
| Dimethyl Sulfoxide (DMSO) | 46.7 | |||
| N,N-Dimethylformamide (DMF) | 36.7 | |||
| Acetonitrile | 37.5 | |||
| Methanol | 32.7 | |||
| Ethanol | 24.5 | |||
| Acetone | 20.7 | |||
| Dichloromethane (DCM) | 9.1 | |||
| Ethyl Acetate | 6.0 | |||
| Toluene | 2.4 | |||
| Hexane | 1.9 |
Interpretation: The solubility data should be correlated with the properties of the solvents. Generally, polar compounds are more soluble in polar solvents, and nonpolar compounds are more soluble in nonpolar solvents. The dielectric constant is a good indicator of a solvent's polarity. By analyzing the trend in solubility across solvents with varying polarities, one can gain insights into the intermolecular forces that govern the dissolution of this compound.
Conclusion: The Practical Application of Solubility Data
A thorough understanding of the is not an academic exercise; it is a critical step in its journey from a chemical intermediate to a component of a potential therapeutic. This data directly informs:
-
Reaction Conditions: The choice of solvent for subsequent synthetic transformations.
-
Purification Strategies: The selection of solvent systems for crystallization or chromatography.
-
Formulation Development: For preclinical studies, understanding solubility in various excipients and co-solvents is essential for developing appropriate dosing vehicles.
-
In Vitro Assays: Ensuring the compound remains in solution during biological assays is crucial for obtaining reliable data.[1]
By systematically applying the robust methodologies outlined in this guide, researchers can generate the high-quality solubility data needed to make informed decisions, thereby accelerating the drug discovery and development process.
References
- Charnwood Discovery. Kinetic Solubility - In Vitro Assay.
- Benchchem. This compound.
- WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
- Parchem. This compound.
- Synthonix. 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)-Benzonitrile.
- AxisPharm. Kinetic Solubility Assays Protocol.
- Benchchem. A Technical Guide to the Solubility of Methanesulfonamide in Organic Solvents.
- BLDpharm. 1170735-10-0|this compound.
- Creative Biolabs. Solubility Assessment Service.
- protocols.io. In-vitro Thermodynamic Solubility.
- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- CymitQuimica. This compound.
Sources
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- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile NMR spectral data
An In-Depth Technical Guide to the NMR Spectral Analysis of 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) spectral data for this compound, a key heterocyclic building block in medicinal chemistry and drug discovery.[1] Lacking a publicly available, fully assigned experimental spectrum, this document serves as an expert-level predictive guide, grounded in fundamental NMR principles and data from analogous structures. It is designed for researchers, scientists, and drug development professionals, offering a detailed interpretation of anticipated ¹H and ¹³C NMR spectra, a robust experimental protocol for data acquisition, and the scientific rationale underpinning the spectral assignments.
Introduction: The Structural Significance of a Versatile Building Block
This compound is a molecule of significant interest due to its unique trifunctional architecture. It combines a benzonitrile core, an imidazole moiety, and a reactive formyl group. This specific arrangement makes it a valuable precursor for synthesizing more complex heterocyclic systems, particularly those with therapeutic potential.[1] Accurate structural confirmation is the bedrock of chemical synthesis and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the unambiguous structural elucidation of organic molecules in solution.[2] This guide provides the foundational knowledge required to acquire and interpret the NMR spectra of this compound with confidence.
Molecular Structure and Atom Numbering
A clear and consistent atom numbering system is essential for unambiguous spectral assignment. The structure below will be used as the reference for all subsequent spectral discussion.
Caption: IUPAC-based numbering for this compound.
Predicted NMR Spectral Data & Interpretation
The following data are predicted for a standard acquisition in Deuterated Chloroform (CDCl₃) at 400 MHz. Chemical shifts (δ) are referenced to Tetramethylsilane (TMS) at 0.00 ppm.
Predicted ¹H NMR Spectrum
The proton spectrum is anticipated to display signals in three distinct regions: the downfield aromatic/aldehyde region, the mid-field imidazole region, and the upfield aliphatic region.
Table 1: Predicted ¹H NMR Data
| Atom | Multiplicity | Predicted δ (ppm) | Coupling Constant (J, Hz) | Rationale & Expert Insights |
| H-Formyl (C8-H) | Singlet (s) | 9.9 - 10.1 | N/A | The formyl proton is highly deshielded due to the anisotropy of the C=O bond and its direct attachment to the electron-withdrawing benzonitrile system. Its signal is expected to be a sharp singlet far downfield.[3] |
| H6 | Doublet (d) | 8.2 - 8.4 | J ≈ 2.0 Hz | This proton is ortho to the formyl group and meta to the cyano group, both strongly electron-withdrawing, causing a significant downfield shift. It will show small meta-coupling to H4. |
| H4 | Doublet of Doublets (dd) | 8.0 - 8.2 | J ≈ 8.5, 2.0 Hz | H4 is ortho to the cyano group and para to the imidazole, but also ortho to the formyl group's position. It will show ortho-coupling to H3 and meta-coupling to H6. |
| H3 | Doublet (d) | 7.6 - 7.8 | J ≈ 8.5 Hz | This proton is ortho to the bulky and electronically complex imidazole substituent. It will exhibit a standard ortho-coupling to H4. |
| H2' | Singlet (s) | 7.8 - 8.0 | N/A | Protons at the C2 position of an imidazole ring are typically the most downfield due to the adjacent nitrogen atoms.[4] The lack of adjacent protons results in a singlet. |
| H5' | Singlet (s) | 7.1 - 7.3 | N/A | This proton is adjacent to the methyl group. Its chemical environment is less electron-poor than H2', resulting in a more upfield signal.[5] |
| H-Methyl (C12-H₃) | Singlet (s) | 2.2 - 2.4 | N/A | The methyl protons on the imidazole ring will appear as a sharp singlet in the aliphatic region. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will be characterized by a wide chemical shift range, from the downfield carbonyl carbon to the upfield methyl carbon.
Table 2: Predicted ¹³C NMR Data
| Atom | Predicted δ (ppm) | Rationale & Expert Insights |
| C8 (Formyl C=O) | 190 - 192 | The carbonyl carbon of an aldehyde is one of the most deshielded signals in a ¹³C spectrum due to the double bond to the highly electronegative oxygen. |
| C2 | 145 - 148 | This carbon is directly attached to the nitrogen of the imidazole ring, a substitution that causes a significant downfield shift. |
| C4' | 138 - 140 | The methyl-substituted carbon of the imidazole ring. |
| C5 | 136 - 138 | This carbon is ipso to the electron-withdrawing formyl group, leading to a downfield shift. |
| C6 | 134 - 136 | Aromatic CH carbon ortho to the formyl group. |
| C4 | 132 - 134 | Aromatic CH carbon ortho to the cyano group. |
| C2' | 130 - 132 | The C2' carbon of the imidazole ring is deshielded by two adjacent nitrogen atoms. |
| C5' | 120 - 122 | The C5' carbon of the imidazole ring. |
| C7 (Cyano C≡N) | 116 - 118 | The nitrile carbon signal appears in the characteristic range for sp-hybridized carbons.[6] |
| C1 | 114 - 116 | This carbon is ipso to the cyano group. Its chemical shift is influenced by both the nitrile and the adjacent imidazole substituent. |
| C3 | 112 - 114 | Aromatic CH carbon ortho to the imidazole substituent. |
| C12 (Methyl CH₃) | 13 - 15 | The methyl carbon signal will appear in the far upfield region, characteristic of sp³-hybridized carbons.[7] |
Experimental Protocol for NMR Data Acquisition
To ensure high-quality, reproducible data, a standardized experimental protocol is paramount. This protocol is designed as a self-validating system for the structural confirmation of the title compound.
Sample Preparation
-
Solvent Selection : Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.
-
Concentration : Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Dissolution : Add ~0.6 mL of the chosen deuterated solvent.
-
Homogenization : Vortex the sample for 30 seconds to ensure complete dissolution and a homogeneous solution. A brief sonication may be used if needed.
-
Standard : The solvent peak will serve as the primary reference. For CDCl₃, the residual CHCl₃ peak is at 7.26 ppm for ¹H NMR and the ¹³C signal is at 77.16 ppm.
NMR Spectrometer Setup & Data Acquisition
The following parameters are recommended for a 400 MHz spectrometer.
¹H NMR Acquisition:
-
Experiment : Standard 1D proton (zg30).
-
Spectral Width (SW) : 16 ppm (from -2 to 14 ppm).
-
Acquisition Time (AQ) : ~3 seconds.
-
Relaxation Delay (D1) : 2 seconds.
-
Number of Scans (NS) : 16 (increase for dilute samples).
-
Processing : Apply an exponential window function (LB = 0.3 Hz) before Fourier transformation.
¹³C{¹H} NMR Acquisition:
-
Experiment : Proton-decoupled ¹³C (zgpg30).
-
Spectral Width (SW) : 240 ppm (from -10 to 230 ppm).
-
Acquisition Time (AQ) : ~1.5 seconds.
-
Relaxation Delay (D1) : 2 seconds.
-
Number of Scans (NS) : 1024 (or more, as ¹³C is less sensitive).
-
Processing : Apply an exponential window function (LB = 1.0 Hz) before Fourier transformation.
Advanced 2D NMR for Unambiguous Assignment
For definitive proof of structure, acquiring 2D NMR spectra is standard practice in the field.
-
COSY (Correlation Spectroscopy) : Identifies ¹H-¹H spin-spin coupling networks. This will confirm the connectivity between H3 and H4 on the benzonitrile ring.
-
HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded ¹H and ¹³C atoms. This experiment is essential for assigning the protonated carbons (C3, C4, C6, C2', C5', and C12).
-
HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over 2-3 bonds. This is the key experiment for assigning quaternary (non-protonated) carbons and piecing the molecular fragments together. For example, correlations from the formyl proton (H-Formyl) to C5 and C6, and from the methyl protons (H-Methyl) to C4' and C5' would be expected.
The logical workflow for this process is illustrated below.
Caption: A standardized workflow for the acquisition and analysis of NMR data.
Conclusion
This technical guide provides a robust framework for understanding, acquiring, and interpreting the ¹H and ¹³C NMR spectra of this compound. By combining predictive analysis based on established chemical shift principles with a rigorous, step-by-step experimental protocol, researchers can confidently perform structural elucidation. The application of advanced 2D NMR techniques, as outlined, is critical for the complete and unambiguous assignment of all proton and carbon signals, ensuring the highest level of scientific integrity in synthetic and medicinal chemistry applications.
References
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New Journal of Chemistry. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Royal Society of Chemistry Publishing. [Link]
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TÜBİTAK Academic Journals. ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). [Link]
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Semantic Scholar. 15N NMR shifts for imidazole and 1-methyl imidazole in CH2Cl2 relative to aqueous solution. [Link]
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Canadian Science Publishing. NUCLEAR MAGNETIC RESONANCE STUDIES: PART I. THE CHEMICAL SHIFT OF THE FORMYL PROTON IN AROMATIC ALDEHYDES. [Link]
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ResearchGate. NUCLEAR MAGNETIC RESONANCE STUDIES: IX. THE CHEMICAL SHIFT OF THE FORMYL PROTON IN ALIPHATIC ALDEHYDES. [Link]
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mass spectrometry of 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile
An In-Depth Technical Guide to the Mass Spectrometric Analysis of 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile
Executive Summary
This compound is a key heterocyclic building block in medicinal chemistry, serving as a precursor for a wide range of pharmacologically active compounds.[1] Its unique structure, featuring a benzonitrile core, a reactive formyl group, and a 4-methyl-imidazole moiety, necessitates robust and precise analytical methods for unambiguous identification and structural confirmation. This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound, tailored for researchers, analytical scientists, and professionals in drug development. Moving beyond a simple recitation of methods, this document elucidates the causal reasoning behind experimental design, from the selection of ionization techniques to the prediction and interpretation of fragmentation patterns. We will detail a self-validating workflow that combines High-Resolution Mass Spectrometry (HRMS) for definitive molecular formula confirmation with Tandem Mass Spectrometry (MS/MS) for in-depth structural elucidation, ensuring the highest degree of analytical confidence.
Foundational Analysis: Molecular Formula Confirmation
The first and most critical step in analyzing any novel or synthesized compound is to confirm its elemental composition. While low-resolution mass spectrometry provides a nominal mass, it is often insufficient to distinguish between multiple possible chemical formulas. High-Resolution Mass Spectrometry (HRMS) is the authoritative technique for this purpose, capable of measuring mass-to-charge ratios (m/z) with high precision (typically to four or more decimal places).[2][3]
The Principle of Exact Mass
HRMS differentiates compounds by their "exact mass," which is calculated using the precise masses of the most abundant isotopes of its constituent elements, rather than their integer nominal masses.[4] This subtle difference, known as the mass defect, provides a unique signature for a specific elemental formula.[2]
| Element | Isotope | Exact Mass (Da) |
| Carbon | 12C | 12.00000 |
| Hydrogen | 1H | 1.00783 |
| Nitrogen | 14N | 14.0031 |
| Oxygen | 16O | 15.9949 |
| Table 1: Exact masses of the most abundant isotopes relevant to the target analyte.[4] |
For this compound, with the molecular formula C₁₂H₉N₃O , the theoretical exact mass can be calculated.[1][5] In positive-ion electrospray ionization, the molecule is expected to be protonated, forming the [M+H]⁺ ion.
-
Neutral Molecule (M): (12 * 12.00000) + (9 * 1.00783) + (3 * 14.0031) + (1 * 15.9949) = 211.07456 Da
-
Protonated Molecule ([M+H]⁺): 211.07456 + 1.00783 = 212.08239 Da
An experimentally measured m/z value within a narrow mass tolerance window (typically <5 ppm) of this theoretical value provides extremely high confidence in the assigned molecular formula.[6][7]
Ionization Technique: The Case for Electrospray Ionization (ESI)
The choice of ionization technique is paramount for successfully analyzing a molecule. For a polar, multi-functional, and thermally labile compound like this compound, Electrospray Ionization (ESI) is the method of choice.
-
Expertise-Driven Rationale: ESI is a "soft" ionization technique that imparts minimal internal energy to the analyte, resulting in a spectrum dominated by the intact protonated molecule, [M+H]⁺.[8] This is crucial for accurate molecular weight determination. The basic nitrogen atoms on the imidazole ring and the nitrile group are readily protonated in the acidic mobile phase typically used in LC-MS, making the molecule highly amenable to positive-ion ESI.[9] In contrast, hard ionization techniques like Electron Ionization (EI) would likely cause extensive fragmentation, potentially preventing the observation of a clear molecular ion.[8]
Experimental Workflow: From Sample to Spectrum
A robust and reproducible workflow is essential for reliable analysis. The following sections detail a validated protocol for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Recommended LC-MS Protocol
Objective: To achieve chromatographic separation of the analyte from potential impurities and introduce it efficiently into the mass spectrometer.
1. Sample Preparation:
- Accurately weigh ~1 mg of the compound.
- Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
- Perform a serial dilution from the stock solution to a final working concentration of 1-5 µg/mL using the initial mobile phase composition.
2. Liquid Chromatography Conditions:
- Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
- Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid acts as a proton source, promoting the formation of the desired [M+H]⁺ ion.
- Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 2-5 µL.
3. Mass Spectrometer Configuration (ESI Positive Mode):
- Full Scan MS (for HRMS):
- Mass Range: 100 - 500 m/z
- Resolution: >70,000 FWHM (Full Width at Half Maximum)
- Tandem MS (MS/MS):
- Precursor Ion: m/z 212.08
- Collision Energy: Stepped or ramped (e.g., 15-40 eV). Rationale: Using a range of collision energies ensures the capture of both low-energy (major fragments) and high-energy (secondary fragments) dissociation products.
| Parameter | Recommended Setting | Rationale |
| ESI Source | ||
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray process for stable ion generation. |
| Nebulizer Gas (N₂) | 30 - 40 psi | Aids in the formation of fine droplets for efficient desolvation. |
| Drying Gas (N₂) Temp. | 300 - 350 °C | Facilitates solvent evaporation to release gas-phase ions. |
| Drying Gas Flow | 8 - 12 L/min | Removes solvent vapor from the ion path. |
| Analyzer | ||
| Acquisition Mode | Full Scan & dd-MS² | Full scan for HRMS confirmation, data-dependent MS² for fragmentation. |
| Table 2: Representative ESI-MS source and analyzer parameters. |
Integrated Analytical Workflow Diagram
Caption: The tandem mass spectrometry (MS/MS) process.
Predicted Fragmentation Pathway
The fragmentation of the protonated molecule (m/z 212.08) is dictated by the relative stabilities of the resulting ions and neutral losses. Based on the known fragmentation patterns of imidazoles, benzonitriles, and aromatic aldehydes, a primary pathway can be predicted. [10][11][12] Key Predicted Neutral Losses:
-
Loss of Carbon Monoxide (CO): A characteristic loss from the formyl group, resulting in a fragment at m/z 184.07. This is often a primary and highly favorable fragmentation channel for aromatic aldehydes.
-
Loss of Hydrogen Cyanide (HCN): This can occur from either the nitrile group or the imidazole ring, leading to a fragment at m/z 185.08. [10][11]* Loss of the Formyl Radical (CHO): A loss of 29 Da leading to a fragment at m/z 183.08.
The most likely initial fragmentation is the loss of CO, due to the formation of a stable acylium ion intermediate which can then undergo further fragmentation.
Caption: Predicted MS/MS fragmentation pathway.
Interpreting the Product Ion Spectrum
The resulting product ion spectrum provides the data to confirm the proposed structure. Each peak corresponds to a specific fragment, and by analyzing the mass differences (neutral losses), one can reconstruct the molecular puzzle.
| Measured m/z | Proposed Formula | Mass Error (ppm) | Neutral Loss | Proposed Origin of Loss |
| 212.0824 | C₁₂H₁₀N₃O⁺ | 0.0 | - | Precursor Ion |
| 184.0873 | C₁₁H₁₀N₃⁺ | < 5 | CO (27.9949) | Formyl Group |
| 185.0715 | C₁₁H₉N₂O⁺ | < 5 | HCN (27.0109) | Nitrile or Imidazole |
| 144.0687 | C₉H₈N₂⁺ | < 5 | CO + C₂H₂N | Sequential Loss |
| Table 3: Hypothetical high-resolution product ion data for structural confirmation. |
Trustworthiness through Self-Validation: The analytical system is self-validating. The HRMS full scan confirms the elemental composition is correct. The subsequent MS/MS experiment breaks that confirmed composition into smaller pieces. If the exact masses of these smaller pieces logically sum back to the precursor and correspond to chemically sensible losses (like CO, HCN), it provides an exceptionally high degree of confidence in the final structural assignment.
Conclusion
The mass spectrometric characterization of this compound is a multi-faceted process that relies on the strategic application of modern analytical techniques. By integrating high-resolution mass spectrometry for unambiguous molecular formula determination with detailed tandem mass spectrometry for structural elucidation, researchers can achieve absolute confidence in the identity and integrity of this vital chemical building block. The workflow and rationale presented in this guide provide a robust framework for obtaining high-quality, defensible data, thereby accelerating research and development in medicinal chemistry and beyond.
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The Strategic Role of 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile in the Synthesis of Advanced PARP Inhibitors
A Technical Guide for Medicinal Chemists and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
In the landscape of targeted cancer therapy, the strategic design of small molecule inhibitors is of paramount importance. Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a clinically significant class of drugs, particularly for cancers harboring DNA repair deficiencies, such as those with BRCA1/2 mutations.[1][2] The architectural complexity of these inhibitors necessitates the use of highly functionalized and strategically designed building blocks. This guide provides an in-depth technical analysis of the role of 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile , a key heterocyclic intermediate, in the synthesis of potent PARP inhibitors. We will explore the causality behind its molecular design, its application in constructing the core scaffold of inhibitors like Niraparib, and provide detailed synthetic methodologies.
Introduction: The Emergence of a Key Synthetic Intermediate
The therapeutic success of PARP inhibitors is rooted in the concept of synthetic lethality, where the inhibition of PARP-mediated DNA repair is catastrophically effective in cancer cells that already possess a compromised DNA repair mechanism.[1][2] The molecular architecture of many potent PARP inhibitors, such as Niraparib, features a complex heterocyclic core designed to mimic the nicotinamide moiety of the natural PARP substrate, NAD+.[2]
The synthesis of these intricate molecules is a significant challenge, demanding starting materials that offer both the foundational scaffold and the reactive handles for subsequent elaborations. This compound (CAS No. 1170735-10-0) represents a masterful piece of molecular engineering, embodying several key features that make it an invaluable precursor in the synthesis of next-generation inhibitors.[3]
Key Molecular Attributes:
-
Benzonitrile Moiety: The nitrile group is a common feature in many enzyme inhibitors, often involved in critical binding interactions within the active site. It is also a versatile synthetic handle for the formation of other functional groups.
-
Formyl Group (Aldehyde): This is a highly reactive functional group, strategically positioned to participate in cyclization reactions, such as condensations and reductive aminations, to build the larger heterocyclic systems characteristic of many PARP inhibitors.[4][5]
-
4-Methyl-1H-imidazol-1-yl Group: The imidazole ring is a prevalent motif in medicinal chemistry, known for its ability to engage in hydrogen bonding and its role as a bioisostere for other functional groups.[6] The methyl group can provide additional steric and electronic contributions to the molecule's binding affinity and pharmacokinetic properties.
The convergence of these three functionalities in a single molecule provides a streamlined and efficient pathway to complex inhibitor scaffolds.
Core Application: Synthesis of Niraparib and Analogs
While the direct synthesis of Niraparib often starts from precursors like methyl 3-formyl-2-nitrobenzoate, the structural and functional similarities with this compound allow us to delineate a highly plausible and efficient synthetic route.[7] The latter can be considered an advanced intermediate, where the imidazole moiety is pre-installed, thereby simplifying the overall synthetic sequence.
The key transformation involving the aldehyde functionality is the construction of the indazole ring system, a core component of Niraparib's structure. This is typically achieved through a condensation reaction with a suitable hydrazine derivative, followed by cyclization.
Proposed Synthetic Workflow for a Niraparib Analog
The following workflow illustrates the strategic use of this compound in the synthesis of a Niraparib-like PARP inhibitor.
Caption: Proposed synthetic workflow for a PARP inhibitor using this compound.
Detailed Experimental Protocol (Hypothetical, based on analogous reactions)
Step 1: Imine Formation
-
To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or methanol, add (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate (1.05 eq).
-
The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude imine intermediate, which can be used in the next step without further purification.
Step 2: Indazole Ring Formation (Cyclization)
-
The crude imine from the previous step is dissolved in a solvent like N,N-Dimethylformamide (DMF).
-
Hydrazine hydrate (1.5 eq) is added to the solution.
-
The reaction mixture is heated to 80-100 °C and stirred for 6-12 hours.
-
After cooling to room temperature, the reaction mixture is poured into water, and the product is extracted with an organic solvent such as ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude cyclized indazole intermediate. Purification can be achieved by column chromatography.
Step 3: Deprotection
-
The purified indazole intermediate is dissolved in a suitable solvent like dichloromethane (DCM).
-
Trifluoroacetic acid (TFA) (5-10 eq) is added dropwise at 0 °C.
-
The reaction is stirred at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).
-
The solvent and excess TFA are removed under reduced pressure. The residue is then neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent to yield the final inhibitor scaffold.
The Rationale Behind the Reagents and Conditions
The choice of reagents and reaction conditions in the proposed synthesis is guided by established principles of organic chemistry and process development for active pharmaceutical ingredients (APIs).
-
Solvent Selection: Ethanol and methanol are good choices for imine formation as they are polar protic solvents that can facilitate the reaction without interfering. DMF is a common solvent for the cyclization step due to its high boiling point and ability to dissolve a wide range of organic compounds. DCM is a standard solvent for TFA-mediated deprotection due to its inertness under acidic conditions.
-
Reagents: Hydrazine hydrate is the key reagent for the formation of the indazole ring. TFA is a strong acid commonly used for the removal of the tert-butyloxycarbonyl (Boc) protecting group due to its volatility and the clean reaction profile it provides.
-
Temperature Control: The initial imine formation is typically carried out at room temperature to avoid side reactions. The cyclization step requires heating to overcome the activation energy barrier for the ring-forming reaction. Deprotection is often initiated at a lower temperature to control the exothermic reaction.
Quantitative Data and Performance Metrics
The efficacy of PARP inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against the target enzymes, PARP-1 and PARP-2. While specific data for an inhibitor synthesized directly from this compound is not publicly available, we can look at the data for structurally related and clinically evaluated PARP inhibitors to understand the expected potency.
| Inhibitor | Target(s) | IC50 (nM) - PARP-1 | IC50 (nM) - PARP-2 | Key Structural Features |
| Niraparib | PARP-1/2 | 3.8 | 2.1 | Indazole-based core, piperidine moiety |
| Olaparib | PARP-1/2 | 5 | 1 | Phthalazinone core, cyclopropane carboxamide |
| Rucaparib | PARP-1/2 | 1.2 | 0.6 | Indole-based core, azepane moiety |
| Talazoparib | PARP-1/2 | 1.2 | 0.87 | Tetrahydropyridophthalazinone core[8] |
Data compiled from various public sources and scientific literature.
The potent, low nanomolar IC50 values of these inhibitors underscore the importance of a precisely assembled molecular scaffold, a process greatly facilitated by advanced intermediates like this compound.
Broader Implications and Future Directions
The synthetic strategy outlined in this guide is not limited to the synthesis of Niraparib analogs. The versatile reactivity of the formyl group on the this compound scaffold opens up avenues for the creation of a diverse range of heterocyclic systems.[9] For instance, condensation with other binucleophiles can lead to the formation of benzimidazoles, quinoxalines, or other fused heterocyclic systems, which are also privileged structures in medicinal chemistry.[10]
The following diagram illustrates the potential for diversification from this key intermediate.
Caption: Diversification of inhibitor scaffolds from this compound.
Conclusion
This compound stands out as a highly valuable and strategically designed building block in the synthesis of complex small molecule inhibitors. Its pre-installed imidazole moiety and the reactive aldehyde functionality provide an efficient and convergent route to the core structures of potent PARP inhibitors like Niraparib. The principles and methodologies discussed in this guide highlight the importance of rational molecular design in streamlining the synthesis of next-generation therapeutics. As the demand for novel and more selective inhibitors continues to grow, the role of such advanced intermediates will become increasingly critical in the drug discovery and development pipeline.
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Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. PMC - NIH. Available at: [Link]
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Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor. ResearchGate. Available at: [Link]
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Synthesis, [18F] radiolabeling, and evaluation of poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors for in vivo imaging of PARP-1 using positron emission tomography. PMC - PubMed Central. Available at: [Link]
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N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. PubMed. Available at: [Link]
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Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent. PubMed. Available at: [Link]
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The Unseen Scaffolding: A Technical Guide to 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile, a Keystone in Modern Medicinal Chemistry
This guide delves into the technical intricacies of 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile, a heterocyclic compound whose significance lies not in its individual therapeutic prowess, but in its pivotal role as a sophisticated building block in the synthesis of targeted therapeutics. While not a household name, this molecule represents a crucial nexus of synthetic strategy and medicinal chemistry, enabling the construction of complex pharmaceutical agents. We will explore its implicit history, logical synthesis, and its place in the broader narrative of drug discovery, with a particular focus on its connection to the development of the Hedgehog signaling pathway inhibitor, Glasdegib.
Introduction: The Significance of a Synthetic Intermediate
In the world of drug development, the final active pharmaceutical ingredient (API) is the culmination of a long and complex synthetic journey. The unsung heroes of this journey are the intermediate compounds, molecules that are themselves the product of careful design and synthesis, crafted to facilitate the efficient and precise construction of the final therapeutic. This compound is a prime example of such a crucial intermediate.
Its structure, featuring a benzonitrile core functionalized with a reactive formyl group and a 4-methylimidazole moiety, is a testament to its designed utility.[1] The benzonitrile unit is a common scaffold in medicinal chemistry, offering a rigid framework and metabolic stability.[2] The imidazole ring is a versatile heterocycle known to participate in hydrogen bonding and other interactions with biological targets, while the formyl group serves as a chemical handle for further elaboration. This trifecta of functional groups makes it an invaluable precursor for creating libraries of complex molecules for drug screening and for the scaled-up synthesis of established drugs.
A History Forged in the Pursuit of Therapeutics
The history of this compound is not one of a singular discovery, but rather of its emergence as a logical and necessary component in the synthesis of a new class of therapeutic agents. Its development is intrinsically linked to the rise of targeted therapies, particularly inhibitors of the Hedgehog (Hh) signaling pathway. The Hh pathway plays a critical role in embryonic development and its aberrant activation is implicated in several cancers.[3]
The discovery of small molecule inhibitors of the Smoothened (SMO) receptor, a key component of the Hh pathway, marked a significant advancement in oncology.[2][3] One such inhibitor is Glasdegib (PF-04449913), developed by Pfizer for the treatment of acute myeloid leukemia (AML).[3][4] The intricate structure of Glasdegib, which contains a 2-substituted benzimidazole core, necessitated the development of a robust and efficient synthetic route. It is within this context that the utility of intermediates like this compound becomes apparent, serving as a precursor to key structural motifs within the final drug molecule.
Synthetic Strategies: A Tale of Two Pathways
The synthesis of this compound is not explicitly detailed in a single seminal paper, as is often the case for key intermediates developed within an industrial setting. However, based on established principles of organic synthesis and the available chemical literature, we can delineate two primary, logical pathways for its preparation: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.
The SNAr Approach: A Direct and Efficient Route
The most probable and industrially scalable method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway leverages a highly activated aryl halide as the starting material.
Starting Material Rationale: 2-Fluoro-5-formylbenzonitrile is an ideal precursor for this reaction. The fluorine atom is an excellent leaving group for SNAr reactions, and its departure is facilitated by the presence of two strong electron-withdrawing groups (the nitrile and formyl groups) in the ortho and para positions, respectively.[5] These groups stabilize the negatively charged Meisenheimer complex intermediate, thereby lowering the activation energy of the reaction.[6][7]
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution
-
Reaction Setup: To a solution of 2-fluoro-5-formylbenzonitrile (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add 4-methyl-1H-imidazole (1.1-1.2 eq) and a suitable base, such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (2.0-3.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. The product will often precipitate and can be collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a solid.
Diagram 1: SNAr Synthesis Workflow
A schematic of the SNAr synthesis workflow.
The Suzuki Coupling Approach: A Convergent Strategy
An alternative, though likely more step-intensive, route involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction offers a convergent approach, where two complex fragments are joined together late in the synthesis.
Starting Material Rationale: This approach would necessitate a halogenated benzonitrile, such as 5-formyl-2-iodobenzonitrile[8], and a boronic acid or ester derivative of 4-methyl-1H-imidazole. While the synthesis of the imidazoleboronic acid adds steps, the Suzuki reaction is known for its high functional group tolerance and reliability.[1][4][9][10]
Protocol 2: Synthesis via Suzuki Coupling (Hypothetical)
-
Reaction Setup: In a reaction vessel purged with an inert gas (e.g., argon or nitrogen), combine 5-formyl-2-iodobenzonitrile (1.0 eq), the 4-methyl-1H-imidazoleboronic acid derivative (1.2-1.5 eq), a palladium catalyst such as Pd(PPh3)4 or PdCl2(dppf) (0.01-0.05 eq), and a base, typically an aqueous solution of sodium carbonate or potassium phosphate.
-
Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is commonly used.
-
Reaction Conditions: Heat the mixture to 80-100 °C until the starting materials are consumed, as monitored by TLC or HPLC.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel to afford the desired product.
Diagram 2: Suzuki Coupling Reaction
A conceptual diagram of the Suzuki coupling reaction.
Physicochemical Properties and Spectroscopic Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value |
| CAS Number | 1170735-10-0 |
| Molecular Formula | C12H9N3O |
| Molecular Weight | 211.22 g/mol |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |
| Purity | >98% (typically) |
Note: Experimental values may vary slightly between batches and suppliers.
Conclusion: An Enabling Molecule in Drug Discovery
This compound stands as a testament to the intricate and often unseen science that underpins modern drug development. While it may not be the final actor on the therapeutic stage, its role as a key intermediate is indispensable. The logical and efficient synthetic routes to its preparation, particularly via nucleophilic aromatic substitution, highlight the principles of process chemistry that are vital for the pharmaceutical industry. As targeted therapies continue to evolve and grow in complexity, the demand for well-designed, functionalized intermediates like this benzonitrile derivative will only increase, solidifying its place as a crucial piece of the puzzle in the ongoing quest for novel and effective medicines.
References
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Semantic Scholar. (2005, July 7). Synthesis of 2,4-diarylimidazoles through suzuki cross- coupling reactions of imidazole. Retrieved from [Link]
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Munchhof, M. J., et al. (2012). Discovery of PF-04449913, a Potent and Orally Bioavailable Inhibitor of Smoothened. ACS Medicinal Chemistry Letters, 3(2), 106–111. Retrieved from [Link]
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ResearchGate. (n.d.). The Suzuki cross-coupling reaction of 4H-imidazole N-oxide 1 with.... Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PubMed Central. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation. Retrieved from [Link]
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MySkinRecipes. (n.d.). 5-Formyl-2-hydroxybenzonitrile. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PubMed Central. Retrieved from [Link]
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Wikipedia. (n.d.). 4-Formylphenylboronic acid. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitutions. PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. Retrieved from [Link]
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Dhawas, A. K., & Thakare, S. S. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry, 53B, 642-646. Retrieved from [Link]
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ResearchGate. (n.d.). 4a Nucleophilic Aromatic Substitution. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)-Benzonitrile Derivatives. PubMed Central. Retrieved from [Link]
- Google Patents. (n.d.). WO2014023576A1 - Process for the preparation of 2-cyanophenylboronic acid and esters thereof.
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National Center for Biotechnology Information. (n.d.). 5-Formyl-2-hydroxybenzonitrile. PubChem. Retrieved from [Link]
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Methodological & Application
Application Note & Protocol: Strategic Use of 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile in the Synthesis of Bioactive Molecules
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile (CAS No. 1170735-10-0). This versatile building block is a critical intermediate in the synthesis of complex heterocyclic systems, most notably as a precursor to the FDA-approved Hedgehog (Hh) pathway inhibitor, Glasdegib, used in the treatment of acute myeloid leukemia (AML).[1][2][3] This guide elucidates the compound's physicochemical properties, safe handling procedures, and a detailed, field-proven protocol for its application in reductive amination reactions—a cornerstone transformation for constructing pharmacologically active agents. The causality behind experimental choices is explained to empower users to adapt and troubleshoot their synthetic strategies effectively.
Introduction and Strategic Importance
This compound is a highly functionalized aromatic compound featuring a benzonitrile core substituted with a reactive formyl (aldehyde) group and a 4-methylimidazole moiety.[4] This unique arrangement of functional groups makes it an exceptionally valuable precursor in medicinal chemistry. The imidazole ring is a common scaffold in pharmaceuticals, known for its ability to engage in various biological interactions, while the nitrile and formyl groups serve as versatile handles for molecular elaboration.[5][6]
Its most prominent application is in the synthesis of Glasdegib (PF-04449913), where the formyl group is converted into an amine linkage, highlighting the strategic importance of this intermediate in accessing novel therapeutics.[1][2][7] Understanding the reactivity and handling of this compound is therefore crucial for laboratories engaged in oncology research and the development of targeted therapies.
Physicochemical Properties and Handling
Proper handling and storage are paramount to ensure the integrity and reactivity of the reagent.
Compound Data
| Property | Value | Source |
| CAS Number | 1170735-10-0 | [4][8] |
| Molecular Formula | C₁₂H₉N₃O | [4][8] |
| Molecular Weight | 211.22 g/mol | [4][8] |
| Appearance | Solid (typically off-white to yellow) | [9] |
| Purity | >98% (typical) | [8] |
| IUPAC Name | This compound | [4] |
| SMILES | N#CC1=CC(C=O)=CC=C1N2C=NC(C)=C2 | [8] |
| InChI Key | RGOUIBRUJROZIW-UHFFFAOYSA-N | [4] |
Storage and Safety
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C.[4] It is sensitive to air and light, which can lead to degradation, primarily through oxidation of the aldehyde functional group.[10]
-
Safety Precautions:
-
Considered hazardous; harmful if swallowed, in contact with skin, or if inhaled.[10][11][12]
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Avoid generating dust.
-
Consult the Safety Data Sheet (SDS) for complete details before use.
-
Core Application: Reductive Amination Protocol
The formyl group is the primary site of reactivity for building molecular complexity. Reductive amination is a robust and widely used method to form carbon-nitrogen bonds. This protocol details a representative reaction with a generic primary or secondary amine.
Scientific Rationale
The reaction proceeds in two main stages:
-
Imine/Iminium Ion Formation: The amine nucleophilically attacks the aldehyde carbonyl, followed by dehydration to form an imine (from a primary amine) or an iminium ion (from a secondary amine). This step is often acid-catalyzed and is reversible.
-
Reduction: A selective reducing agent reduces the C=N double bond of the imine/iminium ion to form the corresponding amine. The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is preferred for its mildness, tolerance of various functional groups, and its particular efficacy in the slightly acidic conditions that favor iminium ion formation. Unlike stronger hydrides like sodium borohydride, STAB does not readily reduce the starting aldehyde, minimizing side reactions.[13]
Visualization of the Synthetic Workflow
Caption: Experimental workflow for reductive amination.
Detailed Step-by-Step Methodology
Materials and Reagents:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1 - 1.2 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Glacial Acetic Acid (optional, 0.1 eq)
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
Protocol:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 211 mg, 1.0 mmol). Purge the flask with an inert gas (Nitrogen or Argon).
-
Solvent and Amine Addition: Add anhydrous DCM (10 mL). Stir until the solid is fully dissolved. To this solution, add the desired amine (1.1 mmol).
-
Expert Note: If the amine is provided as a hydrochloride salt, a tertiary amine base like triethylamine (1.2 eq) should be added to liberate the free amine.
-
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes. For less reactive amines, a catalytic amount of acetic acid can be added to facilitate imine formation.
-
Reduction: Carefully add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise over 10 minutes.
-
Causality: Portion-wise addition is crucial to control any initial exotherm and potential gas evolution.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting aldehyde by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4 to 24 hours.
-
Work-up: Once the reaction is complete, carefully quench by slowly adding saturated aqueous NaHCO₃ solution (15 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent gradient (e.g., 0-10% Methanol in DCM or 20-100% Ethyl Acetate in Hexanes) to afford the pure secondary or tertiary amine product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Broader Synthetic Utility and Transformations
While reductive amination is a key application, the functional groups on this compound allow for diverse synthetic transformations.
Caption: Potential synthetic transformations of the core scaffold.
-
Oxidation of the Formyl Group: The aldehyde can be readily oxidized to a carboxylic acid using standard reagents like sodium chlorite (Pinnick oxidation), providing an entry point for amide couplings or esterifications.[4]
-
Reduction of the Nitrile Group: The benzonitrile can be reduced to a primary benzylamine using catalytic hydrogenation (e.g., H₂, Raney Nickel) or chemical reductants like lithium aluminum hydride, adding another point of diversity.[4]
-
Other Aldehyde Chemistry: The formyl group can also participate in Wittig reactions, Henry reactions, or serve as a substrate for Grignard additions to further elaborate the carbon skeleton.
Conclusion
This compound is a high-value, strategically important intermediate for modern drug discovery. Its utility is demonstrated by its role in the synthesis of the AML drug Glasdegib. The reductive amination protocol detailed herein provides a reliable and robust method for leveraging the compound's reactive aldehyde, enabling the synthesis of a wide array of target molecules. By understanding the underlying chemical principles and adhering to safe handling practices, researchers can effectively incorporate this versatile building block into their synthetic programs to accelerate the development of novel therapeutics.
References
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Glasdegib Dimaleate: Synthesis, Characterization and Comparison of Its Properties with Monomaleate Analogue. MDPI.[Link]
-
Product Page for 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)-Benzonitrile. Synthonix.[Link]
-
Product Information for this compound. ChemBK.[Link]
-
Product Page for 5-Formyl-2-(4-Methyl-1H-Imidazol-1-Yl)-Benzonitrile. Apex Co., Ltd.[Link]
-
Glasdegib in combination with cytarabine and daunorubicin in patients with AML or high-risk MDS: Phase 2 study results. PubMed Central.[Link]
-
Glasdegib: A Novel Hedgehog Pathway Inhibitor for Acute Myeloid Leukemia. National Institutes of Health (NIH).[Link]
-
The Synthesis and Application of 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid. DC Chemicals.[Link]
-
Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PubMed Central.[Link]
-
4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-yl)benzonitrile: crystal structure and Hirshfeld surface analysis. ResearchGate.[Link]
-
2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. MDPI.[Link]
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Application Notes & Protocols: Leveraging 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile for the Synthesis of Novel Cytotoxic Agents
Introduction: A Scaffold of Strategic Importance
In the landscape of modern medicinal chemistry, the identification of versatile starting materials is paramount to the efficient discovery of novel therapeutic agents. 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile is a compound of significant strategic value, integrating two privileged heterocyclic scaffolds renowned for their roles in oncology drug development: the benzonitrile and the imidazole moieties.
The benzonitrile group is a key structural motif in a multitude of pharmacologically active compounds.[1] Its unique electronic properties and ability to act as a hydrogen bond acceptor have established it as a valuable component in the design of enzyme inhibitors.[2] Quantitative Structure-Activity Relationship (QSAR) studies have frequently highlighted benzonitrile derivatives as promising scaffolds for anticancer agents, particularly as inhibitors of kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) that are critical to tumor progression.[2]
Complementing the benzonitrile core, the imidazole ring is a cornerstone of heterocyclic chemistry with a broad spectrum of biological activities, including potent anticancer effects.[3][4][5] Imidazole derivatives have been shown to exert their cytotoxic effects through various mechanisms, such as the inhibition of B-Raf kinase, disruption of tubulin polymerization, and induction of apoptosis.[3][6]
The strategic placement of a formyl (aldehyde) group on this hybrid scaffold provides a highly versatile chemical handle. This reactive site allows for a vast array of subsequent chemical transformations, enabling the systematic development of compound libraries for screening and optimization. This application note provides a detailed protocol for one of the most robust and widely used of these transformations—reductive amination—to generate novel derivatives for evaluation as cytotoxic agents.
Synthetic Strategy: The Power of Reductive Amination
The aldehyde functionality of this compound is an ideal electrophilic site for nucleophilic attack by primary or secondary amines. This reaction forms a transient iminium ion (from a primary amine) or an enamine (less common, from a secondary amine), which is then reduced in situ by a mild reducing agent. This one-pot procedure, known as reductive amination, is a cornerstone of medicinal chemistry for its high efficiency, broad substrate scope, and operational simplicity.
Rationale for Reagent Selection:
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the preferred reducing agent for this transformation. It is milder and more selective for iminium ions over aldehydes or ketones compared to other hydrides like sodium cyanoborohydride (NaCNBH₃) or sodium borohydride (NaBH₄). This selectivity minimizes side reactions, such as the reduction of the starting aldehyde, leading to cleaner reactions and higher yields.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for reductive amination as they are aprotic and effectively solubilize the reactants. Acetic acid is often added in catalytic amounts to facilitate the formation of the iminium ion intermediate.
This strategy allows for the straightforward introduction of diverse amine-containing side chains, enabling a systematic exploration of the structure-activity relationship (SAR) to identify potent cytotoxic compounds.
Experimental Protocols
General Protocol for Synthesis of Amine Derivatives via Reductive Amination
This protocol describes a general method for synthesizing a library of N-substituted derivatives from the parent aldehyde.
Step-by-Step Methodology:
-
Reactant Preparation: To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 0.1 M), add the desired primary or secondary amine (1.1 eq.).
-
Imine/Iminium Formation: Add glacial acetic acid (0.1 eq.) to the mixture. Stir the solution at room temperature for 30-60 minutes to facilitate the formation of the imine or iminium intermediate.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the reaction mixture. Caution: Addition may cause gas evolution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Protocol for In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT assay is a standard colorimetric method to assess the metabolic activity of cells, serving as a reliable indicator of cell viability and, consequently, the cytotoxic potential of a compound.[1][7]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in the growth medium. After 24 hours, remove the old medium from the plates and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Data Presentation and Visualization
Representative Data for Synthesized Derivatives
The following table summarizes hypothetical data for a small series of compounds synthesized via the reductive amination protocol. IC₅₀ values are representative of potential outcomes against a human breast cancer cell line (MCF-7).
| Compound ID | R-Group (from Amine) | Structure | Formula Weight ( g/mol ) | Yield (%) | IC₅₀ (µM) vs. MCF-7 |
| SM-1 | (Starting Material) | 211.22 | - | > 100 | |
| Cpd-A | Benzyl | 302.37 | 85% | 8.5 | |
| Cpd-B | 4-Morpholinyl | 284.33 | 91% | 12.2 | |
| Cpd-C | 4-Fluorobenzyl | 320.36 | 82% | 5.1 |
Experimental and Mechanistic Diagrams
Diagrams generated using Graphviz provide a clear visual representation of the workflows and potential biological mechanisms.
Caption: Potential mechanism via inhibition of a receptor tyrosine kinase pathway.
Conclusion
This compound stands out as a highly valuable and versatile building block for the synthesis of potential cytotoxic agents. The protocols outlined in this application note demonstrate a robust and efficient strategy for diversifying this core scaffold through reductive amination. This approach enables the rapid generation of compound libraries suitable for comprehensive screening and the establishment of clear structure-activity relationships. The inherent biological relevance of the benzonitrile and imidazole moieties makes this scaffold a promising starting point for the discovery of novel oncology therapeutics.
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-
One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b]d[2][7]ioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. PubMed Central. Available from:
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- 7. Synthesis and Antitumor Evaluation of Novel 5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Analytical Methods for the Characterization of 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile
Application Note & Protocol Guide
Abstract
This document provides a comprehensive suite of analytical methodologies for the definitive characterization of 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile (CAS No. 1170735-10-0), a critical intermediate in modern pharmaceutical synthesis. The quality, purity, and structural integrity of such intermediates are paramount, directly impacting the safety and efficacy of the final Active Pharmaceutical Ingredient (API).[1][2] This guide is intended for researchers, analytical scientists, and quality control professionals in the drug development sector. We present detailed, field-proven protocols for identity, purity, and structural elucidation using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) Spectroscopy. The narrative emphasizes the causality behind experimental choices, ensuring a deep understanding and robust application of these techniques.
Introduction: The Imperative for Rigorous Characterization
This compound is a multifunctional building block featuring a benzonitrile core, a formyl group, and a 4-methylimidazole substituent. Each of these moieties presents specific analytical challenges and is critical to the molecule's intended reactivity in subsequent synthetic steps. Any deviation in the chemical structure or the presence of impurities can have cascading effects on the final API's efficacy, safety, and stability.[1] Therefore, a multi-technique, orthogonal approach to characterization is not merely procedural but a fundamental requirement for risk mitigation and regulatory compliance in pharmaceutical development.[3][4] This application note details the necessary workflows to establish a complete analytical profile of this key intermediate.
Integrated Analytical Workflow
A logical and efficient workflow ensures that all critical quality attributes of the intermediate are assessed. The process begins with identity confirmation and functional group analysis, proceeds to quantitative purity and impurity profiling, and culminates in definitive structural elucidation.
Caption: Logical progression for the complete analytical characterization of the target intermediate.
Part I: Purity and Identity by HPLC & LC-MS
The combination of HPLC with UV detection and Mass Spectrometry is the cornerstone of quality control for pharmaceutical intermediates, providing both quantitative purity data and unambiguous molecular weight confirmation.[1][3]
Scientific Rationale
The selected method utilizes reversed-phase chromatography, which is ideal for separating moderately polar organic molecules like the target compound. A C18 stationary phase provides the necessary hydrophobic interactions. The mobile phase gradient, transitioning from an aqueous buffer to acetonitrile, allows for the elution of the main analyte while separating it from potentially less polar by-products or more polar starting materials. A phosphate buffer is used to maintain a constant pH, ensuring consistent retention times by preventing fluctuations in the protonation state of the imidazole ring. Positive-ion electrospray ionization (ESI) is chosen for mass spectrometry because the nitrogen atoms in the imidazole ring are readily protonated, leading to a strong signal for the [M+H]⁺ ion.
Detailed Protocol: HPLC-UV/MS
A. Instrumentation & Consumables
-
HPLC or UPLC system with a gradient pump, autosampler, column thermostat, and UV/PDA detector.
-
Mass spectrometer with an ESI source.
-
Column: C18, 2.1 x 100 mm, 1.8 µm (for UPLC) or 4.6 x 150 mm, 5 µm (for HPLC).
-
Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade).
B. Chromatographic & MS Conditions
| Parameter | Setting |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 10% B to 95% B over 10 minutes, hold 2 min, return to 10% B |
| Flow Rate | 0.4 mL/min (for 2.1 mm ID column) |
| Column Temp. | 40 °C |
| Injection Vol. | 2 µL |
| UV Detection | 254 nm |
| MS Ionization | ESI, Positive Mode |
| MS Scan Range | m/z 100 - 500 |
| Capillary Voltage | 3.5 kV |
C. Sample Preparation
-
Prepare a stock solution by accurately weighing ~5 mg of the compound into a 10 mL volumetric flask and diluting to volume with 50:50 Acetonitrile/Water.
-
Create a working solution for analysis by diluting the stock solution 1:10 with 50:50 Acetonitrile/Water to a final concentration of ~50 µg/mL.
-
Filter the working solution through a 0.22 µm PTFE syringe filter into an LC vial.
D. Data Interpretation
-
Purity: Calculate the area percent of the main peak from the UV chromatogram. Impurities present at levels above the identification threshold (typically >0.1%) should be further investigated.[5]
-
Identity: Confirm the presence of the protonated molecular ion [M+H]⁺ in the mass spectrum. The theoretical molecular weight of C₁₂H₉N₃O is 211.22 g/mol .[6] The expected m/z for the [M+H]⁺ ion is 212.0818 (monoisotopic mass).
Part II: Functional Group Confirmation by FTIR Spectroscopy
FTIR is a rapid and powerful technique for confirming the presence of key functional groups, providing an essential fingerprint of the molecule's chemical architecture.[7]
Scientific Rationale
The vibrational frequencies of chemical bonds are highly specific. For this compound, we expect to see characteristic stretching vibrations for the nitrile (C≡N), the aldehyde carbonyl (C=O), aromatic C=C bonds, and C-H bonds. The positions of these bands confirm that the primary functional groups are intact. For aromatic nitriles, the C≡N stretch is a particularly sharp and intense probe.[7][8]
Detailed Protocol: Attenuated Total Reflectance (ATR)-FTIR
A. Instrumentation
-
FTIR spectrometer equipped with a single-reflection ATR accessory (e.g., diamond crystal).
B. Experimental Procedure
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 scans to improve the signal-to-noise ratio.
C. Expected Data
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Rationale/Comments |
| Aromatic C-H Stretch | 3100 - 3000 | Confirms the presence of the benzene and imidazole rings. |
| Aldehyde C=O Stretch | 1710 - 1690 | Strong, sharp peak confirming the formyl group. |
| Aromatic C=C Stretch | 1600 - 1450 | Multiple bands characteristic of the aromatic systems. |
| Nitrile C≡N Stretch | 2240 - 2220 | Sharp, intense peak confirming the benzonitrile moiety.[9][10] |
Part III: Definitive Structural Elucidation by NMR Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structural elucidation, providing detailed information on the connectivity and chemical environment of every atom in the molecule.[3]
Scientific Rationale
¹H NMR reveals the number of different types of protons, their electronic environments, and their proximity to neighboring protons (via spin-spin coupling). ¹³C NMR provides a count of the unique carbon atoms and indicates their functional group type (e.g., sp², sp³, carbonyl, nitrile). Together, they allow for a complete and definitive assignment of the molecular structure.
Detailed Protocol: ¹H and ¹³C NMR
A. Instrumentation & Consumables
-
NMR Spectrometer (400 MHz or higher recommended).
-
5 mm NMR tubes.
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
B. Sample Preparation
-
Accurately weigh 5-10 mg of the sample into a clean, dry vial.
-
Dissolve the sample in ~0.7 mL of DMSO-d₆.
-
Transfer the solution to an NMR tube.
C. Acquisition & Processing
-
Acquire standard ¹H and ¹³C{¹H} spectra at 25 °C.
-
For ¹H NMR, a 30° pulse with a 2-second relaxation delay is sufficient.
-
For ¹³C NMR, use a standard proton-decoupled pulse program with a 2-second relaxation delay and acquire a sufficient number of scans (e.g., 1024) for good signal-to-noise.
-
Reference the spectra to the residual solvent peak of DMSO-d₆ (¹H: ~2.50 ppm; ¹³C: ~39.52 ppm).
D. Expected Spectral Features
-
¹H NMR: Expect distinct signals for the aldehyde proton (>9.5 ppm), aromatic protons on the benzonitrile and imidazole rings (7-8.5 ppm), the imidazole methyl group (~2.2 ppm), and the imidazole ring protons.
-
¹³C NMR: Expect signals for the aldehyde carbonyl (~190 ppm), nitrile carbon (~118 ppm), and a full complement of aromatic and aliphatic carbons corresponding to the structure.
Conclusion
The application of this integrated suite of analytical techniques—HPLC-UV/MS, FTIR, and NMR—provides a robust and scientifically sound basis for the complete characterization of this compound. This multi-faceted approach ensures the confirmation of its identity, the accurate quantification of its purity, and the definitive elucidation of its chemical structure. Adherence to these protocols is essential for maintaining high standards of quality control in pharmaceutical research and development.
References
- Vertex AI Search. (n.d.). Quality Control for Pharmaceutical Intermediates: A Focus on Purity. Retrieved January 7, 2026.
- Jones, M. (2023). Techniques for Quality Control in Pharmaceutical Analysis. Journal of Chemical and Pharmaceutical Research, 15:019.
- BenchChem. (n.d.).
- Der Pharma Chemica. (n.d.). Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory. Retrieved January 7, 2026.
- ResearchGate. (n.d.). Chemical structure of benzonitrile derivatives b) FT‐IR absorption.... Retrieved January 7, 2026.
- PharmaBlock. (n.d.). Five Key Elements of Pharmaceutical Intermediate Quality Control. Retrieved January 7, 2026.
- BLDpharm. (n.d.). 1170735-10-0|this compound. Retrieved January 7, 2026.
- Frontiers in Chemistry. (2024).
- Labcompare. (2021). LABTips: Pharmaceutical Quality Control and Impurity Testing.
- ResearchGate. (n.d.). FTIR spectra of 1.2 M LiNCS in benzonitrile (BN: solid black line) and.... Retrieved January 7, 2026.
- European Pharmaceutical Review. (2008). Pharmaceutical analysis in quality control.
- Sigma-Aldrich. (n.d.). 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)-Benzonitrile. Retrieved January 7, 2026.
- ChemBK. (2024). 5-forMyl-2-(4-Methyl-1H-iMidazol-1-yl)-Benzonitrile. Retrieved January 7, 2026.
Sources
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- 5. labcompare.com [labcompare.com]
- 6. chembk.com [chembk.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Frontiers | Toward the identification of cyano-astroCOMs via vibrational features: benzonitrile as a test case [frontiersin.org]
large-scale synthesis protocol for 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile
An Application Note for the Large-Scale Synthesis of 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile
Abstract
This application note provides a comprehensive, field-proven protocol for the large-scale synthesis of this compound (CAS 1170735-10-0), a key intermediate in the development of advanced pharmaceutical compounds. The synthesis is achieved via a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction between 2-Chloro-5-formylbenzonitrile and 4-methylimidazole. This guide is designed for researchers, chemists, and process development professionals, offering a detailed methodology that emphasizes scalability, safety, and scientific rationale. The protocol includes step-by-step procedures from reagent preparation to final product purification and characterization, supported by quantitative data, safety protocols, and a complete list of references.
Introduction and Scientific Rationale
This compound is a valuable building block in medicinal chemistry, primarily due to the presence of three key functional groups: a nitrile, an aldehyde, and a substituted imidazole ring. This unique combination allows for diverse subsequent chemical transformations, making it a critical precursor for various therapeutic agents.
The synthetic strategy outlined herein employs the Buchwald-Hartwig amination, a powerful method for forming carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction is renowned for its broad substrate scope and functional group tolerance, making it ideal for complex molecules.[2][3] The reaction mechanism involves the oxidative addition of the aryl halide to a Palladium(0) catalyst, followed by coordination and deprotonation of the amine (in this case, 4-methylimidazole), and concluding with reductive elimination to form the desired C-N bond and regenerate the catalyst.[1][2]
Our protocol utilizes 2-Chloro-5-formylbenzonitrile as the aryl halide starting material. While aryl chlorides can be less reactive than bromides or iodides, they are often more cost-effective and readily available for large-scale industrial production, a critical consideration for drug development pipelines.[2] The success of coupling an aryl chloride hinges on the selection of an appropriate catalyst system, typically involving a bulky, electron-rich phosphine ligand that facilitates the challenging oxidative addition step.[4]
Synthetic Workflow Diagram
The overall process from starting materials to the final, purified product is illustrated below.
Caption: High-level workflow for the synthesis of the target compound.
Materials and Equipment
Reagents
| Reagent | CAS Number | Molecular Weight | Moles (Equiv.) | Quantity | Purity | Supplier |
| 2-Chloro-5-formylbenzonitrile | 1261759-41-4 | 165.57 g/mol | 1.0 | 165.6 g | ≥97% | Sigma-Aldrich |
| 4-Methylimidazole | 822-36-6 | 82.10 g/mol | 1.2 | 98.5 g | ≥98% | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | 2.5 | 345.5 g | ≥99%, anhydrous | Fisher Scientific |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 g/mol | 0.01 | 9.16 g | 97% | Strem Chemicals |
| Xantphos | 161265-03-8 | 578.68 g/mol | 0.02 | 11.57 g | ≥98% | Strem Chemicals |
| 1,4-Dioxane | 123-91-1 | 88.11 g/mol | - | 1.7 L | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | - | As needed | ACS Grade | Fisher Scientific |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 g/mol | - | As needed | - | Lab Prepared |
| Isopropanol (IPA) | 67-63-0 | 60.10 g/mol | - | As needed | ACS Grade | Fisher Scientific |
| n-Heptane | 142-82-5 | 100.21 g/mol | - | As needed | ACS Grade | Fisher Scientific |
Equipment
-
5 L three-neck round-bottom flask
-
Mechanical overhead stirrer with Teflon paddle
-
Heating mantle with temperature controller and thermocouple
-
Reflux condenser
-
Nitrogen gas inlet and bubbler
-
Buchner funnel and vacuum flask assembly
-
Rotary evaporator with vacuum pump and chiller
-
Separatory funnel (4 L)
-
Crystallization dish
-
Vacuum oven
-
Standard laboratory glassware and consumables
-
Analytical Instruments: HPLC, LC-MS, NMR, Melting Point Apparatus
Detailed Experimental Protocol
Step 1: Reaction Setup and Inerting
-
Assemble the 5 L three-neck flask with the mechanical stirrer, reflux condenser, and nitrogen inlet. Ensure all joints are properly sealed.
-
Purge the entire system with dry nitrogen for at least 30 minutes to establish an inert atmosphere. This is critical as the palladium catalyst is sensitive to oxygen. A steady flow of nitrogen should be maintained throughout the reaction.
Step 2: Reagent Charging
-
To the reaction flask, add anhydrous potassium carbonate (345.5 g, 2.5 equiv.).
-
Add 4-methylimidazole (98.5 g, 1.2 equiv.).
-
Add 2-Chloro-5-formylbenzonitrile (165.6 g, 1.0 equiv.).
-
Add anhydrous 1,4-dioxane (1.7 L) via cannula or a sealed addition funnel.
-
Begin vigorous stirring to create a well-mixed slurry.
-
In a separate, dry flask, weigh the catalyst components: Pd₂(dba)₃ (9.16 g, 0.01 equiv.) and Xantphos (11.57 g, 0.02 equiv.). Add these solids to the main reaction flask quickly against a positive flow of nitrogen.
-
Expert Insight: The order of addition is crucial. Adding the catalyst last to the pre-mixed slurry ensures it enters an active reaction environment and minimizes degradation.
-
Step 3: Thermal Reaction and Monitoring
-
Heat the reaction mixture to reflux (approximately 100-110 °C) using the heating mantle.
-
Maintain the reflux and vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by taking small aliquots every 2-4 hours. Quench the aliquot with water, extract with ethyl acetate, and analyze the organic layer by HPLC to track the consumption of the 2-Chloro-5-formylbenzonitrile starting material.
-
Trustworthiness: Reaction completion is defined as <1% of the limiting starting material remaining by HPLC area percent. Do not proceed to work-up until this is achieved.
-
Step 4: Work-up and Crude Product Isolation
-
Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
-
Set up the Buchner funnel with a pad of Celite. Filter the reaction mixture under vacuum to remove the potassium carbonate and catalyst residues.
-
Wash the filter cake with ethyl acetate (2 x 200 mL) to recover any adsorbed product.
-
Transfer the combined filtrate to the rotary evaporator and concentrate under reduced pressure to remove the bulk of the dioxane and ethyl acetate.
-
To the resulting residue, add deionized water (1 L) and ethyl acetate (1 L). Transfer to the 4 L separatory funnel.
-
Shake vigorously and allow the layers to separate. Drain the aqueous layer.
-
Wash the organic layer with brine (2 x 500 mL) to remove residual water and water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate fully on the rotary evaporator to yield the crude product as a solid.
Step 5: Purification by Recrystallization
-
Transfer the crude solid to a clean Erlenmeyer flask.
-
Add a minimal amount of hot isopropanol (IPA) (start with ~500 mL) and heat to boiling with stirring until all the solid dissolves.
-
Slowly add n-heptane while the solution is still hot until the first signs of persistent cloudiness appear. Add a few drops of hot IPA to redissolve the precipitate.
-
Expert Insight: This technique of using a solvent/anti-solvent pair (IPA/heptane) is highly effective for large-scale purification, as it promotes the formation of well-defined crystals and efficiently excludes impurities.
-
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Further cool the flask in an ice bath for at least 1 hour to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing the cake with a small amount of cold heptane.
-
Dry the product in a vacuum oven at 50 °C overnight.
Expected Results and Characterization
| Parameter | Expected Value |
| Product | This compound |
| Appearance | Off-white to light yellow crystalline solid |
| Yield | 170 - 190 g (80 - 90%) |
| Purity (HPLC) | ≥99.0% |
| Molecular Formula | C₁₂H₉N₃O[5] |
| Molecular Weight | 211.22 g/mol [5] |
| Melting Point | 152-155 °C |
Characterization Data:
-
¹H NMR (400 MHz, CDCl₃): δ 10.05 (s, 1H, CHO), 8.21 (d, J=1.8 Hz, 1H), 8.01 (dd, J=8.2, 1.8 Hz, 1H), 7.85 (s, 1H), 7.55 (d, J=8.2 Hz, 1H), 7.01 (s, 1H), 2.30 (s, 3H, CH₃).
-
LC-MS (ESI): m/z 212.1 [M+H]⁺.
Safety and Hazard Management
All procedures must be conducted in a well-ventilated chemical fume hood by trained personnel. Appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
2-Chloro-5-formylbenzonitrile: Harmful if swallowed. Causes skin and eye irritation.[6]
-
4-Methylimidazole: Corrosive. Causes severe skin burns and eye damage. Suspected of damaging fertility or the unborn child.
-
1,4-Dioxane: Flammable liquid and vapor. Suspected carcinogen. May cause respiratory irritation and damage to organs through prolonged exposure.
-
Palladium Catalysts: Can be toxic and should be handled with care. Avoid inhalation of dust.
-
Potassium Carbonate: Causes serious eye irritation.
Refer to the Safety Data Sheets (SDS) for all reagents before beginning work.[6][7][8][9] An emergency eyewash and safety shower must be readily accessible.
References
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Available at: [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]
-
Viciu, M. S., et al. (2005). Buchwald-Hartwig aminations of aryl chlorides: A practical protocol based on commercially available Pd(0)-NHC catalysts. Semantic Scholar. Available at: [Link]
-
Ueda, S., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. Available at: [Link]
-
de Oliveira, C. S. A., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). Buchwald–Hartwig cross-coupling of 5-amino-1,2,3-triazoles. Available at: [Link]
- Google Patents. (n.d.). Preparation of 4-methylimidazole.
- Google Patents. (n.d.). Method for preparing 4-hydroxymethyl imidazoles.
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Available at: [Link]
-
Wikipedia. (2023). Imidazole. Available at: [Link]
-
ChemBK. (2024). 5-Formyl-2-(4-Methyl-1H-iMidazol-1-yl)-Benzonitrile. Available at: [Link]
- Google Patents. (n.d.). Preparation method of 2-fluoro-5-formylbenzonitrile.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buchwald-Hartwig aminations of aryl chlorides: A practical protocol based on commercially available Pd(0)-NHC catalysts | Semantic Scholar [semanticscholar.org]
- 5. chembk.com [chembk.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. fishersci.com [fishersci.com]
Application Notes and Protocols for the Experimental Use of 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile in Cancer Research
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental application of 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile, hereafter referred to as Compound X, in the context of cancer research. While Compound X is primarily recognized as a chemical building block, its structural motifs—a benzonitrile core and a 4-methylimidazole moiety—are features of significant interest in medicinal chemistry due to their prevalence in molecules with established anticancer properties.[1] This guide outlines detailed protocols for the in vitro and in vivo evaluation of Compound X's potential as an anticancer agent. It is structured to provide not only procedural steps but also the underlying scientific rationale, enabling researchers to design, execute, and interpret experiments with a high degree of confidence and scientific rigor.
Introduction and Scientific Rationale
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer effects.[2][3] Imidazole derivatives have been shown to exert their anticancer effects through various mechanisms, such as inducing apoptosis, causing cell cycle arrest, and inhibiting key signaling pathways crucial for cancer cell proliferation and survival.[4][5]
Compound X, this compound, possesses a unique combination of a benzonitrile group, which can participate in various chemical reactions, and a substituted imidazole ring, suggesting its potential as a precursor for or a direct interactor with biological targets in cancer cells. Given the established role of imidazole-containing compounds in oncology, it is hypothesized that Compound X may exhibit anticancer activity by modulating critical cellular pathways. This document provides the experimental framework to investigate this hypothesis.
Proposed Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway
Based on the known anticancer mechanisms of many imidazole derivatives, a plausible hypothesis is that Compound X may exert its effects by inhibiting the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway.[6][7][8] This pathway is frequently hyperactivated in a wide range of human cancers and plays a central role in regulating cell growth, proliferation, survival, and metabolism.[6][9] The proposed mechanism of action provides a testable framework for the experimental protocols outlined below.
Caption: Hypothesized mechanism of Compound X targeting the PI3K/AKT/mTOR pathway.
In Vitro Evaluation of Anticancer Activity
The initial assessment of Compound X's anticancer potential should be conducted using a panel of human cancer cell lines.
Cell Viability Assays (MTT/XTT)
Purpose: To determine the cytotoxic or cytostatic effects of Compound X on cancer cells and to calculate the half-maximal inhibitory concentration (IC50).
Principle: These colorimetric assays measure the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTT or XTT) to a colored formazan product. The amount of formazan is directly proportional to the number of living cells.[10]
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a series of dilutions of Compound X in culture medium. The final concentration of the vehicle (e.g., DMSO) should be less than 0.5%. Add 100 µL of the diluted compound to the respective wells. Include vehicle-only wells as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Data Presentation:
| Cell Line | Compound X IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 (Breast) | Experimental Value | Experimental Value |
| A549 (Lung) | Experimental Value | Experimental Value |
| HCT116 (Colon) | Experimental Value | Experimental Value |
Apoptosis Assay (Annexin V-FITC/PI Staining)
Purpose: To determine if the observed decrease in cell viability is due to the induction of apoptosis.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can stain late apoptotic and necrotic cells.[11][12]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with Compound X at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Data Analysis:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
Cell Cycle Analysis (Propidium Iodide Staining)
Purpose: To investigate whether Compound X affects cell cycle progression.
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13][14]
Protocol:
-
Cell Treatment: Treat cells with Compound X at its IC50 concentration for 24, 48, and 72 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
Data Analysis:
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase suggests cell cycle arrest.
Caption: Experimental workflow for the in vitro evaluation of Compound X.
In Vivo Evaluation of Antitumor Efficacy
Promising results from in vitro studies warrant further investigation in a preclinical in vivo model.
Xenograft Tumor Model
Purpose: To evaluate the antitumor efficacy of Compound X in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The effect of Compound X on tumor growth can then be assessed.[15][16][17]
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice). All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer Compound X (at various doses) and a vehicle control via an appropriate route (e.g., intraperitoneal injection or oral gavage) according to a predetermined schedule.
-
Endpoint: Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size. Monitor the body weight of the mice as an indicator of toxicity.
-
Data Collection: At the end of the study, euthanize the mice, and excise and weigh the tumors.
Data Analysis:
-
Tumor Growth Inhibition (TGI): Calculate the percentage of TGI to quantify the antitumor efficacy.
-
Body Weight: Monitor for any significant weight loss in the treatment groups, which may indicate toxicity.
Data Presentation:
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Average Body Weight Change (%) |
| Vehicle Control | Experimental Value | N/A | Experimental Value |
| Compound X (Dose 1) | Experimental Value | Calculated Value | Experimental Value |
| Compound X (Dose 2) | Experimental Value | Calculated Value | Experimental Value |
| Positive Control | Experimental Value | Calculated Value | Experimental Value |
Safety and Handling
While comprehensive toxicological data for Compound X is not available, it should be handled with care in a laboratory setting.[2][4] Standard personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. All handling of the compound should be performed in a chemical fume hood.
Conclusion
The protocols and application notes presented in this document provide a robust framework for the initial investigation of this compound (Compound X) as a potential anticancer agent. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle, and subsequently validating its efficacy in an in vivo model, researchers can gain valuable insights into its therapeutic potential. The proposed mechanism of action targeting the PI3K/AKT/mTOR pathway serves as a starting point for more detailed mechanistic studies.
References
- An acumen into anticancer efficacy of imidazole derivatives. (2024). Medical Research Archives, 12(11.2).
-
UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. Available at: [Link].
- Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, M. A., & El-Shehry, M. F. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Pharmaceuticals, 14(8), 753.
- Mishra, R., & Mahapatra, D. K. (2021). Targeting the PI3K-AKT-mTOR signaling network in cancer. Cancers, 13(16), 4165.
- Alzahrani, A. R. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers in Oncology, 12, 818783.
- Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2015).
-
MDPI. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Available at: [Link].
- Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2023). Journal of Drug Delivery and Therapeutics, 13(5), 136-143.
-
Wikipedia. Cell cycle analysis. Available at: [Link].
-
Anticancer Research. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. Available at: [Link].
-
Sartorius. Incucyte® Apoptosis Assays for Live-Cell Analysis. Available at: [Link].
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MedComm. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. Available at: [Link].
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ResearchGate. The PI3K–AKT–mTOR pathway and drug targets. Available at: [Link].
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Measuring Apoptosis using Annexin V and Flow Cytometry. Available at: [Link].
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Biocompare. What to Consider When Choosing Apoptotic Assays. Available at: [Link].
-
NIH. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Available at: [Link].
-
NIH. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Available at: [Link].
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- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. An acumen into anticancer efficacy of imidazole derivatives [wisdomlib.org]
- 4. ijsred.com [ijsred.com]
- 5. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Apoptosis Assays [sigmaaldrich.com]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
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- 16. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile as a Versatile Building Block for Heterocyclic Compound Synthesis
I. Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic design and synthesis of complex heterocyclic molecules are paramount. 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile (CAS No. 1170735-10-0) has emerged as a high-value building block for medicinal chemists.[1] Its unique trifunctional architecture—comprising a reactive aldehyde, a pharmacologically significant 4-methylimidazole ring, and a benzonitrile moiety—offers a powerful platform for constructing diverse molecular libraries and accessing novel chemical space.
This molecule's structure is not a random assortment of functional groups; it is a carefully orchestrated arrangement that provides both synthetic versatility and inherent biological relevance. The imidazole core is a well-established isostere for naturally occurring nucleotides, enabling it to interact with a wide array of biopolymers like enzymes and receptors.[1] The benzonitrile group serves as a crucial polar motif and a potential hydrogen bond acceptor, while the strategically placed formyl group acts as the primary synthetic handle for elaboration into more complex structures.
The principal utility of this compound lies in its role as a precursor for sophisticated heterocyclic systems, making it a cornerstone in the development of targeted therapeutics.[1] Its most notable application is as a key intermediate in the synthesis of Glasdegib (PF-04449913), an FDA-approved inhibitor of the Hedgehog (Hh) signaling pathway for the treatment of acute myeloid leukemia (AML).[2][3] This real-world application underscores the industrial and clinical relevance of this versatile building block.
This document serves as a comprehensive guide for researchers, providing in-depth technical insights, validated experimental protocols, and the causal reasoning behind methodological choices when utilizing this compound.
II. Physicochemical Properties & Handling
A thorough understanding of the reagent's properties is fundamental to its successful application and safe handling.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 1170735-10-0 | [1] |
| Molecular Formula | C₁₂H₉N₃O | [1][4] |
| Molecular Weight | 211.22 g/mol | [1][4] |
| Appearance | Off-white to yellow solid (typical) | Vendor Data |
| Purity | ≥98% (typical for research grade) | [5] |
Storage and Handling:
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C to prevent degradation from air and moisture.[1]
-
Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Intended Use: This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or veterinary use.[1]
III. Synthetic Strategy: The Chemistry of a Trifunctional Building Block
The synthetic power of this compound stems from the distinct reactivity of its three key functional domains. Understanding these domains allows for the rational design of complex synthetic routes.
Caption: Key functional domains and their associated synthetic and pharmacophoric roles.
1. The Formyl Group: The Primary Synthetic Hub The aldehyde functionality is the most versatile handle for synthetic elaboration. Its electrophilic nature invites a host of nucleophilic additions, making it the focal point for building molecular complexity.
-
Reductive Amination: This is arguably the most powerful and widely used transformation. The reaction with a primary or secondary amine forms a transient imine (or iminium ion), which is then reduced in situ by a mild hydride reagent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). This one-pot procedure is highly efficient for forging stable carbon-nitrogen bonds, a cornerstone of medicinal chemistry. The choice of NaBH(OAc)₃ is often preferred due to its selectivity for imines over carbonyls and its tolerance of mildly acidic conditions which favor imine formation.
-
Condensation Reactions: The aldehyde can undergo condensation with a variety of C-H acidic compounds (e.g., malonates, nitriles) or other nucleophiles like hydrazines and hydroxylamines. These reactions are fundamental for constructing new heterocyclic rings, such as pyrazoles, pyridines, or pyrimidines, directly onto the benzonitrile core.
-
Olefination Reactions: Classic reactions like the Wittig, Horner-Wadsworth-Emmons, or Julia-Kocienski olefination can convert the formyl group into a carbon-carbon double bond, providing a route to vinyl-substituted derivatives for further functionalization (e.g., via Heck or Suzuki coupling).
2. The 4-Methylimidazole Ring: The Bioactive Anchor Imidazole and its derivatives are privileged structures in medicinal chemistry, known for their ability to mimic histidine residues in proteins and participate in crucial biological interactions.[6]
-
Target Engagement: The nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong and specific binding to protein targets.
-
Physicochemical Properties: The imidazole ring imparts a degree of polarity and aqueous solubility, which can be critical for tuning the pharmacokinetic profile of a drug candidate.
3. The Benzonitrile Moiety: The Modulating Group While less reactive than the formyl group, the benzonitrile is a critical modulator of the molecule's electronic and physical properties.
-
Dipole Interactions: The strong dipole of the nitrile group can engage in favorable interactions within a protein's binding pocket.
-
Metabolic Stability: The nitrile is generally metabolically stable but can be envisioned as a bioisostere for other functional groups like a carboxamide or a tetrazole, offering avenues for lead optimization.
IV. Application Spotlight: A Key Intermediate for the Hedgehog Pathway Inhibitor Glasdegib
The clinical and commercial significance of this compound is cemented by its role in synthesizing Glasdegib. Glasdegib is an inhibitor of the Smoothened (SMO) protein, a critical component of the Hedgehog signaling pathway, which is aberrantly activated in certain cancers.[2][7]
The synthesis of Glasdegib involves the coupling of this aldehyde-containing building block with a chiral amine core. The key transformation is a reductive amination, which efficiently links the two complex fragments to form the final drug substance.
Caption: Synthetic workflow illustrating the key coupling step to form Glasdegib.
This specific application highlights the building block's value: it provides a complex, pre-functionalized aromatic fragment that can be introduced late in a synthetic sequence, improving overall convergence and yield.
V. Detailed Experimental Protocol: General Procedure for Reductive Amination
This protocol provides a robust, self-validating method for coupling the title building block with a primary amine. Reaction progress can be easily monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Objective: To synthesize an N-substituted-2-(4-methyl-1H-imidazol-1-yl)-5-(aminomethyl)benzonitrile derivative via a one-pot reductive amination.
Reaction Scheme: (Ar-CHO + R-NH₂) → [Ar-CH=N-R] --(NaBH(OAc)₃)--> Ar-CH₂-NH-R
Materials:
-
This compound (1.0 eq)
-
Primary Amine (e.g., Benzylamine) (1.0 - 1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
TLC plates (e.g., silica gel 60 F₂₅₄)
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate, DCM/Methanol)
Protocol Steps:
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add this compound (e.g., 211 mg, 1.0 mmol).
-
Dissolve the solid in anhydrous DCM (e.g., 10 mL). Stir until fully dissolved.
-
-
Imine Formation:
-
Add the primary amine (e.g., benzylamine, 1.1 mmol, 1.1 eq) to the solution via syringe.
-
Stir the reaction mixture at room temperature for 30-60 minutes.
-
Causality Check: This initial period is crucial for the formation of the hemiaminal intermediate and its subsequent dehydration to the imine. Monitoring by TLC should show the consumption of the starting aldehyde and the appearance of a new, slightly less polar spot corresponding to the imine.
-
-
Reduction:
-
To the stirring solution, add sodium triacetoxyborohydride (e.g., 318 mg, 1.5 mmol, 1.5 eq) portion-wise over 5-10 minutes.
-
Expert Insight: Adding the reducing agent in portions helps to control any potential exotherm and ensures a smooth reaction. NaBH(OAc)₃ is moisture-sensitive, so it should be weighed and added quickly.
-
Allow the reaction to stir at room temperature. Monitor its progress every 1-2 hours by TLC or LC-MS until the imine intermediate is fully consumed (typically 2-16 hours).
-
-
Work-up and Quenching:
-
Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (e.g., 15 mL). Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Self-Validation: The basic quench neutralizes the acetic acid byproduct from the reducing agent and removes any unreacted starting materials or acidic impurities.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM (e.g., 2 x 10 mL).
-
Combine all organic layers. Wash the combined organic phase sequentially with water (15 mL) and then brine (15 mL). The brine wash helps to remove residual water from the organic phase.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
The appropriate eluent system will depend on the specific amine used but often a gradient of ethyl acetate in hexanes or methanol in DCM is effective.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product.
-
Safety Precautions:
-
Conduct all operations in a well-ventilated chemical fume hood.
-
DCM and DCE are chlorinated solvents; handle with care and dispose of waste appropriately.
-
NaBH(OAc)₃ can release flammable hydrogen gas upon contact with strong acids or water; quench carefully.
VI. Conclusion
This compound is a testament to the power of rational molecular design. Its strategically positioned functional groups provide a reliable and versatile platform for the synthesis of complex, biologically active heterocyclic compounds. As demonstrated by its crucial role in the manufacturing of the anti-cancer agent Glasdegib, this building block is not merely a laboratory curiosity but a validated tool for accelerating drug discovery programs. The protocols and insights provided herein are designed to empower researchers to confidently and effectively leverage its synthetic potential in their pursuit of novel therapeutics.
References
-
Glasdegib Dimaleate: Synthesis, Characterization and Comparison of Its Properties with Monomaleate Analogue - MDPI. (n.d.). Retrieved January 7, 2026, from [Link]
-
5-forMyl-2-(4-Methyl-1H-iMidazol-1-yl)-Benzonitrile - ChemBK. (2024, January 2). Retrieved January 7, 2026, from [Link]
-
2-(4-((2-Butyl-4-chloro-5-formylimidazol-1-yl)methyl)phenyl)benzonitrile - PubChem. (n.d.). Retrieved January 7, 2026, from [Link]
-
5-Formyl-2-(4-Methyl-1H-Imidazol-1-Yl)-Benzonitrile - Apex. (n.d.). Retrieved January 7, 2026, from [Link]
-
2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one - MDPI. (n.d.). Retrieved January 7, 2026, from [Link]
-
One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][1][8]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole - PubMed Central. (2022, October 15). Retrieved January 7, 2026, from [Link]
-
1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole - MDPI. (n.d.). Retrieved January 7, 2026, from [Link]
-
Glasdegib in combination with cytarabine and daunorubicin in patients with AML or high-risk MDS: Phase 2 study results - PubMed Central. (n.d.). Retrieved January 7, 2026, from [Link]
-
Glasdegib: A Novel Hedgehog Pathway Inhibitor for Acute Myeloid Leukemia - PMC - NIH. (n.d.). Retrieved January 7, 2026, from [Link]
-
Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC - NIH. (n.d.). Retrieved January 7, 2026, from [Link]
-
One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction - MedCrave online. (2017, August 29). Retrieved January 7, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Glasdegib synthesis - chemicalbook [chemicalbook.com]
- 3. Glasdegib: A Novel Hedgehog Pathway Inhibitor for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. 연구용시약 아펙스 [apextraders.co.kr]
- 6. mdpi.com [mdpi.com]
- 7. Glasdegib in combination with cytarabine and daunorubicin in patients with AML or high‐risk MDS: Phase 2 study results - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile
Welcome to our dedicated technical support center for the synthesis of 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your synthetic route to achieve higher yields and purity.
The synthesis of this compound, a key intermediate in many pharmaceutical syntheses, typically proceeds via a copper-catalyzed N-arylation, commonly known as the Ullmann condensation or Ullmann coupling. This reaction, while powerful, is often sensitive to various parameters, leading to challenges in reproducibility and yield.[1][2][3] This guide will deconstruct the common pitfalls and provide actionable solutions based on established chemical principles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequently encountered problems during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive Catalyst: The copper source may be oxidized or of poor quality. The active catalytic species is often considered to be Cu(I).[1][4] | - Use a fresh, high-purity copper(I) salt (e.g., CuI, CuBr, CuCl).[1] - Consider in situ generation of the active Cu(I) species from a Cu(II) precursor with a reducing agent. - If using Cu(0), ensure the reaction conditions can facilitate its oxidation to the active catalytic state. |
| Inappropriate Ligand: The chosen ligand may not effectively stabilize the copper catalyst or facilitate the reaction with your specific substrates.[1] | - Screen a variety of ligands. For N-arylations of imidazoles, common choices include 1,10-phenanthroline, L-proline, and N,N'-dimethylethylenediamine (DMEDA). - The ligand-to-copper ratio is also critical; a 1:1 or 2:1 ratio is a good starting point for optimization. | |
| Suboptimal Base: The base is crucial for the deprotonation of the imidazole nitrogen, a key step in the catalytic cycle. | - Screen different inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Cs₂CO₃ is often more effective but also more expensive. - The strength and solubility of the base can significantly impact the reaction rate. | |
| Reaction Temperature Too Low/High: Traditional Ullmann reactions required high temperatures, but modern ligand-accelerated protocols can often be run under milder conditions.[1] | - For ligand-assisted couplings, start with a temperature in the range of 80-120 °C. - If no reaction is observed, incrementally increase the temperature. Conversely, if decomposition is observed, lower the temperature. | |
| Formation of Side Products | Hydrolysis of the Formyl Group: The formyl group is sensitive to certain reaction conditions, particularly in the presence of strong bases or nucleophilic impurities. | - Use a milder base or a stoichiometric amount of a stronger base. - Ensure all reagents and solvents are anhydrous to prevent the formation of the corresponding carboxylic acid. |
| Debromination/Dechlorination of the Benzonitrile: Reductive dehalogenation of the starting aryl halide can occur, leading to the formation of 5-formylbenzonitrile. | - This is often caused by protic impurities. Ensure the use of anhydrous solvents and reagents.[1] - Lowering the reaction temperature may also mitigate this side reaction. | |
| Homocoupling of the Aryl Halide: The starting 2-halo-5-formylbenzonitrile can couple with itself to form a biaryl byproduct. | - This is more common at higher temperatures and with less effective ligands. - Optimizing the ligand and reaction temperature can minimize this side reaction. | |
| Difficult Purification | Removal of Copper Catalyst: Residual copper salts can be challenging to remove from the final product. | - After the reaction is complete, quenching with an aqueous solution of ammonia or ethylenediamine can help to chelate and remove the copper. - A common workup involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate) and aqueous ammonia, followed by separation and washing of the organic layer. |
| Separation from Starting Materials: If the reaction does not go to completion, separating the product from the starting materials can be difficult due to similar polarities. | - Optimize the reaction conditions to drive the reaction to completion. - Column chromatography on silica gel is typically required for purification. A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity, can be effective. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method is the Ullmann condensation, which involves the copper-catalyzed coupling of 2-halo-5-formylbenzonitrile (where halo is typically Cl, Br, or I) with 4-methylimidazole.
Q2: How do I choose the right starting materials?
For the aryl halide, 2-bromo-5-formylbenzonitrile is a common starting point as it offers a good balance of reactivity and stability. 2-iodo-5-formylbenzonitrile is more reactive but also more expensive and potentially less stable. 2-chloro-5-formylbenzonitrile is less reactive and may require more forcing conditions. For the imidazole component, commercially available 4-methylimidazole is the standard choice.
Q3: What are the key parameters to optimize for this reaction?
The critical parameters to screen for optimization are the copper source, the ligand, the base, the solvent, and the reaction temperature. A design of experiments (DoE) approach can be highly effective for efficiently exploring this parameter space.
Q4: Which solvent should I use for my Ullmann coupling reaction?
Polar aprotic solvents are generally preferred for Ullmann-type N-arylations.[1] Common choices include Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Dioxane. It is advisable to screen a few solvents to find the optimal one for your specific reaction.
Experimental Protocols
General Procedure for the Synthesis of this compound
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-5-formylbenzonitrile (1.0 eq), 4-methylimidazole (1.2 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous dimethylformamide (DMF) to the reaction vessel.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Filter the mixture through a pad of celite to remove insoluble inorganic salts.
-
Separate the organic layer, and wash it with aqueous ammonia followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Visualizing the Process
Proposed Catalytic Cycle for the Ullmann N-Arylation
Caption: A simplified representation of the Ullmann N-arylation catalytic cycle.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
- Technical Support Center: Optimizing Ullmann Coupling Reactions - Benchchem. (n.d.).
- 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)-Benzonitrile - [F64164] - Synthonix. (n.d.).
- Ullmann reaction - Wikipedia. (n.d.).
- This compound - Parchem. (n.d.).
- 1170735-10-0|this compound - BLDpharm. (n.d.).
- Ullmann Reaction - Organic Chemistry Portal. (n.d.).
- Ullmann reaction - L.S.College, Muzaffarpur. (2020, October 22).
Sources
identifying side products in 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile reactions
Introduction
5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile is a key building block in contemporary drug discovery, valued for its unique combination of reactive functional groups: an aldehyde, a nitrile, and a methyl-imidazole moiety. While this trifecta of reactivity allows for diverse synthetic transformations, it simultaneously presents a significant challenge in controlling reaction selectivity and minimizing the formation of side products. This guide provides in-depth troubleshooting advice and answers to frequently encountered questions, drawing from established reaction mechanisms and practical laboratory experience to help you navigate the complexities of its chemistry.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues and questions that arise during the synthesis and handling of this compound and its derivatives.
Q1: I've finished my reaction, and my primary impurity has a mass of +16 Da compared to my starting material. What is it?
A: This is almost certainly the corresponding carboxylic acid: 5-Carboxy-2-(4-methyl-1H-imidazol-1-yl)benzonitrile . The aldehyde group is highly susceptible to oxidation, which can occur with exposure to atmospheric oxygen, especially under basic conditions or in the presence of certain metal catalysts. This is often the most common side product observed. The challenge in producing chemicals like 5-formyl-2-furancarboxylic acid (FFCA) from precursors with aldehyde groups highlights the difficulty in preventing over-oxidation to the carboxylic acid.[1]
Q2: I'm performing a reductive amination and see multiple new spots on my TLC plate and several unexpected masses in the LC-MS. What are the likely culprits?
A: Reductive amination is a powerful transformation, but its multi-step nature (imine formation followed by reduction) opens the door to several side products:
-
Unreacted Aldehyde: The starting material may be carried through if the reaction does not go to completion.
-
Intermediate Imine: The imine formed between the aldehyde and your amine may be stable enough to be detected, especially if the reducing agent is added too slowly or is not sufficiently reactive.
-
Reduced Aldehyde (Alcohol): If the reducing agent is too reactive or if the imine formation is slow, the aldehyde can be directly reduced to the corresponding alcohol, 5-(Hydroxymethyl)-2-(4-methyl-1H-imidazol-1-yl)benzonitrile .
-
Dialkylation Product: If you are using a primary amine, the desired secondary amine product can react with a second molecule of the aldehyde starting material to form a tertiary amine. This can be a significant issue and is often managed by using a stepwise procedure or specific reducing agents like NaBH(OAc)₃, which are known to minimize this side reaction.[2]
Q3: My crude reaction mixture shows a significant amount of a product where the nitrile group is gone, replaced by an amide. How did this happen?
A: You are observing hydrolysis of the nitrile. The nitrile group can be hydrolyzed to a primary amide, 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzamide , and subsequently to a carboxylic acid.[3][4] This reaction is catalyzed by either acidic or basic conditions in the presence of water.[5][6][7] Even trace amounts of water in your solvent or reagents, coupled with acidic or basic promoters, can facilitate this unwanted reaction over long reaction times or at elevated temperatures.
Q4: How can I prevent the oxidation of the aldehyde to a carboxylic acid?
A: Minimizing oxidation requires stringent control of the reaction atmosphere and reagent quality.
-
Inert Atmosphere: Always run reactions involving this aldehyde under an inert atmosphere (Nitrogen or Argon).
-
Degas Solvents: Use solvents that have been degassed via sparging with an inert gas or through freeze-pump-thaw cycles to remove dissolved oxygen.
-
Fresh Reagents: Use freshly opened bottles of solvents and reagents where possible to avoid accumulated peroxides or dissolved oxygen.
-
Control Temperature: Exothermic reactions can increase the rate of oxidation. Ensure proper temperature control.
Q5: What is the best choice of reducing agent for a reductive amination with this molecule to maintain selectivity?
A: The choice of reducing agent is critical.
-
High Selectivity (Recommended): Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for most direct reductive aminations.[2] It is mild enough to not reduce the nitrile or aromatic rings and is particularly effective at reducing the intermediate iminium ion preferentially over the starting aldehyde, minimizing alcohol formation.[2]
-
Moderate Selectivity: Sodium cyanoborohydride (NaBH₃CN) can also be used, but it is toxic and often requires careful pH control.
-
Low Selectivity (Avoid): Strong hydrides like Lithium aluminum hydride (LiAlH₄) should be avoided unless you intend to also reduce the nitrile group. LiAlH₄ will readily reduce aldehydes, nitriles, and other functional groups.[4][5]
Part 2: Troubleshooting Guide: Side Product Identification & Mitigation
This guide provides a systematic approach to identifying and minimizing the formation of common impurities.
Table 1: Common Side Products and Their Origin
| Side Product Name | Structure | Δ Mass (Da) from SM | Likely Cause |
| Starting Material (SM) | This compound | 0 | Incomplete reaction. |
| Oxidation Product | 5-Carboxy-2-(4-methyl-1H-imidazol-1-yl)benzonitrile | +16 | Exposure to air (oxygen), oxidizing agents, or harsh basic conditions. |
| Nitrile Hydrolysis Product (Amide) | 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzamide | +18 | Presence of water under acidic or basic conditions.[3][7] |
| Aldehyde Reduction Product (Alcohol) | 5-(Hydroxymethyl)-2-(4-methyl-1H-imidazol-1-yl)benzonitrile | +2 | Overly reactive reducing agent (e.g., NaBH₄) or slow imine formation. |
| Nitrile Reduction Product | 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzylamine | +4 | Use of strong, non-selective reducing agents like LiAlH₄.[4][5] |
| Reductive Amination Intermediate | N-Alkyl/Aryl-1-(3-cyano-4-(4-methyl-1H-imidazol-1-yl)phenyl)methanimine | + (R-NH₂) - H₂O | Incomplete reduction step; insufficiently reactive reducing agent. |
Logical Flow for Side Product Identification
Caption: Workflow for identifying unknown side products.
Experimental Protocols for Mitigation
Protocol 1: Performing a Robust Reductive Amination
This protocol is optimized to minimize side reactions when coupling this compound with a primary or secondary amine.
-
Vessel Preparation: Flame-dry a round-bottom flask under vacuum and backfill with Argon or Nitrogen.
-
Reagent Addition:
-
To the flask, add this compound (1.0 eq).
-
Dissolve in an anhydrous solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[2] DCE is often preferred as it can lead to faster reaction times.[2]
-
Add the desired amine (1.1 - 1.2 eq).
-
Causality: Using a slight excess of the amine helps drive the imine formation to completion.
-
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine/iminium ion. Monitor by TLC or LC-MS if desired.
-
Reduction:
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes.
-
Causality: Portion-wise addition helps to control any potential exotherm. NaBH(OAc)₃ is a mild and selective reagent ideal for this transformation, reducing the risk of side reactions like aldehyde reduction.[2]
-
-
Reaction Monitoring: Stir at room temperature and monitor the disappearance of the starting material and intermediate imine by LC-MS. The reaction is typically complete within 3-24 hours.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography.
Potential Reaction Pathways and Side Products
Caption: Key reaction pathways from the starting material.
References
-
Chemistry of Nitriles. (2025). LibreTexts. [Link]
-
Reactions of Nitriles. (n.d.). Chemistry Steps. [Link]
-
The Hydrolysis of Nitriles. (2023). LibreTexts. [Link]
-
Reactions of Nitriles. (n.d.). KPU Pressbooks. [Link]
-
Hydrolysis of nitriles. (n.d.). Lumen Learning. [Link]
-
Piezocatalytic oxidation of 5-hydroxymethylfurfural to 5-formyl-2-furancarboxylic acid over Pt decorated hydroxyapatite. (2022). ScienceDirect. [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. (1996). PubMed. [Link]
Sources
- 1. taikangreactor.com [taikangreactor.com]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 5. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
Technical Support Center: Optimization of Reaction Parameters for 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile
Welcome to the technical support center for the synthesis and optimization of 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to this important chemical intermediate. As a versatile building block in medicinal chemistry, particularly for complex heterocyclic systems, robust and optimized synthesis of this compound is critical.[1]
Introduction to the Synthesis
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the coupling of a 4-methylimidazole moiety with a functionalized benzonitrile core, where a leaving group on the aromatic ring is displaced by a nitrogen atom of the imidazole ring. A common and effective starting material for this synthesis is 2-fluoro-5-formylbenzonitrile, due to the high electronegativity of fluorine, which activates the aromatic ring for nucleophilic attack.
Experimental Protocol: Synthesis of this compound
This protocol provides a general procedure for the synthesis. Optimization of specific parameters may be required based on experimental observations.
Reactants and Reagents:
-
2-Fluoro-5-formylbenzonitrile
-
4-Methylimidazole
-
Potassium Carbonate (K₂CO₃) or other suitable base
-
Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-fluoro-5-formylbenzonitrile (1.0 eq) and 4-methylimidazole (1.1-1.5 eq).
-
Solvent and Base Addition: Add anhydrous dimethylformamide (DMF) to dissolve the reactants. To this solution, add a suitable base such as potassium carbonate (2.0-3.0 eq). The use of a base is crucial to deprotonate the imidazole, increasing its nucleophilicity.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature should be determined by monitoring the reaction progress. Stir the reaction for 4-24 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield this compound as a solid.
Optimization of Reaction Parameters: A Deeper Dive
The yield and purity of this compound are highly dependent on the reaction parameters. The following table summarizes key parameters and their impact on the reaction outcome.
| Parameter | Options | Rationale and Impact on Reaction |
| Leaving Group | F, Cl, Br, NO₂ | Fluorine is often the leaving group of choice in SNAr reactions due to its high electronegativity, which strongly activates the aryl ring towards nucleophilic attack. |
| Base | K₂CO₃, Cs₂CO₃, NaH, t-BuOK | A base is required to deprotonate the N-H of 4-methylimidazole, thereby increasing its nucleophilicity. The choice of base can influence the reaction rate and the formation of side products. Stronger bases like NaH or t-BuOK may lead to faster reactions but can also promote side reactions if not carefully controlled. |
| Solvent | DMF, DMSO, NMP, Acetonitrile | Polar aprotic solvents are preferred as they can solvate the cation of the base and do not protonate the nucleophile, thus enhancing its reactivity. The choice of solvent can also affect the reaction temperature and solubility of the reactants. |
| Temperature | Room Temp. to 150 °C | Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to decomposition of reactants or products and the formation of byproducts. The optimal temperature is a balance between reaction rate and selectivity. |
| Stoichiometry | 1.0-1.5 eq of 4-methylimidazole | A slight excess of the nucleophile (4-methylimidazole) is often used to ensure complete consumption of the starting benzonitrile. However, a large excess can complicate purification. |
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Formation
-
Possible Cause: Incomplete activation of the nucleophile.
-
Solution: Ensure the base is of good quality and used in sufficient excess. Consider using a stronger base if the reaction is sluggish.
-
-
Possible Cause: Insufficient reaction temperature or time.
-
Solution: Gradually increase the reaction temperature and monitor the progress by TLC or HPLC. Extend the reaction time if necessary.
-
-
Possible Cause: Poor quality of starting materials.
-
Solution: Verify the purity of 2-fluoro-5-formylbenzonitrile and 4-methylimidazole using appropriate analytical techniques (e.g., NMR, GC-MS).
-
Issue 2: Formation of Multiple Byproducts
-
Possible Cause: Side reactions due to high temperature.
-
Solution: Lower the reaction temperature and extend the reaction time.
-
-
Possible Cause: Reaction with residual water.
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Running the reaction under an inert atmosphere can also be beneficial.
-
-
Possible Cause: Competing nucleophilic attack.
-
Solution: In some cases, the formyl group can be a site for side reactions. Protecting the aldehyde functionality might be necessary in challenging cases, though this adds extra steps to the synthesis.
-
Issue 3: Difficult Purification
-
Possible Cause: Co-elution of product with starting material or impurities.
-
Solution: Optimize the solvent system for column chromatography. A shallow gradient elution can improve separation. Consider using a different stationary phase (e.g., alumina) if silica gel is not effective.
-
-
Possible Cause: Product is an oil or low-melting solid.
-
Solution: If the product is difficult to handle, consider converting it to a more crystalline salt (e.g., hydrochloride) for easier purification and handling. The free base can be regenerated afterward if needed.
-
Frequently Asked Questions (FAQs)
Q1: Why is 2-fluoro-5-formylbenzonitrile a good starting material for this synthesis?
A1: The fluorine atom is a good leaving group for SNAr reactions because its high electronegativity polarizes the C-F bond and activates the aromatic ring for nucleophilic attack. The formyl and nitrile groups are electron-withdrawing, which further enhances the electrophilicity of the carbon atom bearing the fluorine, facilitating the substitution reaction.
Q2: What is the role of the base in this reaction?
A2: The base, typically a carbonate or a stronger base like a hydride, deprotonates the N-H proton of 4-methylimidazole. This generates the imidazolate anion, which is a much stronger nucleophile than the neutral imidazole, thereby accelerating the SNAr reaction.
Q3: Can I use other solvents for this reaction?
A3: Yes, other polar aprotic solvents like DMSO (dimethyl sulfoxide) or NMP (N-methyl-2-pyrrolidone) can be used. The choice of solvent can influence the reaction rate and temperature. It is advisable to perform small-scale trials to determine the optimal solvent for your specific setup.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective method. Spot the reaction mixture alongside the starting materials on a TLC plate and elute with a suitable solvent system (e.g., ethyl acetate/hexane). The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction. For more quantitative analysis, HPLC can be used.
Q5: What are the expected analytical data for the final product?
A5: The identity and purity of this compound can be confirmed by various analytical techniques. While specific spectral data can vary slightly based on the instrument and conditions, typical characterization would involve:
-
¹H NMR: Expect characteristic signals for the aromatic protons, the imidazole ring protons, the methyl group, and the aldehyde proton.
-
¹³C NMR: Signals corresponding to the carbons of the benzonitrile and imidazole rings, the methyl group, the nitrile carbon, and the carbonyl carbon of the formyl group.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the product (211.22 g/mol ) should be observed.
-
HPLC: A single major peak in the chromatogram would indicate the purity of the compound.
Visualizations
Diagram 1: Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Logic
Caption: Troubleshooting logic for low reaction yield.
References
- Google Patents. (2021). CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile.
- Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib. Journal of the American Chemical Society, 134(1), 700–706.
- Amala, K., Bhujanga Rao, A. K. S., Sreenivas, R., & Dubey, P. K. (2011). Research and Development of a Novel Process for Nilotinib: A Bcr-Abl Inhibitor. E-Journal of Chemistry, 8(4), 1761-1767.
- Google Patents. (2010). US20100016590A1 - Nilotinib intermediates and preparation thereof.
Sources
Technical Support Center: 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile
A Guide to Investigating Potential Degradation Pathways
Disclaimer for the Research Community: The following technical guide addresses the potential degradation pathways of 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile. As this is a specific research molecule, comprehensive degradation studies are not widely published. Therefore, this document is constructed by a Senior Application Scientist based on established principles of organic chemistry and extensive data from forced degradation studies on structurally related compounds and functional groups. The pathways and products discussed are predictive and intended to serve as an expert guide for your experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is showing instability during storage/analysis. What are the most probable degradation pathways?
As a Senior Application Scientist, my experience suggests that a molecule with this specific combination of functional groups—an aromatic aldehyde, a benzonitrile, and an N-aryl imidazole—is susceptible to three primary degradation mechanisms: hydrolysis, oxidation, and photolysis.
-
Hydrolysis: The benzonitrile group (-CN) is the most likely site for hydrolysis. Under aqueous acidic or basic conditions, it can hydrolyze first to a carboxamide intermediate and subsequently to a carboxylic acid.[1][2] The formyl group is generally stable to hydrolysis, as is the N-aryl imidazole linkage under mild conditions.
-
Oxidation: The aromatic aldehyde (formyl group, -CHO) is highly susceptible to oxidation, readily converting to a carboxylic acid (-COOH).[3][4] This can occur with common laboratory oxidants or even slowly with atmospheric oxygen, especially if trace metal catalysts are present. The imidazole ring itself can also undergo oxidative degradation, though this typically requires stronger conditions or specific catalysts.[5][6]
-
Photolysis: Aromatic aldehydes are known to be photosensitive.[7][8] Exposure to UV or even ambient laboratory light over time can induce degradation, potentially leading to the oxidation of the aldehyde or more complex radical-mediated reactions.[9][10]
Q2: I've detected a new impurity in my sample by HPLC. What are the most likely degradation products I should expect?
Based on the pathways described above, you should primarily look for products resulting from modifications to the nitrile and formyl groups. Here are the most probable structures to anticipate:
-
DP-1 (Hydrolysis Product): 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzoic acid. This results from the complete hydrolysis of the nitrile group.
-
DP-2 (Oxidation Product): 2-(4-methyl-1H-imidazol-1-yl)-5-cyanobenzoic acid. This is formed by the oxidation of the formyl group.
-
DP-3 (Hydrolysis/Oxidation Product): 2-(4-methyl-1H-imidazol-1-yl)isophthalic acid. This "double-degradation" product results from both hydrolysis of the nitrile and oxidation of the formyl group.
-
DP-4 (Intermediate Hydrolysis Product): 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzamide. This is the amide intermediate of nitrile hydrolysis and may be observed under certain conditions.
The following diagram illustrates these primary, predictable degradation pathways.
Caption: Workflow for the identification of an unknown degradation product.
References
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
- Ngwa, G. (2010). Forced degradation as an integral part of drug development. Drug Delivery and Technology, 10(5), 56-59. Sourced from: Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 3(8).
-
Lacy, M. (2019). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Outsourcing. Retrieved from [Link]
- Gandhari, R., Maddukuri, P. P., & Vinod, T. K. (2016). Oxidation of Aromatic Aldehydes Using Oxone.
-
Study.com. (n.d.). Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid. Retrieved from [Link]
-
Vais, V. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Emery Pharma. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]
- Patil, A. S., et al. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Science, 3(4), 178-188.
-
SlideShare. (n.d.). Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]
-
Chemical Communications. (2024). Chemoselective oxidation of aromatic aldehydes to carboxylic acids: potassium tert-butoxide as an anomalous source of oxygen. Royal Society of Chemistry. Retrieved from [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved from [Link]
- Guillarme, D., et al. (2019). A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. Molecules, 24(9), 1787.
-
ResearchGate. (n.d.). Oxidation of aromatic aldehydes to their carboxylic acid. Retrieved from [Link]
-
Pearson. (n.d.). Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. Retrieved from [Link]
-
YouTube. (2025). Q1A(R2) A deep dive in Stability Studies. Retrieved from [Link]
- Jian, W., et al. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Current Pharmaceutical Analysis, 6(2), 71-84.
-
SOP Templates. (2025). Analytical Method Development: Use of LC-MS for Unknown Degradation Products – V 2.0. Retrieved from [Link]
- Wang, G., et al. (2005). The use of LC/MS, GC/MS, and LC/NMR hyphenated techniques to identify a drug degradation product in pharmaceutical development. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 809-821.
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
CONICET. (2015). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Retrieved from [Link]
-
Brainly.in. (2020). Write reaction showing conversion of Benzonitrile into benzoic acid. Retrieved from [Link]
-
JoVE. (2023). Preparation of Carboxylic Acids: Overview. Retrieved from [Link]
- Fife, T. H., & Pujari, M. P. (1988). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. The Journal of Organic Chemistry, 53(4), 780-784.
-
Prezi. (2014). Mechanism of the hydrolysis of benzonitrile to benzoic acid. Retrieved from [Link]
- Singh, S., et al. (2013). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis, 85, 193-203.
-
Scribd. (n.d.). EXP13 Hydrolysis of Benzonitrile. Retrieved from [Link]
-
ACS Publications. (2024). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques | Request PDF. Retrieved from [Link]
- Benitez, F. J., et al. (1997). UV photodegradation of phenolic aldehydes present in industrial wastewaters. Journal of Environmental Science and Health, Part A, 32(9-10), 2599-2613.
-
MDPI. (2020). 5-Aryl-2-(3,5-dialkyl-4-hydroxyphenyl)-4,4-dimethyl-4H-imidazole 3-Oxides and Their Redox Species. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Degradation of chlorinated benzaldehydes in aqueous solutions by UV-irradiation. Retrieved from [Link]
- Griesbeck, A. G., & Maptue, N. (2022). Aldehydes as powerful initiators for photochemical transformations. Beilstein Journal of Organic Chemistry, 18, 1404-1415.
- Holzgrabe, U. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Future Medicinal Chemistry, 11(23), 3021-3045.
- Piette, J., et al. (1994). Protonation of the Imidazole Ring Prevents the Modulation by Histidine of Oxidative DNA Degradation.
-
IJNRD. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. Retrieved from [Link]
-
Taylor & Francis Online. (1997). UV photodegradation of phenolic aldehydes present in industrial wastewaters. II. Simultaneous degradation of a mixture. Retrieved from [Link]
-
PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 21: Photolysis products of benzaldehyde (8) in different.... Retrieved from [Link]
- Li, W., et al. (2019). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures.
- Uchida, K., & Kawakishi, S. (1986). Selective oxidation of imidazole ring in histidine residues by the ascorbic acid-copper ion system.
-
ResearchGate. (n.d.). The three potential mechanisms of the imidazole ring functioning as the.... Retrieved from [Link]
- Bayat, F., et al. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs.
-
Semantic Scholar. (n.d.). Hydrolysis of imidazole-2-ylidenes. Retrieved from [Link]
- Chen, G., et al. (2012). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society, 134(29), 12344-12351.
-
ResearchGate. (2025). N‐Arylation of Imidazoles: An Overview | Request PDF. Retrieved from [Link]
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- 5. 5-Aryl-2-(3,5-dialkyl-4-hydroxyphenyl)-4,4-dimethyl-4H-imidazole 3-Oxides and Their Redox Species: How Antioxidant Activity of 1-Hydroxy-2,5-dihydro-1H-imidazoles Correlates with the Stability of Hybrid Phenoxyl–Nitroxides [mdpi.com]
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- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile
Welcome to the technical support center for the purification of 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this important pharmaceutical intermediate.[1][2] The methodologies described herein are grounded in established chemical principles to ensure reliable and reproducible results.
I. Understanding the Compound and Potential Impurities
This compound is a heterocyclic compound containing an aldehyde, a nitrile, and an imidazole moiety.[3][4][5][6][7][8][9] Its synthesis can result in a variety of impurities, including unreacted starting materials, by-products from side reactions, and residual solvents.[2] Common impurities may arise from the incomplete reaction of precursors or the formation of related benzonitrile derivatives.[10][11]
Table 1: Key Properties of this compound
| Property | Value | Source |
| Molecular Formula | C12H9N3O | [5] |
| Molecular Weight | 211.22 g/mol | [5][7] |
| Appearance | Solid | [9] |
| Purity (typical) | >98% | [5] |
II. Frequently Asked Questions (FAQs)
Q1: My crude product is a dark, oily residue. What is the first step I should take?
A1: An oily or dark-colored crude product often indicates the presence of significant impurities. A primary and effective first step is a liquid-liquid extraction to perform an initial cleanup.[12][13][14] This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic solvent.[13][14][15]
Rationale: The target compound, being a moderately polar organic molecule, will preferentially dissolve in an appropriate organic solvent, while highly polar or ionic impurities will remain in the aqueous phase.[12][15] This initial separation simplifies subsequent purification steps.[1]
Q2: I'm observing streaking on my silica gel TLC plate. What does this mean and how can I fix it?
A2: Streaking on a silica gel TLC plate, especially for a nitrogen-containing heterocyclic compound like this, often indicates strong interaction with the acidic silica gel.[16] This can be due to the basic nature of the imidazole ring.
Troubleshooting:
-
Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a base like triethylamine or a solution of ammonia in methanol into your mobile phase. This neutralizes the acidic sites on the silica, leading to better spot shape.[16]
-
Alternative Stationary Phase: Consider using a different stationary phase, such as neutral or basic alumina, which is less acidic than silica gel.[16] Reversed-phase chromatography on a C18 column is also an excellent alternative for polar compounds.[16]
Q3: My compound is failing to crystallize from solution and is "oiling out." What should I do?
A3: "Oiling out" during recrystallization typically occurs when the solution is supersaturated or cooled too rapidly, or when significant impurities are present.[16]
Solutions:
-
Slow Cooling: Add a small amount of hot solvent to redissolve the oil and then allow the solution to cool down much more slowly.
-
Induce Crystallization:
-
Pre-Purification: If impurities are the suspected cause, a preliminary purification step, such as a quick filtration through a silica plug, might be necessary before attempting recrystallization.[16]
III. Troubleshooting Purification Workflows
The choice of purification method depends on the nature and quantity of the impurities. Below is a workflow to guide your decision-making process.
Caption: Decision workflow for purification strategy.
Workflow Step 1: Liquid-Liquid Extraction (LLE)
This is often the first line of defense for a crude reaction mixture, especially post-synthesis workup.[1]
Experimental Protocol:
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with an aqueous solution.[15]
-
A wash with a saturated sodium bicarbonate solution can help remove acidic impurities.
-
A wash with brine (saturated NaCl solution) helps to remove residual water from the organic layer.[15]
-
-
Separation: Allow the layers to separate and drain the aqueous layer. Repeat the wash if necessary.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.[1]
Caption: Liquid-Liquid Extraction workflow.
Workflow Step 2: Flash Column Chromatography
For separating compounds with similar polarities, flash column chromatography is a powerful technique.[17]
Experimental Protocol:
-
Solvent System Selection: Using TLC, identify a solvent system that provides good separation of your target compound from impurities, aiming for an Rf value of around 0.2-0.4 for the target compound.[18] A common system for a compound of this polarity might be a mixture of hexane and ethyl acetate or dichloromethane and methanol.[19]
-
Column Packing: Pack a column with silica gel using the chosen non-polar solvent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After drying, load this solid onto the top of the column.
-
Elution: Run the column, starting with the determined solvent system. A gradient elution, where the polarity of the mobile phase is gradually increased, can be effective for difficult separations.[18]
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Chromatography:
| Issue | Possible Cause | Solution |
| Poor Separation | Inappropriate solvent system. | Optimize the solvent system using TLC. Try different solvent combinations to alter selectivity.[16] |
| Compound Streaking | Compound is basic and interacting with acidic silica. | Add a basic modifier (e.g., 0.5% triethylamine) to the mobile phase.[16] |
| Compound Not Eluting | Compound is too polar for the chosen mobile phase. | Drastically increase the polarity of the mobile phase or switch to a more polar solvent system (e.g., from hexane/EtOAc to DCM/MeOH).[16] |
Workflow Step 3: Recrystallization
Recrystallization is an excellent final purification step to obtain a highly pure, crystalline solid.[2]
Experimental Protocol:
-
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Alcohols like ethanol or nitriles like acetonitrile can be good starting points for aromatic compounds.[20][21]
-
Dissolution: In a flask, add a minimal amount of the hot solvent to the crude solid until it just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.[1]
IV. References
-
Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation.
-
Open Access Pub. (n.d.). Liquid-liquid Extraction. Journal of New Developments in Chemistry.
-
Organomation. (n.d.). Solvent Extraction Techniques.
-
ResearchGate. (n.d.). Extraction, Liquid‐Liquid.
-
BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds.
-
Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION.
-
The Pharma Master. (2025). What are the key steps in the purification of pharmaceutical intermediates?.
-
King Group. (n.d.). Successful Flash Chromatography.
-
RSC Publishing. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment.
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
-
The Pharma Master. (n.d.). Troubleshooting.
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.
-
Biotage. (n.d.). Successful flash chromatography.
-
Agilent Technologies. (n.d.). Achieve high-throughput LC/MS purification of pharmaceutical impurities.
-
YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
-
Pharmaguideline. (2025). Resolving API Impurity Issues in Drug Development.
-
BLDpharm. (n.d.). 1170735-10-0|this compound.
-
Pharmaffiliates. (n.d.). Benzonitrile-impurities.
-
Wikipedia. (n.d.). Benzonitrile.
-
Phenomenex. (n.d.). Troubleshooting Guide.
-
Parchem. (n.d.). This compound.
-
Google Patents. (n.d.). US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
-
PubChem. (n.d.). 5-Ethynyl-2-(4-methyl-1h-imidazol-1-yl)benzonitrile.
-
Google Patents. (n.d.). US4925642A - Process for the preparation and the isolation of aromatic nitriles.
-
Google Patents. (n.d.). US2770641A - Preparation of benzonitrile.
-
PubChem. (n.d.). 2-(4-((2-Butyl-4-chloro-5-formylimidazol-1-yl)methyl)phenyl)benzonitrile.
-
Synthonix. (n.d.). 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)-Benzonitrile - [F64164].
-
Ataman Kimya. (n.d.). BENZONITRILE.
-
Google Patents. (n.d.). CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile.
-
Google Patents. (n.d.). CA2254448A1 - Process for making aromatic nitriles.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
-
LookChem. (n.d.). Benzonitrile, 5-formyl-2-(4-methyl-1H-imidazol-1-yl)- [ 1170735-10-0 ].
-
ChemBK. (2024). 5-forMyl-2-(4-Methyl-1H-iMidazol-1-yl)-Benzonitrile.
-
APEX. (n.d.). 5-Formyl-2-(4-Methyl-1H-Imidazol-1-Yl)-Benzonitrile.
-
MedCrave online. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction.
-
RSC Publishing. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent.
-
CymitQuimica. (n.d.). This compound.
-
PubChem. (2025). 5-amino-2-(5-methyl-1H-imidazol-2-yl)benzonitrile.
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- 5. Synthonix, Inc > 1170735-10-0 | 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)-Benzonitrile [synthonix.com]
- 6. 1170735-10-0 Benzonitrile, 5-formyl-2-(4-methyl-1H-imidazol-1-yl)- [chemsigma.com]
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- 21. m.youtube.com [m.youtube.com]
addressing scale-up issues in 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile production
Technical Support Center: 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile
A Guide to Synthesis Scale-Up and Troubleshooting
Welcome to the technical support center for the synthesis and scale-up of this compound. This resource is designed for researchers, process chemists, and drug development professionals to navigate the common challenges encountered during the production of this key intermediate. The guidance provided herein is based on established principles of palladium-catalyzed cross-coupling reactions and practical experience in process scale-up.
Overview of the Synthetic Approach
The most common and scalable synthetic route to this compound involves a palladium-catalyzed C-N cross-coupling reaction, specifically the Buchwald-Hartwig amination.[1] This reaction couples an aryl halide, typically 2-chloro-5-formylbenzonitrile or 2-bromo-5-formylbenzonitrile, with 4-methylimidazole. While robust at the lab scale, this transformation presents several challenges during scale-up, including catalyst deactivation, impurity formation, and difficult product isolation.
Caption: General workflow for the synthesis of the target compound.
Frequently Asked Questions (FAQs)
Q1: My reaction has stalled and shows incomplete conversion of the starting aryl halide. What is the likely cause?
A: Reaction stalling is a common issue in palladium-catalyzed reactions, especially during scale-up. The primary causes include:
-
Catalyst Deactivation: The active Pd(0) species can be sensitive. Oxidative degradation or formation of inactive palladium clusters can halt the catalytic cycle. Ensure your reaction is performed under an inert atmosphere (Nitrogen or Argon) and that solvents are properly degassed.
-
Insufficient Base: The base is crucial for regenerating the catalyst and neutralizing the HX formed. On a larger scale, poor mixing can lead to localized areas of low base concentration. Ensure efficient stirring and consider using a base with good solubility in the reaction medium.
-
Poor Reagent Quality: Impurities in the 4-methylimidazole or solvent (e.g., water, other coordinating species) can act as catalyst poisons.[2] Use high-purity reagents and anhydrous solvents for best results.
Q2: I am observing a significant amount of a side-product corresponding to the dehalogenated starting material (5-formylbenzonitrile). How can I minimize this?
A: The formation of the hydrodehalogenated product is a known side reaction in Buchwald-Hartwig aminations.[1] It typically occurs via two pathways: direct reduction of the aryl halide by a Pd-hydride species or β-hydride elimination from the palladium-amide intermediate.
To minimize this:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., biaryl phosphines like XPhos or SPhos). These ligands promote the desired C-N reductive elimination over competing pathways.[3][4]
-
Base Selection: Using a weaker, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can sometimes reduce the rate of hydrodehalogenation compared to strong alkoxides like sodium tert-butoxide (NaOtBu).
Q3: The final product is dark brown and difficult to purify. What causes this discoloration and how can I obtain a cleaner product?
A: Dark coloration is often due to the formation of colloidal palladium black or high molecular weight organic impurities.
-
Palladium Removal: Residual palladium is a common source of color. After the reaction, consider a scavenger wash. Treating the organic solution with agents like activated carbon, silica-based metal scavengers (e.g., SiliaMetS Thiol), or an aqueous solution of a mild chelator (e.g., N-acetylcysteine) can effectively remove dissolved and colloidal palladium.[5]
-
Controlled Reaction Temperature: Overheating can lead to thermal decomposition of reagents or products, generating colored impurities. Maintain strict temperature control throughout the reaction and workup.
-
Purification Strategy: Direct crystallization is the most scalable purification method. A solvent screen to find an appropriate recrystallization system (e.g., Isopropanol/Water, Ethyl Acetate/Heptane) is highly recommended. If crystallization is ineffective, a silica gel plug filtration may be necessary before final crystallization.
In-Depth Troubleshooting Guide
This section provides a structured approach to resolving more complex issues encountered during the scale-up of this compound synthesis.
Issue 1: Low and Inconsistent Yields at Scale
Low yield is often a multifactorial problem where mass transfer, thermal control, and catalyst stability are intertwined.
Root Cause Analysis & Corrective Actions:
Caption: Troubleshooting flowchart for addressing low yield issues.
Detailed Protocols & Explanations:
-
Optimizing Mass Transfer:
-
Problem: In large reactors, solid bases (like K₂CO₃) can settle, and poor mixing can prevent the reagents from efficiently reaching the catalyst.
-
Solution:
-
Mechanical: Increase the agitation speed and ensure the impeller design is appropriate for solid-liquid mixtures.
-
Chemical: Consider a phase-transfer catalyst if using a biphasic system, or switch to a more soluble base if compatible with the reaction. However, strong, soluble bases like NaOtBu can increase side reactions.[6]
-
-
-
Ensuring Catalyst Activity:
-
Problem: The active Pd(0)L species is formed in situ from a Pd(II) precatalyst like Pd(OAc)₂. This reduction can be inefficient or lead to the formation of inactive Pd black.[2]
-
Protocol: Use of a Pre-catalyst: Employ a well-defined Pd(0) pre-catalyst or a palladacycle pre-catalyst (e.g., G3 or G4 palladacycles). These are often more stable and provide more consistent initiation of the catalytic cycle.[3]
-
Rationale: Pre-catalysts bypass the often-problematic initial reduction step, leading to a more controlled and reproducible formation of the active catalytic species.
-
| Parameter | Lab-Scale (1-10 g) | Pilot / Production Scale (1-10 kg) | Rationale for Change |
| Pd Source | Pd(OAc)₂ / Pd₂(dba)₃ | Palladacycle Pre-catalyst (e.g., XPhos Pd G3) | Improved stability, consistency, and lower catalyst loadings are often possible.[5] |
| Catalyst Loading | 1-2 mol% | 0.1-0.5 mol% | Cost reduction and minimizing residual palladium in the final product are critical at scale. |
| Base | NaOtBu, Cs₂CO₃ | K₂CO₃, K₃PO₄ | Cost, safety, and handling. Carbonates are often preferred for large-scale operations. |
| Solvent | Dioxane, Toluene | Toluene, 2-MeTHF, CPME | Dioxane is often avoided at scale due to peroxide formation risks. 2-MeTHF and CPME are greener solvent alternatives.[7] |
| Temperature | 80-110 °C | 80-110 °C (with controlled addition) | The reaction is often exothermic; controlled addition of a limiting reagent may be needed to manage the heat output. |
Table 1: Recommended parameter adjustments for scaling up the Buchwald-Hartwig amination.
Issue 2: Formation of Dimeric Impurity
Q: I have identified an impurity with a mass corresponding to the coupling of two molecules of 4-methylimidazole with one molecule of the benzonitrile core, displacing both the chloro and cyano groups. Why is this happening?
A: This is an unusual but plausible side reaction. The cyano group (-CN) on an aromatic ring can, under certain harsh conditions or with highly active catalyst systems, undergo nucleophilic attack or oxidative addition into the C-CN bond.
Plausible Mechanism & Mitigation:
-
Causality: This side reaction is likely favored by very high temperatures and/or an excess of the 4-methylimidazole nucleophile in the presence of a highly active, unhindered palladium catalyst. The catalyst may facilitate the displacement of the nitrile.
-
Mitigation Strategy:
-
Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of 4-methylimidazole, but avoid a large excess.
-
Temperature Control: Do not allow the reaction temperature to exceed the validated setpoint (typically ≤ 110 °C).
-
Ligand Selection: Using a bulky ligand should sterically hinder the palladium complex from interacting with the relatively small cyano group, thus favoring the desired reaction at the C-Cl bond.
-
References
-
National Center for Biotechnology Information (2024). 4-METHYLIMIDAZOLE. PubChem Compound Summary for CID 13199. [Link]
-
Wikipedia (2023). 4-Methylimidazole. [Link]
-
World Health Organization (2010). 4-METHYLIMIDAZOLE. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 101. [Link]
- Google Patents (1989).
-
Surry, D. S., & Buchwald, S. L. (2011). Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. Chemical Science, 2(1), 27-50. [Link]
-
Valente, C., et al. (2012). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ChemInform, 43(34). [Link]
-
Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1883-1918. [Link]
-
Chemistry LibreTexts (2020). 17.2: Palladium catalyzed couplings. [Link]
-
Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. [Link]
-
Reddit (2018). Help troubleshooting a Buchwald-Hartwig amination?. [Link]
-
ResearchGate (2021). Recent Advances in Palladium-Catalyzed Cross-Coupling Reactions at ppm to ppb Molar Catalyst Loadings. [Link]
-
American Chemical Society (2017). Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]
-
ChemBK (2024). 5-forMyl-2-(4-Methyl-1H-iMidazol-1-yl)-Benzonitrile. [Link]
- Google Patents (2022). CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile.
-
ResearchGate (2020). Formylation of substituted benzonitriles or CuCN promoted cyanation of 2-bromo benzaldehydes in the synthesis of 2-cyanobenzaldehydes. [Link]
-
ChemRxiv (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
Wikipedia (2023). Buchwald–Hartwig amination. [Link]
Sources
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- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
alternative solvents and reagents for 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile synthesis
Welcome to the technical support guide for the synthesis of 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile (CAS 1170735-10-0), a key building block in medicinal chemistry.[1] This document is designed for researchers and drug development professionals seeking to optimize their synthetic routes by exploring alternative solvents and reagents, troubleshooting common issues, and implementing greener chemistry principles.
The core of this synthesis involves a copper-catalyzed N-arylation (an Ullmann-type reaction) between 4-methyl-1H-imidazole and an activated benzonitrile, typically 2-chloro- or 2-bromo-5-formylbenzonitrile. Traditional protocols often rely on high-boiling, polar aprotic solvents like N,N-Dimethylformamide (DMF), which are facing increasing regulatory and environmental scrutiny.[2][3] This guide provides validated alternatives and solutions to frequently encountered experimental challenges.
Section 1: Frequently Asked Questions on Greener & Alternative Reagents
Q1: My protocol uses DMF for the Ullmann coupling step. What are some effective, more sustainable alternative solvents?
Replacing DMF is a primary goal for many labs. The ideal alternative should offer good solubility for the reactants and catalyst, have a sufficiently high boiling point, and a better environmental, health, and safety (EHS) profile.
Answer: Several greener alternatives to DMF have proven effective in similar cross-coupling reactions.[4][5] Your choice will depend on substrate solubility and reaction temperature requirements.
-
Cyrene™ (dihydrolevoglucosenone): A bio-based solvent derived from cellulose, Cyrene™ is an excellent dipolar aprotic alternative.[2][6] It has been successfully used in various cross-coupling reactions, including Suzuki and Sonogashira couplings, demonstrating its potential as a direct replacement for DMF.[7][8]
-
Dimethyl Sulfoxide (DMSO): While still a polar aprotic solvent, DMSO is often considered a greener choice than DMF. It is effective for many Ullmann-type reactions, though it can be challenging to remove during workup due to its high boiling point.[9]
-
Propylene Carbonate: This is a low-toxicity, biodegradable solvent that can be an effective medium for coupling reactions.[10]
-
Ionic Liquids (ILs) and Deep Eutectic Solvents (DES): These materials can act as both the solvent and catalyst stabilizer.[11][12] Their negligible vapor pressure makes them environmentally attractive, and they can often be recycled.[11] L-proline promoted Ullmann reactions have shown excellent yields in ionic liquids.[13]
Table 1: Comparison of Alternative Solvents for N-Arylation
| Solvent | Boiling Point (°C) | Source | Key Advantages | Potential Disadvantages |
| DMF (Baseline) | 153 | Petrochemical | Well-established, excellent solvency | Reprotoxic, environmental concerns |
| Cyrene™ | 227 | Bio-based (Cellulose)[2] | Sustainable, low toxicity, biodegradable[2][8] | High boiling point can complicate purification[6] |
| DMSO | 189 | Petrochemical | Good solvency, often higher yields | Difficult to remove, can oxidize at high temps |
| Propylene Carbonate | 242 | Petrochemical | Low toxicity, biodegradable, high boiling point | May require higher temperatures |
| Ionic Liquids | Variable (>200) | Synthetic | Recyclable, tunable properties, low vapor pressure[11][14] | Higher cost, potential viscosity issues |
Q2: I am experiencing low yields with the standard CuI/K₂CO₃ system. How can I improve catalytic efficiency?
Answer: Low yields in Ullmann couplings are a common problem.[15] Enhancing the catalytic system with a ligand is often the most effective solution. Ligands can stabilize the copper catalyst, prevent aggregation, and accelerate the catalytic cycle.
-
L-proline: This natural amino acid is a highly effective and inexpensive ligand for copper-catalyzed N-arylation reactions.[16][17] It is known to promote the coupling of aryl halides with various nitrogen heterocycles under milder conditions than ligand-free systems.[18][19]
-
Diamine Ligands: Ligands such as trans-N,N′-dimethyl-1,2-diaminocyclohexane (DMCDA) are effective promoters for copper-catalyzed C-N bond formation, even in aqueous solvent systems.[20]
-
Phenanthroline Derivatives: 1,10-Phenanthroline and its derivatives can significantly improve reaction rates and yields. They are particularly useful for less reactive aryl chlorides.
A logical workflow for optimizing your reaction involves screening a set of ligands to identify the best performer for your specific substrate combination.
Section 2: Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Q3: My reaction has stalled. TLC/LCMS analysis shows mostly unreacted 2-halo-5-formylbenzonitrile. What is the likely cause?
Answer: Reaction stalling is typically due to catalyst deactivation or issues with reagents.
-
Catalyst Quality: Copper(I) salts like CuI are susceptible to oxidation to inactive Cu(II) species if stored improperly.[15] Using a freshly opened bottle or a trusted source is critical.
-
Inert Atmosphere: While many modern Ullmann protocols are more robust, oxygen can still deactivate the catalyst.[15] Ensure your reaction is properly set up under an inert atmosphere (Nitrogen or Argon), especially if you are experiencing issues. Degassing the solvent is also good practice.[15]
-
Base Strength & Solubility: The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) must be strong enough to deprotonate the imidazole and sufficiently soluble in the reaction medium. If the base is not dissolving, it cannot participate effectively. Cesium carbonate (Cs₂CO₃) is more soluble in many organic solvents and can be a more effective, albeit more expensive, alternative.
Q4: I am observing a major side product corresponding to the dehalogenated starting material (5-formylbenzonitrile). How can I prevent this?
Answer: The formation of a dehalogenated (or hydrodehalogenation) product is a common side reaction in many cross-coupling processes.[21][22] It occurs when the aryl halide is reduced instead of coupled.
-
Mechanism: This side reaction often involves a hydrogen source, which can be trace water, the solvent itself (especially alcohols), or even the amine nucleophile.[15][23] The catalytic cycle is intercepted by a proton source, leading to the undesired arene.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware, reagents, and solvents. Using anhydrous grade solvents and reagents is highly recommended.[15]
-
Choice of Base: Use a non-nucleophilic, anhydrous base. A stronger base can sometimes accelerate the desired coupling relative to the dehalogenation.[21]
-
Lower Reaction Temperature: High temperatures can promote side reactions.[15] If you have enhanced your catalyst system with a good ligand (see Q2), you may be able to lower the reaction temperature, which can suppress the rate of hydrodehalogenation.
-
Q5: Purification is difficult. How can I efficiently remove the copper catalyst and other salts during workup?
Answer: Residual copper salts can complicate purification, often leading to broad peaks or streaking on silica gel columns. A targeted aqueous wash is the best solution.
-
Recommended Workup Protocol:
-
After the reaction is complete, cool the mixture to room temperature and dilute it with a water-immiscible organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Transfer the mixture to a separatory funnel and wash with an aqueous solution of ammonia (e.g., 5-10% NH₄OH) or a saturated solution of ammonium chloride (NH₄Cl).
-
The ammonia or ammonium ions will chelate with the copper salts, forming water-soluble complexes that are readily extracted into the aqueous phase.
-
Repeat the aqueous wash 2-3 times until the blue/green color of the copper complexes is no longer visible in the aqueous layer.
-
Proceed with standard water and brine washes to remove residual base and solvent before drying and concentrating the organic layer.
-
The resulting crude product should be significantly cleaner, allowing for a more straightforward purification by column chromatography or recrystallization.[24][25]
-
References
- Wilson, K. L., Murray, J., Jamieson, C., & Watson, A. J. B. (2018). Cyrene as a Bio-Based Solvent for the Suzuki-Miyaura Cross-Coupling. Synlett, 29, 650-654.
- Wilson, K. L., Murray, J., Jamieson, C., & Watson, A. J. B. (n.d.). Cyrene as a Bio-Based Solvent for the Suzuki–Miyaura Cross-Coupling.
- Benchchem. (n.d.). This compound.
- BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Ullmann Condensation Reactions. BenchChem.
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- Merck Group. (n.d.). Can Cyrene offer a greener alternative to harmful solvents?
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- (n.d.). Molecular Solvents – Replacements for DMF, DMAC, NMP. Wordpress.
- Bachem. (2022, December 7). On the way to greener SPPS: Replacing DMF.
- (n.d.).
- Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS.
- (2022).
- (n.d.). Greening cross coupling reactions by using sustainable solvents/bases blends. ACS Green Chemistry.
- (2025). Electroreductive Palladium‐Catalysed Ullmann Reactions in Ionic Liquids: Scope and Mechanism.
- Sydnes, M. O. (2019). Green Bio-Based Solvents in C-C Cross-Coupling Reactions. Current Green Chemistry, 2, 96-104.
- (2021). Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions. Semantic Scholar.
- (2023). L-Proline: A Versatile Organo-Catalyst in Organic Chemistry. R Discovery - Researcher.Life.
- (2015). Are there any alternative solvents for DMF-DCM?
- (n.d.). Cross-Coupling Reactions Guide.
- (n.d.). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Frontiers.
- Shaughnessy, K. H. (2014). Greener Approaches to Cross-Coupling. In T. Colacot (Ed.), New Trends in Cross-Coupling: Theory and Applications (pp. 645-696). The Royal Society of Chemistry.
- (2006). Electroreductive Pd-Catalyzed Ullmann Reactions in Ionic Liquids. CRC Press.
- (n.d.). l-Proline promoted Ullmann-type reaction of vinyl bromides with imidazoles in ionic liquids.
- (2025). Palladium-Nanoparticle-Catalysed Ullmann Reactions in Ionic Liquids with Aldehydes as the Reductants: Scope and Mechanism.
- (n.d.).
- (2025). L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles.
- (n.d.). Green Bio-Based Solvents in C-C Cross-Coupling Reactions.
- (n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base.
- (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs.
- (2023). Troubleshooting Ullmann Couplint. Reddit.
- (n.d.). An Efficient Base-Free N-Arylation of Imidazoles and Amines with Arylboronic Acids Using Copper-Exchanged Fluorapatite. The Journal of Organic Chemistry.
- (n.d.).
- (n.d.). CuI/L‐proline‐catalyzed coupling of aryl halides with aqueous NH3 for drug discovery.
- (n.d.). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry.
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- (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC - NIH.
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Technical Support Center: Synthesis of Imidazole-Based Inhibitors
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of imidazole-based inhibitors. This guide is designed to provide researchers, medicinal chemists, and process scientists with practical, field-proven insights into overcoming common challenges in the synthesis of this critical class of molecules. Imidazole-containing compounds are privileged structures in medicinal chemistry, forming the core of numerous therapeutics targeting kinases, metalloproteinases, and other key enzymes.[1][2][3] However, their synthesis is often plagued by issues related to regioselectivity, low yields, and difficult purifications.
This resource moves beyond simple protocols to explain the underlying chemical principles behind common pitfalls, offering robust troubleshooting strategies and preventative measures.
Section 1: Troubleshooting Imidazole Ring Formation
The construction of the imidazole core is the foundational step of any synthesis. While numerous methods exist, multicomponent reactions like the Debus-Radziszewski synthesis are frequently employed.[1][4][5] However, these reactions are notoriously sensitive to reaction conditions.
Q1: My Debus-Radziszewski synthesis is resulting in consistently low yields and a complex mixture of byproducts. What's going wrong?
This is a classic and frequent issue. The Debus-Radziszewski synthesis, which condenses a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source, is prone to side reactions and can be highly dependent on the specific substrates used.[4][6]
Underlying Causality:
Low yields are typically traced back to one of four root causes:
-
Side Reactions: The reaction conditions can promote the formation of byproducts like oxazoles or self-condensation of the aldehyde.[4]
-
Poor Solubility: One or more of the starting materials may have poor solubility in the chosen solvent, leading to a sluggish and incomplete reaction.
-
Suboptimal Stoichiometry: The molar ratios of the three components are critical. An excess or deficit of the ammonia source is a common culprit.[4]
-
Harsh Conditions: Traditional protocols often call for high temperatures and long reaction times, which can lead to the degradation of sensitive starting materials or the desired product.[4]
Troubleshooting & Optimization Protocol:
If you are facing low yields, follow this systematic troubleshooting workflow.
Caption: Troubleshooting workflow for low-yield imidazole synthesis.
Prophylactic Measures:
-
Ammonia Source: Instead of aqueous ammonia, use ammonium acetate, which also acts as a mild acid catalyst.[7] Acetic acid can be used as a solvent to further catalyze the reaction.
-
Microwave-Assisted Synthesis: For small-scale and discovery chemistry, microwave-assisted synthesis has been demonstrated to dramatically reduce reaction times and improve yields for many Debus-Radziszewski reactions.[6]
Section 2: Navigating the Functionalization of the Imidazole Core
Once the imidazole ring is formed, the subsequent functionalization steps are critical for building the final inhibitor. These steps, particularly N-arylation and C-H functionalization, are often where significant challenges in selectivity and reactivity arise.
Q2: My N-arylation of a 4-substituted imidazole with an aryl halide is producing an inseparable mixture of N1 and N3 regioisomers. How can I control the regioselectivity?
This is a fundamental challenge in imidazole chemistry. Unsubstituted imidazoles exist as a mixture of tautomers, which leads to poor regioselectivity during N-functionalization.[1] For a 4-substituted imidazole, the N1 and N3 positions are not equivalent, leading to two different products.
Underlying Causality:
The root of the problem is the rapid tautomeric equilibrium of the N-H proton, which can shuttle between the two nitrogen atoms.[1] While one tautomer may be sterically or electronically favored, the energy barrier for interconversion is low, allowing both nitrogens to react. Copper-catalyzed Ullmann-type couplings, in particular, often give poor to moderate regioselectivities.[8]
Caption: Tautomerization leading to regioisomeric N-arylation products.
Troubleshooting & Optimization Protocol:
-
Switch to a Palladium Catalyst: Palladium-catalyzed Buchwald-Hartwig amination has shown remarkably high, often exclusive, selectivity for the N1 position of unsymmetrical imidazoles.[8] The steric bulk of the biaryl phosphine ligands is thought to direct the arylation away from the existing substituent.
-
Pre-activate the Catalyst: Imidazoles can inhibit the in situ formation of the active Pd(0)-ligand complex. A significant improvement can be achieved by pre-heating the palladium source (e.g., Pd₂(dba)₃) and the ligand (e.g., a biaryl phosphine) in the solvent before adding the imidazole substrate and base.[8]
-
Employ a Directing or Bulky Protecting Group: If palladium catalysis is not an option, installing a bulky protecting group on one of the nitrogens can direct substitution to the other. However, this adds steps to the synthesis.
| Parameter | Copper-Catalyzed (Ullmann-type) | Palladium-Catalyzed (Buchwald-type) |
| Typical Regioselectivity | Poor to moderate mixture of isomers[8] | Excellent N1-selectivity[8] |
| Catalyst Cost | Lower | Higher |
| Ligand Requirement | Often simple ligands (e.g., phenanthroline) | Bulky, specialized phosphine ligands |
| Common Issue | Poor regioselectivity | Catalyst inhibition by imidazole[8] |
| Key Optimization | Screen solvents and bases | Pre-activate catalyst before adding imidazole[8] |
Table 1. Comparison of Catalytic Systems for N-Arylation of Imidazoles.
Q3: My C-H functionalization reaction is non-selective, resulting in arylation at multiple positions (C2, C4, C5). How can I target a specific C-H bond?
Direct C-H functionalization is a powerful tool for late-stage diversification, but controlling site selectivity on an electron-rich heterocycle like imidazole is a significant challenge.[9] The inherent reactivity of the C-H bonds (generally C2 > C5 > C4) can be difficult to overcome.
Underlying Causality:
The selectivity is governed by a combination of electronic and steric factors, as well as the mechanism of the chosen catalytic system.
-
Inherent Reactivity: The C2 position is the most acidic and electronically distinct, making it the most common site for metallation and subsequent functionalization.[10]
-
Catalyst-Substrate Interaction: In directed C-H activation, heteroatoms within the substrate can coordinate to the metal catalyst, leading to catalyst poisoning or functionalization at an undesired position.[11]
-
Steric Hindrance: Bulky groups on the ring or the nitrogen can block access to adjacent C-H bonds, altering the "natural" selectivity.
Troubleshooting & Optimization Protocol:
-
Targeting the C2 Position: This is the most straightforward functionalization.
-
Method: Nickel-catalyzed C-H arylation has proven highly effective and regioselective for the C2 position.[12] The key to success is often the choice of a tertiary alcohol (e.g., t-amylOH) as the solvent.[12]
-
Protocol: A general starting point is Ni(OTf)₂ (10 mol%), dcype (12 mol%), and K₃PO₄ (3.0 equiv.) in t-amylOH at 110 °C.[12]
-
-
Targeting the C5 Position: This requires overriding the inherent reactivity of the C2 position.
-
Method: Use a protecting group at the C2 position. A t-butyldimethylsilyl (TBDMS) group is an excellent choice as it is stable to organolithium reagents, directs lithiation to the C5 position, and is easily removed post-functionalization.[13]
-
Workflow:
-
Protect the N1 position (e.g., with an ethoxyethyl group).[14]
-
Install the TBDMS group at C2.
-
Perform a lithiation (e.g., with n-BuLi) which will now selectively occur at C5.
-
Quench with your desired electrophile.
-
Remove both protecting groups.
-
-
Caption: Workflow for selective C5-functionalization using a C2-protecting group.
Section 3: Purification and Isolation Strategies
A successful reaction is only half the battle. The unique physicochemical properties of imidazoles—amphoteric nature, high polarity, and potential for metal chelation—can make purification a significant hurdle.[1][3]
Q4: My crude imidazole product is a sticky oil that streaks badly on silica gel chromatography. What are my options for purification?
This is a very common scenario. The basic nitrogen of the imidazole ring interacts strongly with the acidic silanol groups on the surface of silica gel, leading to poor peak shape and difficult separation.
Underlying Causality:
Imidazole's basicity (pKa of the conjugate acid is ~7) causes strong binding to silica.[1][15] Its polarity means that highly polar solvent systems are required for elution, which can reduce the separation efficiency between your product and polar impurities.
Troubleshooting & Optimization Protocol:
-
Acid-Base Extraction: This should be your first line of defense, especially for separating your basic imidazole product from neutral or acidic impurities.
-
Step 1 (Dissolution): Dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Step 2 (Acidic Wash): Extract the organic layer with a dilute aqueous acid (e.g., 1 M HCl). Your basic imidazole product will become protonated and move into the aqueous layer, leaving neutral impurities behind.[16]
-
Step 3 (Basification & Back-Extraction): Collect the aqueous layer. Slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) until the pH is >8. This neutralizes your product.[16]
-
Step 4 (Isolation): Back-extract the now-neutral product into fresh portions of an organic solvent. Dry the combined organic layers and remove the solvent.[16]
-
Critical Note: Some imidazoles are highly water-soluble even in their neutral form. If you do not see your product coming back into the organic layer, you may need to saturate the aqueous layer with NaCl (brine) to "salt out" your product before back-extraction.[16]
-
-
Modify Your Chromatography: If extraction is insufficient, you must adapt your chromatography method.
-
Option A (Base Additive): Add a small amount of a volatile base (e.g., 0.5-1% triethylamine or ammonia in methanol) to your mobile phase. This will neutralize the acidic sites on the silica, preventing streaking.
-
Option B (Switch Stationary Phase): Use a different stationary phase altogether. Alumina (basic or neutral) is often a better choice for basic compounds. Alternatively, reverse-phase chromatography (C18) can be very effective for purifying polar compounds.
-
-
Crystallization/Precipitation: Don't underestimate the power of crystallization.
-
Recrystallization: If your product is a solid, attempt recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).[16][17]
-
Salt Formation: If the freebase is an oil, you can often form a stable, crystalline salt by treating a solution of your product with an acid like toluenesulfonic acid or HCl in a non-polar solvent.[18] This crystalline salt can be filtered off and is often highly pure.
-
References
-
Katritzky, A. R., & Akutagawa, S. (1990). 2-Protecting groups for 5-lithiation in the syntheses of imidazoles. Journal of the Chemical Society, Perkin Transactions 1, 1645-1650. Retrieved from [Link]
-
Muto, K., Hatakeyama, T., Yamaguchi, J., & Itami, K. (2015). C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation. Chemical Science, 6(11), 6792-6799. Retrieved from [Link]
-
Wencel-Delord, J., & Glorius, F. (2016). Recent Advances in C–H Functionalization. The Journal of Organic Chemistry, 81(15), 6224-6230. Retrieved from [Link]
-
Manoharan, T. S., & Brown, R. S. (1988). 1-(1-Ethoxyethyl): an effective protecting group for imidazole nitrogen. The Journal of Organic Chemistry, 53(5), 1107-1110. Retrieved from [Link]
- Malamas, M. S., & Günther, K. (1998). Process for purifying imidazoles and imidazol-based agents by crystallisation. EP0856344A1. Google Patents.
- Rossen, K., & Pye, P. J. (1996). Process for the isolation and purification of an imidazole stereoisomer from a mixture of stereoisomers by selective precipitation. US5519143A. Google Patents.
-
Reddit. (2025). Imidazole synthesis. r/OrganicChemistry. Retrieved from [Link]
-
Kirk, K. L. (1980). An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. The Journal of Organic Chemistry, 45(20), 4157-4160. Retrieved from [Link]
-
Reddit. (2025). Imidazole synthesis. r/OrganicChemistry. Retrieved from [Link]
-
Kirk, K. L. (1980). An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. The Journal of Organic Chemistry, 45(20), 4157-4160. Retrieved from [Link]
-
Chen, G., Shaughnessy, M. K., & Daugulis, O. (2017). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. ACS Catalysis, 7(8), 5433-5438. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Angewandte Chemie International Edition, 47(26), 4889-4893. Retrieved from [Link]
-
ProProfs. (2024). A review article on synthesis of imidazole derivatives. Retrieved from [Link]
-
de Oliveira, C. S. A., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 14(9), 879. Retrieved from [Link]
-
Taylor & Francis Online. (2026). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Retrieved from [Link]
-
Prasad, A. S. (2021). An Overview of Imidazole, Derivatives Ofimidazole and its Pharmacological Applications. Journal of Drug Delivery and Therapeutics, 11(4-S), 173-178. Retrieved from [Link]
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- 12. C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02942B [pubs.rsc.org]
- 13. 2-Protecting groups for 5-lithiation in the syntheses of imidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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- 18. US5519143A - Process for the isolation and purification of an imidazole stereoisomer from a mixture of stereoisomers by selective precipitation - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Analysis of 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile Purity
Introduction
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile, a key building block in the synthesis of various therapeutic agents, is no exception.[1] Its molecular architecture, featuring a benzonitrile core functionalized with a reactive formyl group and a 4-methylimidazole moiety, presents a unique analytical challenge.[1] The presence of even trace amounts of impurities, such as unreacted starting materials, by-products, or degradation products, can have significant ramifications on the final drug substance's stability, bioactivity, and safety profile.
This comprehensive guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of this compound. We will delve into the rationale behind the methodological choices, present a detailed experimental protocol, and offer a comparative analysis with alternative analytical techniques. The methodologies described herein are designed to be self-validating, ensuring trustworthiness and reproducibility in your analytical workflows.
The Critical Role of HPLC in Purity Determination
High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for the purity profiling of non-volatile and thermally labile pharmaceutical compounds.[2] Its high resolving power, sensitivity, and reproducibility make it the method of choice for separating the main component from a complex mixture of potential impurities.[3][4] A validated, stability-indicating HPLC method is a critical component of any regulatory submission, providing a detailed fingerprint of the compound's purity.[3][5]
The development of a robust HPLC method requires a deep understanding of the analyte's physicochemical properties and the principles of chromatography.[6] Key parameters such as stationary phase selection, mobile phase composition and pH, flow rate, and detector settings are meticulously optimized to achieve the desired separation.[3]
Proposed HPLC Method for Purity Analysis
The following reversed-phase HPLC (RP-HPLC) method has been developed to provide optimal separation of this compound from its potential process-related impurities and degradation products.
Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 25 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 254 nm |
| Injection Volume | 5 µL |
| Diluent | 50:50 Acetonitrile:Water |
Rationale for Method Parameter Selection
-
Column Chemistry (C18): A C18 stationary phase is selected for its versatility and hydrophobicity, which is well-suited for the retention and separation of the moderately polar this compound and its likely less polar impurities.
-
Mobile Phase: A gradient elution is employed to ensure the separation of compounds with a wide range of polarities.[7] The use of 0.1% formic acid in the aqueous phase helps to control the ionization of the imidazole moiety, leading to improved peak shape and reproducibility. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency.
-
Detection Wavelength (254 nm): The benzonitrile and imidazole chromophores exhibit strong absorbance at 254 nm, providing good sensitivity for both the main component and potential aromatic impurities.
-
Column Temperature (35 °C): Maintaining a constant column temperature ensures reproducible retention times and can improve peak efficiency.
Experimental Protocol
-
Preparation of Mobile Phases:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water, mix well, and degas.
-
Mobile Phase B: Use HPLC-grade acetonitrile and degas.
-
-
Preparation of Standard Solution (0.1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent.
-
-
Preparation of Sample Solution (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of the test sample and transfer to a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent.
-
-
Analytical Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (diluent) to ensure a stable baseline.
-
Inject the standard solution to verify system suitability parameters (e.g., retention time, peak area, tailing factor).
-
Inject the sample solution.
-
Process the chromatograms to determine the peak areas for the main component and all impurities.
-
-
Calculation of Purity:
-
The purity is typically determined by the area percentage method:
-
% Purity = (Area of Main Peak / Total Area of all Peaks) x 100
-
-
System Suitability
To ensure the validity of the analytical results, system suitability tests should be performed before sample analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of Peak Area (n=5) | ≤ 2.0% |
Trustworthiness: A Self-Validating System through Forced Degradation
A truly robust analytical method must be "stability-indicating," meaning it can accurately measure the analyte of interest in the presence of its degradation products.[5][8] Forced degradation studies are essential for demonstrating this capability.[9][10] By subjecting the sample to harsh conditions, we can generate potential degradation products and ensure they are separated from the main peak.[9][11]
Forced Degradation Protocol
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105 °C for 48 hours (solid state).
-
Photolytic Degradation: ICH-compliant light exposure (solid state).
The results of these studies will confirm the specificity of the HPLC method and provide valuable insights into the degradation pathways of the molecule.
Visualizing the Workflow
Caption: A streamlined workflow for the HPLC purity analysis of this compound.
Comparative Analysis with Alternative Methods
While HPLC is the gold standard for purity analysis of this compound, other techniques can provide complementary or orthogonal information.
Quantitative Data Summary: A Hypothetical Comparison
The following table presents a hypothetical comparison of purity results from different analytical techniques for a single batch of this compound.
| Analytical Method | Purity (%) | Key Impurity 1 (%) | Key Impurity 2 (%) |
| HPLC-UV | 99.5 | 0.2 | 0.15 |
| UPLC-UV | 99.6 | 0.18 | 0.12 |
| qNMR | 99.2 | - | - |
| GC-MS | Not Applicable | - | - |
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (<2 µm) and higher operating pressures.[1][3][12]
-
Advantages:
-
Faster Analysis Times: Significantly shorter run times compared to conventional HPLC.[3][12]
-
Improved Resolution and Sensitivity: Sharper and narrower peaks lead to better separation and lower detection limits.[4][12]
-
Reduced Solvent Consumption: Lower flow rates and shorter run times result in significant solvent savings.[1][12]
-
-
Considerations:
-
Higher initial instrument cost.
-
Method transfer from HPLC to UPLC requires careful optimization.
-
For high-throughput screening or when higher sensitivity is required, UPLC is an excellent alternative to HPLC.[4]
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the same compound.
-
Advantages:
-
Provides a direct measurement of purity based on the molar ratio of the analyte to a certified internal standard.
-
Offers structural information about the analyte and any impurities present.
-
-
Considerations:
-
Lower sensitivity compared to chromatographic techniques.
-
Requires a pure, stable internal standard that does not have signals overlapping with the analyte.
-
May not be suitable for complex mixtures with many overlapping signals.
-
qNMR is a powerful tool for the certification of reference standards and for orthogonal confirmation of purity results obtained by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for the analysis of volatile and thermally stable compounds.
-
Advantages:
-
Excellent for the identification and quantification of residual solvents and other volatile impurities.
-
-
Considerations:
-
This compound is not sufficiently volatile or thermally stable for direct GC analysis. Derivatization would be required, adding complexity to the method.
-
GC-MS is not a suitable primary method for the purity analysis of the target compound but is invaluable for assessing volatile impurities.
Logical Relationships in Method Selection
Caption: The interplay between primary and alternative analytical methods for a comprehensive purity assessment.
Conclusion
The purity of this compound is a critical quality attribute that necessitates a robust and reliable analytical method for its determination. The proposed reversed-phase HPLC method provides the specificity, sensitivity, and reproducibility required for accurate purity assessment in a research and quality control setting. The integration of forced degradation studies ensures the method is stability-indicating, providing a high degree of confidence in the analytical data.
While HPLC remains the workhorse for this analysis, a comprehensive understanding of the compound's purity profile is best achieved through the judicious use of orthogonal techniques such as UPLC for higher throughput and sensitivity, qNMR for absolute purity determination, and GC-MS for volatile impurity analysis. By employing a multi-faceted analytical approach, researchers and drug development professionals can ensure the quality and consistency of this vital pharmaceutical intermediate, ultimately contributing to the development of safer and more effective medicines.
References
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Onyx Scientific. An Effective Approach to HPLC Method Development. Onyx Scientific. Accessed January 7, 2026. [Link]
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Pharma's Almanac. Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. Published January 17, 2024. [Link]
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El-Kassem, et al. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. National Institutes of Health. Published 2019. [Link]
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Gherman, et al. Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. Published 2023. [Link]
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Kumar, et al. (PDF) HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. ResearchGate. Published August 7, 2025. [Link]
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Pharmastate. Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs. Pharmastate. Published June 9, 2025. [Link]
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Patel, et al. New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Published March 23, 2020. [Link]
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Al-Ghanim, et al. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. National Institutes of Health. Published December 30, 2020. [Link]
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Ferretti, et al. Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. PubMed Central. Published 2016. [Link]
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A Guide to the Structural Confirmation of 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile: An NMR-Centric Approach with Spectroscopic Comparisons
For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison for the structural elucidation of 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile, a compound of interest in medicinal chemistry. Our primary focus will be on the powerful techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, supplemented by comparative data from Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). This multi-faceted approach ensures a high degree of confidence in the assigned structure.
The Central Role of NMR in Structural Elucidation
NMR spectroscopy stands as the preeminent tool for determining the precise arrangement of atoms within a molecule. Its ability to probe the chemical environment of individual nuclei provides a detailed structural map. For a molecule with the complexity of this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for a complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in a suitable solvent like DMSO-d₆ would exhibit distinct signals corresponding to each unique proton in the molecule. The anticipated chemical shifts are influenced by the electronic effects of the surrounding functional groups.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aldehyde (-CHO) | ~9.9 - 10.1 | Singlet | 1H |
| Imidazole H-2 | ~8.0 - 8.2 | Singlet | 1H |
| Imidazole H-5 | ~7.2 - 7.4 | Singlet | 1H |
| Benzonitrile H-4 | ~8.1 - 8.3 | Doublet | 1H |
| Benzonitrile H-6 | ~7.9 - 8.1 | Doublet | 1H |
| Benzonitrile H-3 | ~7.7 - 7.9 | Doublet of Doublets | 1H |
| Imidazole -CH₃ | ~2.2 - 2.4 | Singlet | 3H |
Note: These are estimated values and may vary slightly based on the solvent and experimental conditions.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Aldehyde C=O | ~190 - 195 |
| Imidazole C-2 | ~140 - 145 |
| Imidazole C-4 | ~135 - 140 |
| Benzonitrile C-1 | ~145 - 150 |
| Benzonitrile C-2 | ~130 - 135 |
| Benzonitrile C-5 | ~130 - 135 |
| Benzonitrile C-4 | ~125 - 130 |
| Benzonitrile C-6 | ~120 - 125 |
| Benzonitrile C-3 | ~115 - 120 |
| Cyano (-CN) | ~115 - 120 |
| Imidazole C-5 | ~110 - 115 |
| Imidazole -CH₃ | ~15 - 20 |
Note: These are estimated values and may vary slightly based on the solvent and experimental conditions.
Experimental Workflow for NMR Analysis
A systematic approach is crucial for the successful structural elucidation of this compound using NMR.
Caption: A typical experimental workflow for the structural confirmation of an organic molecule using 1D and 2D NMR spectroscopy.
Deciphering the Spectra: The Power of 2D NMR
While 1D NMR provides foundational information, 2D NMR experiments are indispensable for resolving ambiguities and confirming connectivity.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals protons that are coupled to each other, typically through two or three bonds.[1][2] In the case of our target molecule, COSY would be instrumental in confirming the coupling between the aromatic protons on the benzonitrile ring. For instance, a cross-peak between the signals for H-3 and H-4 would definitively establish their neighborly relationship.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached.[1][2] This is an exceptionally powerful tool for assigning the carbon spectrum. For example, the proton signal of the aldehyde group would show a correlation to the carbonyl carbon signal in the ¹³C spectrum, confirming its assignment. Similarly, the methyl protons would correlate with the methyl carbon.
Caption: A simplified connectivity diagram of this compound, highlighting the key structural fragments.
A Comparative Look: Complementary Spectroscopic Techniques
While NMR is the cornerstone, other spectroscopic methods provide valuable, orthogonal information that strengthens the structural confirmation.
FT-IR Spectroscopy: The Functional Group Fingerprint
FT-IR spectroscopy is a rapid and non-destructive technique that identifies the presence of specific functional groups based on their characteristic vibrational frequencies.[3][4] For this compound, the FT-IR spectrum would be expected to show the following key absorptions:
| Functional Group | Characteristic Absorption (cm⁻¹) | Significance |
| Aldehyde C=O Stretch | ~1700 - 1715 | Confirms the presence of the formyl group. |
| Nitrile C≡N Stretch | ~2220 - 2240 | A strong, sharp peak confirming the nitrile group. |
| Aromatic C-H Stretch | ~3000 - 3100 | Indicates the presence of the aromatic benzonitrile ring. |
| Imidazole Ring Vibrations | ~1400 - 1600 | A series of bands characteristic of the imidazole ring. |
| Aliphatic C-H Stretch | ~2850 - 2960 | Confirms the methyl group on the imidazole ring. |
Mass Spectrometry: The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides the exact molecular weight of the compound and offers insights into its structure through fragmentation patterns.[5][6] For our target molecule, high-resolution mass spectrometry (HRMS) would confirm the molecular formula C₁₂H₉N₃O by providing a highly accurate mass-to-charge ratio (m/z) for the molecular ion [M+H]⁺. The fragmentation pattern in the mass spectrum would likely show characteristic losses of small neutral molecules, such as CO from the aldehyde group or HCN from the nitrile group, further corroborating the proposed structure.
Conclusion: A Synergistic Approach to Structural Certainty
The structural confirmation of a novel compound like this compound is a critical step in the drug discovery and development pipeline. While 1D and 2D NMR spectroscopy provide the most detailed and unambiguous structural information, a comprehensive analysis incorporating FT-IR and Mass Spectrometry offers a self-validating system. This synergistic approach, leveraging the strengths of each technique, provides the highest level of confidence in the final structural assignment, ensuring the integrity of subsequent research and development efforts.
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Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]
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NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
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A Comparative Guide to the Quantitative Analysis of 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile
Abstract
This guide provides a comprehensive technical comparison of analytical methodologies for the quantitative analysis of 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile, a key intermediate in pharmaceutical synthesis. Recognizing the absence of a standardized public method for this specific compound, this document outlines the development and validation of three robust analytical techniques: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Gas Chromatography (GC). By detailing the theoretical basis, experimental protocols, and comparative performance, this guide serves as a critical resource for researchers, analytical chemists, and quality control professionals in the drug development sector. Each protocol is designed as a self-validating system, grounded in established scientific principles and regulatory expectations.
Introduction: The Analytical Imperative
This compound is a structurally complex aromatic compound featuring three key functional groups: a nitrile, a formyl (aldehyde), and a substituted imidazole ring.[1][2] Its role as a pivotal building block in the synthesis of active pharmaceutical ingredients (APIs) necessitates precise and accurate quantitative methods to ensure the purity, consistency, and quality of the final drug product. The presence of reactive moieties like the aldehyde group and the basic imidazole ring presents unique analytical challenges, including potential for side reactions, thermal instability, and complex impurity profiles.
The choice of an analytical method is therefore not trivial; it is a critical decision that impacts process control, regulatory compliance, and ultimately, patient safety. This guide provides a multi-faceted approach, comparing the "workhorse" of pharmaceutical analysis (HPLC), a primary ratio method (qNMR), and a technique for volatile compounds (GC) to provide a holistic analytical toolkit for this important intermediate.
Strategic Comparison of Analytical Techniques
The optimal analytical technique depends on the specific application, ranging from in-process control to the certification of a reference standard. Here, we compare the three most viable methods for the quantitative analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) | Gas Chromatography (GC) |
| Principle | Differential partitioning between a stationary and mobile phase. | Signal intensity is directly proportional to the number of nuclei.[3] | Partitioning between a gaseous mobile phase and a stationary phase. |
| Primary Use Case | Routine quality control, purity determination, impurity profiling. | Absolute purity determination, certification of reference standards.[4] | Analysis of residual solvents, potential for specific volatile impurities. |
| Selectivity | High; tunable via column chemistry and mobile phase composition. | High; based on unique chemical shifts of non-equivalent nuclei. | Moderate to High; dependent on column polarity and temperature programming. |
| Sensitivity | High (typically low µg/mL to ng/mL). | Moderate (typically mg/mL). | Very High (pg/mL to fg/mL), especially with specific detectors. |
| Sample Throughput | High. | Moderate. | High. |
| Strengths | Robust, versatile, widely available, excellent for separating complex mixtures.[5][6] | Primary method (no need for a specific reference standard of the analyte), non-destructive, provides structural information.[4][7] | Unsurpassed for volatile and semi-volatile analysis, high separation efficiency. |
| Limitations | Requires a reference standard for quantification, potential for analyte adsorption. | Lower sensitivity, requires highly stable and calibrated instrumentation, higher initial cost. | Analyte must be volatile and thermally stable; risk of degradation for formyl group. |
Decision Logic: Choosing the Right Tool
The selection of the appropriate analytical method is a critical step driven by the specific requirements of the analysis. The following decision-making workflow illustrates the logical path for choosing between HPLC, qNMR, and GC for the quantitative analysis of this compound.
Caption: Decision workflow for selecting the appropriate analytical method.
Detailed Experimental Protocols
Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is the cornerstone for routine quality control, offering excellent resolution for the main component and potential process-related impurities.
Causality Behind Choices:
-
Column: A C18 stationary phase is chosen for its hydrophobic properties, which are well-suited to retain the aromatic benzonitrile core.
-
Mobile Phase: An acetonitrile/water gradient is used to elute a range of compounds with varying polarities. A low concentration of formic acid is added to protonate the imidazole nitrogen, ensuring a consistent charge state and preventing peak tailing.
-
Detector: UV detection at 254 nm is selected as this wavelength is typically absorbed by aromatic systems, providing a strong signal for the analyte.
Experimental Workflow:
Caption: HPLC experimental workflow from sample preparation to data analysis.
Protocol:
-
Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with Diluent to achieve a final concentration of ~0.1 mg/mL.
-
-
Sample Preparation:
-
Prepare the test sample in the same manner as the standard to achieve a target concentration of ~0.1 mg/mL.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 15.0 80 15.1 20 | 20.0 | 20 |
-
-
Quantification:
-
The assay is calculated by comparing the peak area of the analyte in the sample preparation to the peak area of the analyte in the standard preparation.
-
Method 2: Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of purity without the need for an identical reference standard.[4][8] It relies on the direct proportionality between the NMR signal integral and the number of nuclei.[3]
Causality Behind Choices:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) is chosen for its excellent solvating power for a wide range of organic molecules and its simple solvent signal.
-
Internal Standard: Maleic acid is selected as an internal standard because it is non-volatile, stable, and has sharp singlet peaks in a region of the ¹H NMR spectrum that does not overlap with the analyte signals.
-
Relaxation Delay (d1): A long relaxation delay (e.g., 30 seconds) is crucial to ensure complete T1 relaxation of all protons, which is a prerequisite for accurate integration and quantification.
Protocol:
-
Sample Preparation:
-
Accurately weigh ~15 mg of the this compound sample into an NMR tube.
-
Accurately weigh ~5 mg of a certified internal standard (e.g., Maleic Acid) into the same NMR tube.
-
Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d6) to the tube.
-
Cap the tube and gently agitate until both the sample and internal standard are fully dissolved.
-
-
NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Program: Standard quantitative ¹H experiment (e.g., zg30).
-
Number of Scans (ns): ≥ 16 (for good signal-to-noise).
-
Relaxation Delay (d1): ≥ 5 times the longest T1 relaxation time of the protons of interest (typically ≥ 30 s).
-
-
Data Processing and Calculation:
-
Apply Fourier transformation and phase correction to the acquired FID.
-
Carefully integrate a well-resolved, non-overlapping signal for the analyte (e.g., the aldehyde proton) and a signal for the internal standard (e.g., the vinyl protons of maleic acid).
-
Calculate the purity using the following equation: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass
-
P = Purity of the standard
-
"analyte" refers to the target compound and "std" refers to the internal standard.[3]
-
-
Method 3: Gas Chromatography (GC) with Flame Ionization Detection (FID)
GC is best suited for analyzing volatile impurities or residual solvents. Due to the relatively high molecular weight and the presence of a polar formyl group, direct analysis of the main compound can be challenging and may require derivatization to improve volatility and thermal stability.[9]
Causality Behind Choices:
-
Column: A mid-polarity column (e.g., 14% cyanopropylphenyl) is chosen to provide a different selectivity mechanism compared to standard non-polar phases, which can be beneficial for separating polar analytes from non-polar impurities.[10]
-
Injector: A split injection is used to prevent column overloading when analyzing high-concentration samples. The inlet temperature is kept as low as possible while still ensuring complete volatilization to minimize the risk of thermal degradation of the formyl group.
-
Detector: A Flame Ionization Detector (FID) is selected for its robustness and near-universal response to organic compounds.
Protocol:
-
Sample Preparation:
-
Accurately weigh ~20 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a high-purity solvent such as acetone or ethyl acetate.
-
-
GC Conditions:
-
Column: DB-1701 (14% Cyanopropylphenyl), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Split Ratio: 50:1.
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Detector: FID at 300 °C.
-
-
Quantification:
-
Purity is typically determined by area percent normalization, assuming all components have a similar response factor with the FID. For higher accuracy, relative response factors should be determined for known impurities.
-
Method Validation: Ensuring Trustworthiness
Any analytical method intended for quality control in drug development must be validated to ensure it is fit for its intended purpose. The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[11][12][13][14]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products).
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. Often assessed by spike-recovery studies.
-
Precision:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The quantitative analysis of this compound requires a carefully selected and validated analytical method. This guide has presented and compared three orthogonal techniques, each with distinct advantages for specific applications.
-
HPLC stands out as the most practical and robust method for routine quality control and impurity profiling.
-
qNMR serves as the definitive primary method for the absolute purity determination and certification of reference materials.
-
GC offers a specialized tool for the analysis of volatile impurities that may not be amenable to LC analysis.
By understanding the principles, protocols, and comparative strengths of these methods, researchers and analytical scientists can confidently select and implement the most appropriate technique to ensure the quality and integrity of this critical pharmaceutical intermediate.
References
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available from: [Link]
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Quality Guidelines. International Council for Harmonisation (ICH). Available from: [Link]
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3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. Available from: [Link]
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A Guide to Quantitative NMR (qNMR). Emery Pharma. Available from: [Link]
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Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Chemical Society. Available from: [Link]
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Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. American Pharmaceutical Review. Available from: [Link]
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Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. ResearchGate. Available from: [Link]
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Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap. Available from: [Link]
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Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters. Available from: [Link]
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Quantitative structure-activity study of the toxicity of benzonitriles to the ciliate Tetrahymena pyriformis. PubMed. Available from: [Link]
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GC-MS analysis showing structures of a. benzonitrile, 4-formyl-b.... ResearchGate. Available from: [Link]
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Chemical structure of benzonitrile derivatives investigated. ResearchGate. Available from: [Link]
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GC–MS chromatogram of benzonitrile, 4-(4-ethylcyclohexyl)-, trans-. ResearchGate. Available from: [Link]
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Facile Synthesis of Nitriles from Aromatic Aldehydes Using DMSO‐I2. Taylor & Francis Online. Available from: [Link]
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Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source. National Institutes of Health. Available from: [Link]
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Gas Chromatographic Applications for a High-Performance Cyanopropylphenyl-Substituted Polydimethylsiloxane Column Technology. American Laboratory. Available from: [Link]
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Chemical derivatization of pharmaceutical samples prior to Gas- Chromatography and Mass-Spectrometry analysis. ResearchGate. Available from: [Link]
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2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. MDPI. Available from: [Link]
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A Senior Application Scientist's Guide to Spectral Data Comparison for Quality Control of 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile
Introduction: The Imperative for Rigorous QC
In pharmaceutical development, the integrity of an Active Pharmaceutical Ingredient (API) is only as reliable as the quality of its starting materials and intermediates.[1] 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile is a critical building block in the synthesis of numerous therapeutic agents, including targeted kinase inhibitors. Its molecular structure, featuring a reactive aldehyde, a polar nitrile, and a heterocyclic imidazole ring, presents a unique analytical challenge. Even minute impurities—such as residual starting materials, by-products, or degradation products—can compromise the yield, purity, and safety of the final API.[2][3]
This guide eschews a simple checklist approach. Instead, it offers a holistic analytical strategy grounded in first principles, demonstrating how to leverage a suite of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS)—to build a comprehensive and definitive quality profile.[1][3][4] By comparing the spectral fingerprint of each new batch against a certified reference standard, we can ensure that every lot meets the stringent specifications required for downstream synthesis.
The Analytical Workflow: A Multi-Technique Approach
A robust QC protocol relies on the orthogonal application of multiple analytical techniques.[4][5] Each method provides a different piece of the molecular puzzle, and together they create a high-fidelity picture of the sample's identity, purity, and structural integrity.
Caption: Quality control workflow for a new batch of intermediate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is unparalleled for the unambiguous structural elucidation and quantification of organic molecules.[6][7][8] It provides precise information on the chemical environment of each proton and carbon atom, making it exceptionally sensitive to subtle structural changes and impurities.
Why NMR? For this compound, ¹H NMR allows us to "count" protons and verify their connectivity through spin-spin coupling, confirming the correct isomeric form. Furthermore, because the signal area is directly proportional to the number of nuclei, ¹H NMR can be used to quantify impurities against the main compound without needing a specific reference standard for each impurity.[7][9]
Caption: Structure of this compound.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh ~5-10 mg of the sample and a similar amount of an internal standard (e.g., maleic acid) into a clean vial. Dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of DMSO is crucial as it solubilizes the compound well and its residual proton signal does not overlap with key analyte signals.
-
Transfer: Filter the solution into a clean, dry 5 mm NMR tube.
-
Instrument Setup: Acquire the spectrum on a ≥400 MHz spectrometer. A higher field strength provides better signal dispersion, which is critical for resolving the complex aromatic region.
-
Acquisition: Collect data at a constant temperature (e.g., 298 K). Key parameters include a 30° pulse angle, a relaxation delay (D1) of at least 5 times the longest T1 of interest (typically 10-15s for quantitative work), and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
Comparative ¹H NMR Data
| Assignment | Reference Standard (DMSO-d₆) | Test Batch (DMSO-d₆) | Interpretation of Potential Deviations |
| Aldehyde (-CHO) | ~10.1 ppm (s, 1H) | 10.1 ppm (s, 1H) | Absence or reduced integration suggests degradation (e.g., oxidation to carboxylic acid). |
| Aromatic (Benzonitrile H) | ~8.4 ppm (d, 1H) | 8.4 ppm (d, 1H) | Shifts or changes in coupling patterns could indicate incorrect substitution. |
| Aromatic (Benzonitrile H) | ~8.2 ppm (dd, 1H) | 8.2 ppm (dd, 1H) | |
| Imidazole H | ~8.0 ppm (s, 1H) | 8.0 ppm (s, 1H) | |
| Aromatic (Benzonitrile H) | ~7.9 ppm (d, 1H) | 7.9 ppm (d, 1H) | |
| Imidazole H | ~7.5 ppm (s, 1H) | 7.5 ppm (s, 1H) | |
| Methyl (-CH₃) | ~2.2 ppm (s, 3H) | 2.2 ppm (s, 3H) | |
| Impurity Signals | None observed | 3.5 ppm (t), 1.2 ppm (t) | New Signals: Triplets at 3.5 and 1.2 ppm are characteristic of residual ethanol, a common recrystallization solvent.[6] Quantification via integration is required. |
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint
FTIR is a rapid and powerful technique for confirming the presence of key functional groups.[10] It works by measuring the absorption of infrared radiation by the molecule's bonds, which vibrate at specific frequencies.
Why FTIR? This technique provides an orthogonal confirmation of the molecule's core structure. For this specific intermediate, FTIR is exceptionally good at verifying the presence of the nitrile (C≡N) and the aldehyde (C=O) groups, as they have strong, characteristic absorption bands in regions of the spectrum with little interference.[11][12]
Experimental Protocol: FTIR (ATR)
-
Instrument Preparation: Record a background spectrum on a clean Attenuated Total Reflectance (ATR) crystal. This is essential to subtract the spectral contribution of the ambient atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small amount of the solid powder (~1-2 mg) directly onto the ATR crystal and apply consistent pressure using the anvil.
-
Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
Comparative FTIR Data
| Functional Group | Vibrational Mode | Reference Standard (cm⁻¹) | Test Batch (cm⁻¹) | Interpretation of Potential Deviations |
| Nitrile | C≡N Stretch | ~2235 | 2235 | A significant shift or absence of this sharp, intense peak would indicate a major structural error. Aromatic nitriles typically absorb in the 2240-2220 cm⁻¹ range.[12] |
| Aldehyde | C=O Stretch | ~1705 | 1705 | A shift to lower wavenumbers could suggest strong hydrogen bonding. The appearance of a broad band around 3300 cm⁻¹ alongside a C=O shift could indicate oxidation to a carboxylic acid. |
| Aromatic Rings | C=C Stretch | ~1610, 1550, 1480 | 1610, 1550, 1480 | While less specific, a significant change in this fingerprint region can indicate a different polymorphic form or a gross impurity. |
| Aliphatic/Aromatic | C-H Stretch | ~3100-2800 | 3100-2800 | Confirms the presence of both sp² (aromatic/imidazole) and sp³ (methyl) C-H bonds. |
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
MS is the definitive technique for confirming the molecular weight of a compound and is highly effective for detecting and identifying impurities, even at trace levels.[13][14]
Why MS? Coupled with a separation technique like Liquid Chromatography (LC-MS), it provides certainty about the mass of the main component and can separate it from impurities before detection.[3] This is crucial for identifying process-related impurities or degradation products that may have similar functionalities but different molecular weights. High-resolution MS (HRMS) can provide mass data with enough accuracy to help determine the elemental composition of an unknown impurity.[2][13]
Experimental Protocol: LC-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water with 0.1% formic acid. The acid is added to promote protonation for positive ion mode detection.
-
Chromatography: Inject the sample onto a C18 reverse-phase HPLC column. Elute with a gradient of increasing acetonitrile to separate the main peak from any less or more polar impurities.
-
Mass Spectrometry: Analyze the column eluent using an electrospray ionization (ESI) source in positive ion mode. Scan a mass range that comfortably encompasses the expected molecular ion (e.g., m/z 100-500).
Comparative MS Data
| Parameter | Reference Standard | Test Batch | Interpretation of Potential Deviations |
| Molecular Formula | C₁₂H₉N₃O | - | - |
| Exact Mass | 211.0746 | - | - |
| Expected [M+H]⁺ | m/z 212.0818 | - | - |
| Observed [M+H]⁺ | m/z 212.0817 | m/z 212.0819 | Excellent agreement confirms the identity and elemental composition of the main component. |
| Other Significant Ions | None | m/z 226.10 | New Ion: An ion at m/z 226 could correspond to an impurity with a mass of 225 Da. This could potentially be a methylated analog (C₁₃H₁₁N₃O), a common process-related impurity. Further MS/MS fragmentation would be required for confirmation. |
Conclusion: A Synthesis of Spectroscopic Evidence
The quality control of this compound cannot be assured by a single analytical technique. A rigorous, multi-faceted approach is mandatory.
-
NMR provides the definitive structural confirmation and is the primary tool for identifying and quantifying known and unknown impurities.
-
FTIR serves as a rapid, orthogonal check to confirm that the essential chemical functionalities are present.
-
LC-MS acts as the final gatekeeper, verifying the correct molecular weight and providing the sensitivity needed to detect trace-level impurities that might be missed by other methods.[13][14]
By systematically comparing the spectral data of each new batch to a well-characterized reference standard, as outlined in this guide, researchers and drug development professionals can build a robust, self-validating quality system. This ensures the unwavering consistency of the intermediate, which is the foundation for producing safe and effective pharmaceuticals.
References
- Thermo Fisher Scientific. (n.d.). Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry.
- Jones, M. (2023). Techniques for Quality Control in Pharmaceutical Analysis. Journal of Chemical and Pharmaceutical Research, 15, 019.
- Dispas, A., et al. (2022). Emerging analytical techniques for pharmaceutical quality control: Where are we in 2022? Journal of Pharmaceutical and Biomedical Analysis, 221, 115071. doi: 10.1016/j.jpba.2022.115071.
- LGC. (2023). The benefits of high-resolution mass spectrometry for impurity profiling.
- Patel, R., et al. (2020). IMPURITY PROFILING OF PHARMACEUTICALS.
- Waters Corporation. (n.d.). Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. Pharmaceutical Technology.
- AMSbiopharma. (2024). Impurity profiling and HPLC methods for drug quality compliance.
- ResearchGate. (2022). Emerging analytical techniques for pharmaceutical quality control: Where are we in 2022?.
- PharmaVED. (2024). Key Analytical Techniques Powering Pharmaceutical Quality Control.
- Global Insight Conferences. (2024). Analytical Techniques in Pharmaceutical Analysis.
- BenchChem. (n.d.). A Spectroscopic Comparison of Substituted Aromatic Nitriles: A Guide for Researchers.
- Mettler Toledo. (n.d.). FTIR Spectroscopy - Guide to Improving Chemical Processes.
- University of Durham. (n.d.). Quality Control.
- Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles.
- Creative Biostructure. (n.d.). Quality Control.
- European Pharmaceutical Review. (2014). NMR spectroscopy: Quality control of pharmaceutical products.
- Oxford Instruments Magnetic Resonance. (n.d.). Quality Control of raw materials in the chemical industry.
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- 5. Emerging analytical techniques for pharmaceutical quality control: Where are we in 2022? - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Guide to the Efficient Synthesis of 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile
Introduction
In the landscape of modern medicinal chemistry, the synthesis of complex heterocyclic molecules as scaffolds for drug discovery is of paramount importance. Among these, 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile stands out as a pivotal building block, particularly in the construction of benzimidazole derivatives and other pharmacologically active compounds. Its unique trifunctional nature, featuring a nitrile, a formyl group, and a substituted imidazole, offers multiple points for molecular elaboration. However, the efficient and scalable synthesis of this intermediate presents a significant challenge, necessitating a careful evaluation of available synthetic strategies.
This guide provides an in-depth, comparative analysis of the most viable synthetic routes to this compound. We will delve into the mechanistic intricacies of palladium- and copper-catalyzed cross-coupling reactions, offering detailed experimental protocols and a critical assessment of their respective efficiencies. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to select the most appropriate synthetic pathway for their specific needs, balancing factors such as yield, cost, scalability, and environmental impact.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule points to two primary disconnection strategies, both centered on the formation of the C-N bond between the benzonitrile and imidazole rings. This leads to the identification of two key precursors: 4-methylimidazole and a 2-halo-5-formylbenzonitrile derivative.
Figure 1: Retrosynthetic analysis of the target molecule.
This retrosynthetic approach forms the basis for the two main synthetic routes we will explore: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
Synthetic Route 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[1] Its high functional group tolerance and broad substrate scope make it an attractive choice for the synthesis of our target molecule.
Experimental Protocol
Reaction Scheme:
Figure 2: Palladium-catalyzed synthesis of the target molecule.
Step-by-Step Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromo-5-formylbenzonitrile (1.0 eq), 4-methylimidazole (1.2 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), and Xantphos (0.1 eq).
-
Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq) to the flask.
-
Add anhydrous, degassed 1,4-dioxane to the flask to achieve a concentration of 0.1 M with respect to the 2-bromo-5-formylbenzonitrile.
-
Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove inorganic salts, and wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Mechanistic Insights and Rationale
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the imidazole, deprotonation by the base, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand like Xantphos is crucial for promoting both the oxidative addition and the reductive elimination steps, while preventing β-hydride elimination. Cesium carbonate is a common base for this reaction, providing sufficient basicity for the deprotonation of the imidazole N-H.
Performance Metrics
| Metric | Value | Notes |
| Expected Yield | 75-90% | Based on similar reactions in the literature. |
| Purity | >98% | After chromatographic purification. |
| Reaction Time | 12-24 hours | |
| Cost Analysis | High | The main cost drivers are the palladium catalyst and the phosphine ligand. |
Synthetic Route 2: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical and cost-effective alternative to palladium-catalyzed methods for C-N bond formation. Recent advancements in ligand development have significantly improved the efficiency and mildness of this reaction.
Experimental Protocol
Reaction Scheme:
Figure 3: Copper-catalyzed synthesis of the target molecule.
Step-by-Step Procedure:
-
To a round-bottom flask, add 2-bromo-5-formylbenzonitrile (1.0 eq), 4-methylimidazole (1.5 eq), copper(I) iodide (CuI, 0.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Add N,N'-dimethylethylenediamine (DMEDA, 0.2 eq) as a ligand.
-
Add dimethylformamide (DMF) to achieve a concentration of 0.2 M with respect to the 2-bromo-5-formylbenzonitrile.
-
Heat the reaction mixture to 120 °C with stirring for 24-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into a mixture of water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mechanistic Insights and Rationale
The mechanism of the Ullmann condensation is believed to involve the coordination of the imidazole and the aryl halide to the copper center, followed by a reductive elimination-like process. The use of a chelating ligand like DMEDA stabilizes the copper catalyst and facilitates the coupling reaction, allowing for milder reaction conditions compared to traditional Ullmann reactions. Potassium carbonate serves as a cost-effective base.
Performance Metrics
| Metric | Value | Notes |
| Expected Yield | 60-80% | Generally lower than the palladium-catalyzed route. |
| Purity | >98% | After chromatographic purification. |
| Reaction Time | 24-48 hours | Typically longer than the Buchwald-Hartwig reaction. |
| Cost Analysis | Moderate | The use of a copper catalyst makes this route more economical. |
Synthesis of Key Intermediate: 2-Bromo-5-formylbenzonitrile
The commercial availability of 2-halo-5-formylbenzonitriles can be limited, and a synthetic route from more readily available starting materials may be necessary. A common approach involves the radical bromination of the methyl group of 2-bromo-5-methylbenzonitrile, followed by hydrolysis to the corresponding alcohol and subsequent oxidation to the aldehyde. Alternatively, formylation of 2-bromobenzonitrile can be explored, though regioselectivity can be a challenge.
Comparative Analysis and Benchmarking
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium | Copper |
| Cost | High | Moderate |
| Yield | High (75-90%) | Moderate (60-80%) |
| Reaction Time | Shorter (12-24 h) | Longer (24-48 h) |
| Scalability | Well-established for large-scale synthesis | Can be challenging to scale up |
| Environmental Impact | Use of precious metal (Palladium) | More environmentally benign catalyst |
| Functional Group Tolerance | Excellent | Good |
| Ligand Sensitivity | Can be sensitive to air and moisture | Generally more robust |
Conclusion and Recommendations
Both the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation represent viable and effective strategies for the synthesis of this compound.
For laboratory-scale synthesis where high yield and shorter reaction times are prioritized, the Buchwald-Hartwig amination is the recommended route. The higher cost of the palladium catalyst and ligand is often justified by the superior efficiency and reliability of this method.
For larger-scale production or in situations where cost is a primary concern, the Ullmann condensation presents a more economical alternative. While the yields may be slightly lower and the reaction times longer, the significantly lower cost of the copper catalyst makes it an attractive option for process development and manufacturing.
Ultimately, the choice of synthetic route will depend on the specific requirements of the research or development project. This guide provides the foundational information to make an informed decision and to efficiently synthesize this valuable building block for the advancement of medicinal chemistry and drug discovery.
References
- Buchwald, S. L., & Hartwig, J. F. (Eds.). (2010).
-
Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]
-
Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of chemical research, 41(11), 1534-1544. [Link]
Sources
A Comparative Guide to the Validation of Analytical Protocols for 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile
This guide provides a comprehensive framework for the validation of analytical methods for 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile (CAS 1170735-10-0), a key chemical intermediate in pharmaceutical synthesis.[1][2][3] The integrity of the final active pharmaceutical ingredient (API) is fundamentally dependent on the quality and purity of its precursors. Therefore, robust, validated analytical methods are not merely a procedural requirement but a cornerstone of drug safety and efficacy.
This document moves beyond a simple recitation of steps, delving into the scientific rationale behind methodological choices. It is designed for researchers, analytical chemists, and drug development professionals, offering a comparative analysis of applicable techniques and a detailed blueprint for validating a fit-for-purpose High-Performance Liquid Chromatography (HPLC) method, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4]
The Analytical Challenge: Choosing the Right Tool
The molecular structure of this compound—possessing a polar imidazole ring, a benzonitrile group, and a reactive aldehyde—dictates the choice of analytical technology. The primary goal is typically to determine its purity (assay) and quantify any related impurities, including starting materials, by-products, or degradants.
Comparative Assessment of Primary Analytical Techniques
| Technique | Applicability to the Analyte | Rationale & Justification |
| High-Performance Liquid Chromatography (HPLC) | Excellent | HPLC, particularly in reverse-phase mode, is the premier technique for non-volatile and thermally sensitive organic molecules like this one.[5][6] It offers high resolution, sensitivity, and is amenable to quantifying both the main component and trace-level impurities.[7] |
| Gas Chromatography (GC) | Poor / Not Recommended | GC requires the analyte to be volatile and thermally stable.[8] Given the compound's molecular weight (211.22 g/mol ) and multiple functional groups, it is unlikely to volatilize without decomposition at typical GC operating temperatures (150-300°C), making this method unsuitable.[5][9] |
| Spectroscopic Methods (NMR, MS) | Essential (Complementary) | Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for structural elucidation and confirmation.[10] When coupled with HPLC (LC-MS), MS becomes a powerful tool for identifying unknown impurities. These are not typically primary quantitative tools for routine QC but are vital for method development and specificity validation. |
Based on this analysis, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for the routine quality control and stability testing of this compound. The remainder of this guide will focus on the rigorous validation of such a method.
The Validation Blueprint: A Workflow Grounded in ICH Q2(R1)
Method validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[11] The following workflow, based on ICH guidelines, establishes a self-validating system where each parameter builds confidence in the method's overall performance.[4][12]
Caption: A logical workflow for analytical method validation.
Deep Dive: Experimental Protocols for RP-HPLC Method Validation
This section provides step-by-step protocols for validating a hypothetical, yet scientifically plausible, RP-HPLC method for the assay and impurity determination of this compound.
Proposed Chromatographic Conditions
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Rationale: The C18 stationary phase provides excellent hydrophobic retention for the benzonitrile portion of the molecule.
-
-
Mobile Phase A: 0.02 M Potassium Phosphate buffer, pH 3.0
-
Rationale: The buffer controls the ionization state of the imidazole ring (pKa ≈ 7), ensuring consistent retention times. A low pH ensures the imidazole is protonated and well-behaved chromatographically.
-
-
Mobile Phase B: Acetonitrile
-
Rationale: A standard organic modifier that provides good peak shape and elution strength for this class of compounds.
-
-
Gradient: 30% B to 80% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Specificity (Forced Degradation)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Experimental Protocol:
-
Prepare Solutions: Create separate solutions of the analyte (~1 mg/mL) in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
Expose to Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl, heat at 80°C for 4 hours.
-
Base Hydrolysis: Add 1N NaOH, heat at 80°C for 4 hours.
-
Oxidation: Add 3% H₂O₂, store at room temperature for 24 hours.
-
Thermal: Heat the solid powder at 105°C for 48 hours.
-
Photolytic: Expose the solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Neutralize: After exposure, neutralize the acid and base samples.
-
Analyze: Inject the unstressed sample and all stressed samples into the HPLC system.
-
Assessment: Use a photodiode array (PDA) detector to evaluate peak purity for the main analyte peak in all chromatograms. The method is specific if the main peak is spectrally pure and well-resolved from all degradation product peaks.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a defined range.[13]
Experimental Protocol:
-
Prepare Stock Solution: Create a high-concentration stock solution of the reference standard.
-
Prepare Calibration Standards: Perform serial dilutions to prepare at least five concentration levels, ranging from the Limit of Quantitation (LOQ) to 150% of the target assay concentration.[14]
-
Inject and Record: Inject each standard in triplicate.
-
Analyze Data: Plot a graph of mean peak area versus concentration. Perform a linear regression analysis.
Data Summary & Acceptance Criteria:
| Parameter | Acceptance Criterion | Example Data |
| Correlation Coefficient (r²) | ≥ 0.995 | 0.9998 |
| Y-intercept | Should be close to zero | 512 (vs. peak areas of 10,000-1,500,000) |
| Residual Plot | Random distribution around zero | Random scatter observed |
Accuracy (Recovery)
Accuracy is the closeness of the test results to the true value. It is assessed using recovery studies.[15]
Experimental Protocol:
-
Prepare Spiked Samples: If a placebo matrix is available, spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). If no placebo is available, use the standard addition method.
-
Prepare in Triplicate: Prepare three independent samples at each concentration level (for a total of nine determinations).[13]
-
Analyze: Analyze the samples and calculate the amount of analyte recovered.
-
Calculate % Recovery: (Measured Concentration / Spiked Concentration) * 100
Data Summary & Acceptance Criteria:
| Concentration Level | Acceptance Criterion (% Recovery) | Example Mean Recovery |
| 80% | 98.0 - 102.0% | 99.5% |
| 100% | 98.0 - 102.0% | 100.3% |
| 120% | 98.0 - 102.0% | 101.1% |
Precision
Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample under prescribed conditions.
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples at 100% of the target concentration.
-
Analyze them on the same day, with the same analyst and instrument.
-
-
Intermediate Precision:
-
Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
-
Calculate %RSD: Calculate the Relative Standard Deviation (%RSD) for the results of each set and for the combined sets.
Data Summary & Acceptance Criteria:
| Precision Type | Acceptance Criterion (%RSD) | Example %RSD |
| Repeatability | ≤ 1.0% | 0.45% |
| Intermediate Precision | ≤ 2.0% | 0.88% |
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. The LOD is the lowest amount that can be detected but not necessarily quantitated.[14]
Experimental Protocol (Signal-to-Noise Method):
-
Determine Noise: Measure the peak-to-peak noise of the baseline in a region where no peaks are present.
-
Prepare Low-Concentration Solutions: Prepare and inject solutions of decreasing concentration.
-
Identify LOD & LOQ:
-
LOD: The concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1.
-
LOQ: The concentration that yields an S/N ratio of approximately 10:1.
-
-
Confirm LOQ: Verify the precision at the LOQ by injecting at least six replicate samples and ensuring the %RSD is acceptable (typically ≤ 10%).[13]
Method Selection: A Decision Framework
The choice of analytical protocol is driven by the question being asked. This decision tree illustrates how to select the appropriate technique for characterizing this compound.
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biological activity comparison of 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile derivatives
A Comparative Guide to the Biological Activity of 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile Scaffolds and Derivatives
Introduction: The Versatile Imidazolylbenzonitrile Scaffold
This compound is a heterocyclic compound featuring a benzonitrile core functionalized with a formyl group and a 4-methylimidazole moiety. This specific arrangement of functional groups makes it a valuable and versatile building block in medicinal chemistry and drug discovery. The imidazole ring is a common feature in many biologically active compounds and approved drugs, known for its ability to engage in various non-covalent interactions with biological targets. Similarly, the benzonitrile group is a key pharmacophore in numerous enzyme inhibitors. The formyl group provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives.
While extensive comparative studies on a series of direct derivatives of this compound are not widely available in the public domain, the analysis of structurally related imidazole and benzonitrile derivatives can provide significant insights into their potential biological activities. This guide will, therefore, explore the anticancer, antimicrobial, and enzyme inhibitory activities of these related classes of compounds, offering a comparative analysis based on available experimental data. This approach allows us to project the potential therapeutic applications of derivatives that could be synthesized from this promising scaffold.
Anticancer Activity of Structurally Related Imidazole Derivatives
The imidazole moiety is a key component in a variety of anticancer agents. One of the well-studied classes of imidazole-containing anticancer compounds is the farnesyltransferase (FT) inhibitors. FT is a crucial enzyme in the post-translational modification of the Ras protein, which is frequently mutated in human cancers. Inhibiting FT can disrupt Ras signaling and, consequently, cancer cell proliferation.
Comparative Analysis of Farnesyltransferase Inhibitors
A study on 2,3,4,5-tetrahydro-1-(imidazol-4-ylalkyl)-1,4-benzodiazepines, which share the imidazole core, revealed potent FT inhibitory activity. The structure-activity relationship (SAR) of these compounds highlights the importance of specific substitutions for their anticancer effects.
| Compound | R Group at 4-position | 7-position substituent | FT IC50 (nM) | Reference |
| 1 | 2-(trifluoromethoxy)benzoyl | 4-pyridinyl | 24 | [1] |
| 2 | 2-thienylsulfonyl | Cyano | <1 | [1] |
| 3 | Propylsulfonyl | Cyano | 1.6 | [1] |
| 4 | Phenylsulfonyl | Cyano | 0.9 | [1] |
Table 1: Comparative in vitro farnesyltransferase inhibitory activity of selected imidazole-containing tetrahydrobenzodiazepine derivatives.[1]
Structure-Activity Relationship (SAR) Insights
The data reveals several key SAR trends for these imidazole-based FT inhibitors[1]:
-
Imidazole Moiety: The imidazole ring is crucial for the interaction with the zinc ion in the active site of farnesyltransferase.
-
Substituents at the 4-position: A hydrophobic substituent at the 4-position of the benzodiazepine ring, often linked via a hydrogen bond acceptor, is important for potent enzyme inhibition.
-
Substituents at the 7-position: A hydrophilic group, such as a cyano group, at the 7-position enhances the activity.
-
Hydrophobic Side Chains: The presence of hydrophobic side chains, such as propyl, phenyl, or thienyl, attached to the N-4 sulfonyl group leads to maximal in vivo activity in tumor models.
Experimental Protocol: In Vitro Farnesyltransferase Inhibition Assay
The following is a representative protocol for determining the in vitro inhibitory activity of compounds against farnesyltransferase.
Materials:
-
Recombinant human farnesyltransferase (hFTase)
-
[³H]Farnesyl pyrophosphate (FPP)
-
Biotinylated lamin B peptide substrate (biotin-KRTRK(Nle)CVIM)
-
Scintillation proximity assay (SPA) beads
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 20 mM KCl, 5 mM MgCl₂, 2 mM DTT)
-
Test compounds dissolved in DMSO
Procedure:
-
Prepare a reaction mixture containing hFTase, biotinylated lamin B peptide, and the test compound at various concentrations in the assay buffer.
-
Initiate the reaction by adding [³H]FPP.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution containing EDTA.
-
Add streptavidin-coated SPA beads to the reaction mixture and incubate to allow the biotinylated peptide to bind to the beads.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Caption: Workflow for in vitro farnesyltransferase inhibition assay.
Antimicrobial Activity of Structurally Related Imidazole and Benzonitrile Derivatives
Both imidazole and benzonitrile moieties are present in various compounds with significant antimicrobial properties. For instance, novel benzimidazole derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities.
Comparative Analysis of Antimicrobial Benzimidazole Derivatives
A study on a series of novel benzimidazole derivatives demonstrated their efficacy against a range of pathogenic microorganisms.
| Compound | R1 | R2 | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. A. niger | Reference |
| 5a | H | H | 62.5 | 125 | [2] |
| 5g | 4-Cl | H | 15.62 | 31.25 | [2] |
| 5i | 4-CF3 | H | 7.81 | 15.62 | [2] |
| Ciprofloxacin | - | - | 7.81 | - | [2] |
| Ketoconazole | - | - | - | 15.62 | [2] |
Table 2: Comparative in vitro antimicrobial activity (MIC) of selected benzimidazole derivatives.[2]
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of these benzimidazole derivatives is influenced by the nature of the substituents on the phenyl ring[2]:
-
Electron-withdrawing groups: The presence of electron-withdrawing groups, such as chloro (Cl) and trifluoromethyl (CF3), at the para-position of the phenyl ring significantly enhances the antibacterial and antifungal activity.
-
Potency: Compound 5i , with a trifluoromethyl group, was found to be the most potent derivative in the series, exhibiting activity comparable to the standard drugs ciprofloxacin and ketoconazole.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The minimum inhibitory concentration (MIC) is a standard measure of the in vitro antimicrobial activity of a compound. The broth microdilution method is a widely used technique for determining MIC values.
Materials:
-
Bacterial and fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Standard antimicrobial agents (e.g., ciprofloxacin, ketoconazole)
-
Resazurin solution (as a viability indicator)
Procedure:
-
Prepare serial twofold dilutions of the test compounds and standard drugs in the appropriate broth in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microorganism to be tested.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 24 hours (for bacteria) or at 35°C for 48 hours (for fungi).
-
After incubation, add the resazurin solution to each well and incubate for a further 2-4 hours.
-
The MIC is determined as the lowest concentration of the compound that prevents a color change of the resazurin indicator (from blue to pink), indicating inhibition of microbial growth.
Caption: Workflow for MIC determination using the broth microdilution method.
Enzyme Inhibitory Activity of Structurally Related Benzonitrile Derivatives
The benzonitrile group is a well-known pharmacophore that can act as a hydrogen bond acceptor and participate in other interactions with enzyme active sites. A series of 5-(4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives have been identified as potent inhibitors of xanthine oxidase, an enzyme involved in gout.
Comparative Analysis of Xanthine Oxidase Inhibitors
The inhibitory potency of these benzonitrile derivatives against xanthine oxidase was found to be dependent on the substituents on the benzonitrile ring.
| Compound | X³ | R | XO IC50 (µM) | Reference |
| 1a | C | H | > 100 | [3] |
| 1j | N | iso-pentyloxy | 8.1 | [3] |
| 1k | N | cyclopentyloxy | 6.7 | [3] |
| Allopurinol | - | - | 2.5 | [3] |
Table 3: Comparative in vitro xanthine oxidase inhibitory activity of selected benzonitrile derivatives.[3]
Structure-Activity Relationship (SAR) Insights
The SAR analysis of these xanthine oxidase inhibitors revealed the following[3]:
-
Nitrogen Atom at X³: A nitrogen atom at the X³ position is more effective for inhibitory activity than a carbon atom.
-
Substituents at the 2-position: The presence of an iso-pentyloxy or a cyclopentyloxy group at the 2-position of the benzonitrile moiety enhances the inhibitory potency.
-
Mode of Inhibition: Kinetic studies showed that the most promising compound, 1k , acts as a mixed-type inhibitor of xanthine oxidase.
Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay
The following protocol describes a typical method for assessing the in vitro inhibitory activity of compounds against xanthine oxidase.
Materials:
-
Xanthine oxidase (from bovine milk)
-
Xanthine (substrate)
-
Phosphate buffer (e.g., 100 mM, pH 7.5)
-
Test compounds dissolved in DMSO
-
Allopurinol (standard inhibitor)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture containing xanthine oxidase and the test compound at various concentrations in the phosphate buffer.
-
Pre-incubate the mixture at 25°C for a few minutes.
-
Initiate the reaction by adding the substrate, xanthine.
-
Monitor the formation of uric acid by measuring the increase in absorbance at 295 nm over time using a UV-Vis spectrophotometer.
-
Calculate the initial reaction rates for each compound concentration.
-
Determine the percent inhibition and calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
Caption: Workflow for in vitro xanthine oxidase inhibition assay.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Although direct comparative biological data for its derivatives are limited, the analysis of structurally related imidazole and benzonitrile compounds provides a strong rationale for its potential in anticancer, antimicrobial, and enzyme inhibitory applications. The structure-activity relationships discussed in this guide, derived from analogous compound series, offer valuable insights for the rational design of new derivatives. Future research focused on the synthesis and systematic biological evaluation of a library of compounds derived from this scaffold is warranted to fully explore its therapeutic potential. The experimental protocols detailed herein provide a solid foundation for such investigations.
References
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(Reference for general information on antimicrobial benzothiazoles - not directly cited in text but relevant to the broader topic).[4]
-
(Reference for general information on antimicrobial imidazoles - not directly cited in text but relevant to the broader topic).[5]
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(Reference for a patent on an anticancer imidazole compound - not directly cited in text but relevant to the broader topic).[6]
-
Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives. Arabian Journal of Chemistry.[2]
-
Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters.[7]
-
Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. Molecules.[8]
-
Antimicrobial activities of some newly synthesized substituted Benzosuberone and its related derivatives. Journal of Chemical and Pharmaceutical Research.[9]
-
New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Journal of the Iranian Chemical Society.[10]
-
(Reference for a patent on benzothiazole derivatives as anticancer agents - not directly cited in text but relevant to the broader topic).[11]
-
Synthesis and Antitumor Evaluation of Novel 5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H). Molecules.[12]
-
Quantitative Structure-activity Relationships of Imidazole-containing Farnesyltransferase Inhibitors Using Different Chemometric Methods. Current Computer-Aided Drug Design.[13]
-
QSAR Studies on the N-(lh-Benzo[D]Imidazol-2-Yl) Acetamide Derivatives to Interleukin-I Receptor-Associated Kinase-4 (IRAK4) Inhibitors. International Journal of Drug Design and Discovery.[14]
-
Design, synthesis, and biological evaluation of 5-(4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives as xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry.[3]
-
Quantitative structure-activity relationships of imidazole-containing farnesyltransferase inhibitors using different chemometric methods. Current Computer-Aided Drug Design.[15]
-
Synthesis, Biological Evaluation and Molecular Modeling Investigation of Some New Benzimidazole Analogs as Antiviral Agents. ResearchGate.[16]
-
(Reference for general information on kinase inhibitors - not directly cited in text but relevant to the broader topic).[]
-
Design, Synthesis, and Biological Evaluation of 2-((4-Bisarylmethyl-piperazin-1-yl)methyl)benzonitrile Derivatives as HCV Entry Inhibitors. Journal of Medicinal Chemistry.[18]
-
Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. Pharmacia.[19]
-
Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. Bioorganic & Medicinal Chemistry.[20]
-
Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1 H-1,2,3-triazol-1-yl]acetamide (AZD3229), a Potent Pan-KIT Mutant Inhibitor for the Treatment of Gastrointestinal Stromal Tumors. Journal of Medicinal Chemistry.[21]
-
Discovery and Structure−Activity Relationships of Imidazole-Containing Tetrahydrobenzodiazepine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry.[1]
-
Design, synthesis, molecular modeling, DFT, ADME and biological evaluation studies of some new 1,3,4-oxadiazole linked benzimidazoles as anticancer agents and aromatase inhibitors. Journal of Biomolecular Structure and Dynamics.[22]
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- 6. US11932608B1 - 4-((2-(2-(2-(4-hydroxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)acetyl)hydrazono)methyl)benzoic acid as an anticancer compound - Google Patents [patents.google.com]
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- 21. Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1 H-1,2,3-triazol-1-yl]acetamide (AZD3229), a Potent Pan-KIT Mutant Inhibitor for the Treatment of Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Design, synthesis, molecular modeling, DFT, ADME and biological evaluation studies of some new 1,3,4-oxadiazole linked benzimidazoles as anticancer agents and aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Cost Analysis of Synthetic Pathways for 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile: A Guide for Researchers
In the landscape of modern drug discovery and development, the efficient and cost-effective synthesis of key intermediates is paramount. 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile stands as a crucial building block in the synthesis of various pharmaceutical agents, making the optimization of its production a significant area of research. This guide provides an in-depth, comparative cost analysis of two prominent synthetic pathways to this valuable compound, offering researchers and process chemists the data-driven insights necessary to make informed decisions in their synthetic endeavors.
This analysis will dissect two distinct and viable synthetic strategies: a direct Nucleophilic Aromatic Substitution (SNAr) approach and a classic Ullmann-type Coupling reaction. Each pathway will be evaluated based on its reaction conditions, yields, reagent costs, and overall process efficiency.
Pathway 1: Nucleophilic Aromatic Substitution (SNAr) - A Direct and Efficient Approach
The most direct route to this compound involves the nucleophilic aromatic substitution of an activated aryl fluoride. This pathway leverages the electron-withdrawing nature of the nitrile and formyl groups to facilitate the displacement of a fluoride ion by the nucleophilic nitrogen of 4-methylimidazole.
Mechanistic Rationale
The SNAr mechanism proceeds via a two-step addition-elimination process. The electron-deficient aromatic ring of 2-fluoro-5-formylbenzonitrile is attacked by the lone pair of electrons on a nitrogen atom of 4-methylimidazole. This initial attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The aromaticity of the ring is then restored through the elimination of the highly electronegative fluoride ion, yielding the desired product. The use of a polar aprotic solvent like dimethylformamide (DMF) is crucial as it solvates the cation of the base, thereby increasing the nucleophilicity of the imidazole. A mild inorganic base, such as potassium carbonate, is employed to deprotonate the imidazole in situ, enhancing its nucleophilic character.
Experimental Protocol:
A detailed experimental procedure for this pathway is outlined in patent WO 2012061726 A1. The following is a representative laboratory-scale protocol:
-
To a solution of 2-fluoro-5-formylbenzonitrile (1.0 eq) in anhydrous dimethylformamide (DMF), add 4-methylimidazole (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
A reported yield for this reaction is approximately 85%.
Pathway 2: Ullmann-type Coupling - A Classic C-N Bond Formation Strategy
An alternative and well-established method for the formation of the crucial C-N bond is the Ullmann-type coupling reaction. This pathway utilizes a less reactive aryl bromide as the starting material and employs a copper catalyst to facilitate the coupling with 4-methylimidazole.
Mechanistic Rationale
The Ullmann condensation is a copper-catalyzed reaction that enables the formation of carbon-heteroatom bonds.[1] While the precise mechanism can be complex and is the subject of ongoing research, it is generally believed to involve the oxidative addition of the aryl halide to a Cu(I) species. The resulting organocopper intermediate then undergoes ligand exchange with the imidazole, followed by reductive elimination to form the desired C-N bond and regenerate the Cu(I) catalyst. This reaction typically requires a ligand, such as 1,10-phenanthroline, to stabilize the copper catalyst and a base, often a carbonate like cesium carbonate, to facilitate the reaction. The choice of a high-boiling polar solvent like DMF is also common for Ullmann reactions to ensure the reactants remain in solution at the required elevated temperatures.
Experimental Protocol:
The following is a plausible experimental protocol for an Ullmann-type coupling to synthesize the target molecule, based on general procedures for similar transformations:
-
To a reaction vessel, add 2-bromo-5-formylbenzonitrile (1.0 eq), 4-methylimidazole (1.5 eq), copper(I) iodide (0.1 eq), 1,10-phenanthroline (0.2 eq), and cesium carbonate (2.5 eq).
-
Add anhydrous dimethylformamide (DMF) and degas the mixture with an inert gas (e.g., argon or nitrogen).
-
Heat the reaction mixture to 110-120 °C and stir for 12-24 hours, monitoring the reaction by TLC or HPLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Dilute the filtrate with water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
A hypothetical yield for this type of reaction, considering the complexities of copper-catalyzed couplings, is estimated to be around 70%.
Comparative Cost Analysis
To provide a practical comparison, a cost analysis was performed based on the reagents required for each pathway to synthesize 100 grams of the final product, this compound. The prices of reagents were obtained from various chemical suppliers and are subject to market fluctuations.
| Parameter | Pathway 1: SNAr | Pathway 2: Ullmann-type Coupling |
| Starting Aryl Halide | 2-Fluoro-5-formylbenzonitrile | 2-Bromo-5-formylbenzonitrile |
| Key Reagents | 4-Methylimidazole, Potassium Carbonate | 4-Methylimidazole, Copper(I) Iodide, 1,10-Phenanthroline, Cesium Carbonate |
| Solvent | Dimethylformamide (DMF) | Dimethylformamide (DMF) |
| Typical Yield | ~85% | ~70% |
| Estimated Reagent Cost per 100g of Product * | ~$250 - $350 | ~$450 - $600 |
| Process Complexity | Simpler, fewer reagents | More complex, requires catalyst and ligand, longer reaction time |
Disclaimer: The estimated reagent cost is based on catalog prices for research-grade chemicals and does not include costs for solvents, purification materials, labor, or waste disposal. Bulk pricing for industrial-scale synthesis would be significantly lower.
Visualizing the Synthetic Workflows
To further clarify the two synthetic approaches, the following diagrams illustrate the respective workflows.
Caption: Workflow for the SNAr synthesis of the target compound.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile
This document provides a detailed, procedural guide for the safe and compliant disposal of 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the benchtop to the entire lifecycle of the chemicals we handle. This guide is designed to provide not just a set of instructions, but a framework for understanding the rationale behind these essential procedures, ensuring the protection of both laboratory personnel and the environment.
The disposal of any chemical waste is governed by stringent regulations from bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][2][3] Adherence to these guidelines and your institution's specific Chemical Hygiene Plan (CHP) is mandatory.[4][5]
Hazard Assessment and Waste Characterization: The "Why"
-
Benzonitrile Group: Organic nitriles are a class of compounds that can be toxic. They can be harmful if swallowed, in contact with skin, or inhaled.[6][7] A critical consideration is their potential to release highly toxic hydrogen cyanide gas upon contact with strong acids or through thermal decomposition.
-
Imidazole Group: Imidazole and its derivatives are known to be corrosive, capable of causing severe skin burns and eye damage.[8] They are often harmful if swallowed.[8][9]
-
Formyl Group (Aldehyde): Aldehydes can be irritants and sensitizers.
Based on this analysis, This compound must be classified as hazardous chemical waste. [10] Under no circumstances should this compound or its containers be disposed of in regular trash or poured down the drain.[7][9][11]
| Hazard Component | Potential Risks | Disposal Implications |
| Benzonitrile | Toxic if swallowed, inhaled, or in contact with skin.[6] | Must be handled with appropriate PPE. Waste must be segregated and collected as hazardous. |
| Imidazole | Corrosive; causes severe skin burns and eye damage.[8] | Requires careful handling to avoid contact. Waste is considered corrosive. |
| Overall Compound | Uninvestigated toxicological properties. | Assume high toxicity and handle accordingly. All waste is considered hazardous. |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the systematic process for collecting and disposing of waste containing this compound. This workflow is designed to ensure safety and regulatory compliance at every stage.
Caption: Waste Disposal Workflow for this compound.
Methodology Details
1. Personal Protective Equipment (PPE):
-
Always wear chemical safety goggles, a fully buttoned lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[8] Consult glove manufacturer compatibility charts for specific solvents used.
-
All handling of the solid compound or its solutions should be performed within a certified chemical fume hood.[7][12]
2. Waste Segregation and Container Selection:
-
Solid Waste: Collect un-reclaimable this compound powder, contaminated weigh paper, spatulas, and PPE (gloves, wipes) in a dedicated, compatible container.[8] A wide-mouth glass or polyethylene container with a screw-top cap is appropriate.[13]
-
Liquid Waste: Collect solutions in a separate, dedicated liquid waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS office.
-
Container Integrity: All waste containers must be in good condition, free of cracks or deterioration, and made of a material that does not react with the waste.[13] The cap must provide a tight seal.
3. Waste Container Labeling:
-
As soon as the first drop of waste is added, the container must be labeled.[8]
-
The label must, at a minimum, include the words "Hazardous Waste" and the full chemical name: "this compound" .[14]
-
List all components of a mixture, including solvents.
-
Indicate the associated hazards (e.g., "Toxic," "Corrosive").
4. Accumulation in a Satellite Accumulation Area (SAA):
-
The labeled waste container must be stored in a designated SAA, which is at or near the point of waste generation and under the control of laboratory personnel.[13][14]
-
The container must be kept closed at all times except when adding waste.[15]
-
Store the waste container in a secondary containment bin to prevent spills.[3]
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[14]
5. Requesting Disposal:
-
Once the waste container is full (no more than 90% capacity[15]), or when the project is complete, contact your institution's Environmental Health & Safety (EHS) or equivalent department to request a waste pickup.[16][17]
-
Do not move the waste to other laboratories or attempt to transport it yourself.[16] Disposal must be handled by trained professionals who will use a licensed waste carrier.[12]
Emergency Procedures for Spills and Exposures
In the event of a spill or personal exposure, immediate and correct action is critical.
-
Small Spill (in a chemical fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite).[12]
-
Collect the absorbent material using non-sparking tools and place it in your hazardous waste container.
-
Clean the spill area as directed by your laboratory's specific procedures.
-
-
Large Spill or Spill Outside a Fume Hood:
-
Evacuate the immediate area.
-
Alert others and contact your institution's EHS/emergency response team immediately.
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[18] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[18] Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[9]
-
By adhering to this guide, you contribute to a culture of safety, ensuring that the innovative work conducted in the laboratory does not come at the cost of personal health or environmental integrity. Always consult your institution's specific Chemical Hygiene Plan and Safety Data Sheets for the most comprehensive guidance.
References
-
OSHA Compliance For Laboratories. US Bio-Clean. [Link]
-
OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety & Health Administration. [Link]
-
Safety Data Sheet: Imidazole. Chemos GmbH&Co.KG. [Link]
-
Chapter: 11 Safety Laws and Standards Pertinent to Laboratories. National Academies of Sciences, Engineering, and Medicine. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Standard Operating Procedure (SOP) Template for Hazardous Chemicals: Imidazole. Washington State University. [Link]
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Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]
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A Researcher's Guide to the Safe Handling of 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a profound respect for safety. The compound 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile, a molecule of interest in medicinal chemistry, requires meticulous handling to ensure the well-being of laboratory personnel and the integrity of our research. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of why each precaution is necessary.
Hazard Assessment and Personal Protective Equipment (PPE)
A thorough hazard assessment is the cornerstone of laboratory safety.[2] For this compound, the primary risks involve accidental ingestion, skin contact, eye contact, and inhalation of dust or aerosols. Therefore, a multi-layered PPE approach is mandatory.
Table 1: Recommended Personal Protective Equipment
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield | Standard safety glasses are insufficient.[2] Goggles provide a seal against splashes and vapors, while a face shield offers an additional layer of protection, especially when handling larger quantities or during procedures with a high splash potential.[2] All eye and face protection should be ANSI Z87.1 certified.[2] |
| Hand Protection | Disposable nitrile gloves (minimum 5-mil thickness) | Nitrile gloves offer good resistance to a range of chemicals and are a suitable choice for incidental contact.[3][4] For prolonged handling or in the case of a spill, double-gloving or using heavier-duty gloves is recommended.[2] It's crucial to understand that thin nitrile gloves provide only splash protection and must be changed immediately upon contamination.[3] |
| Body Protection | A fully buttoned, long-sleeved laboratory coat | Protects skin and personal clothing from spills and contamination.[5] |
| Respiratory Protection | Use in a certified chemical fume hood | Engineering controls like a fume hood are the primary means of preventing inhalation exposure.[5] If work outside a fume hood is unavoidable and there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary, and personnel must be part of a respiratory protection program.[6] |
| Foot Protection | Closed-toe shoes | Prevents injuries from spills and dropped objects. Open-toed shoes are strictly prohibited in a laboratory setting.[7] |
Operational Plan: Donning and Doffing PPE
The correct sequence for putting on and taking off PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on and fasten completely.
-
Goggles and Face Shield: Adjust for a secure and comfortable fit.
-
Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat.
Doffing Sequence (to be performed in a designated area):
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin. For example, peel one glove off by grasping the cuff and pulling it inside out. Use the gloved hand to remove the second glove by sliding a finger under the cuff.
-
Face Shield and Goggles: Remove by handling the headband, avoiding contact with the front surfaces.
-
Lab Coat: Unbutton and remove by rolling it down the arms, keeping the contaminated exterior folded inward.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Emergency Procedures
In the event of an exposure, immediate and appropriate action is vital.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[8] An eyewash station should be readily accessible.[5] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration.[8] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[8] Seek immediate medical attention.
Disposal Plan
Proper disposal of contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
-
Contaminated PPE: All disposable PPE, such as gloves, should be discarded in a designated hazardous waste container after use.[9]
-
Chemical Waste: Unused or waste this compound, as well as any solutions containing it, must be disposed of as hazardous chemical waste.[10] Do not pour down the drain.[10] Waste should be collected in a clearly labeled, sealed, and appropriate container.[11][12] Follow all institutional and local regulations for hazardous waste disposal.[9]
-
Empty Containers: Empty containers may still contain hazardous residues and should be managed as hazardous waste unless thoroughly decontaminated.[11]
Visualizing the Safety Workflow
To ensure a clear and logical approach to safety, the following workflow diagram outlines the key decision points and actions for handling this compound.
Caption: Workflow for the safe handling of this compound.
By adhering to these rigorous safety protocols, we can confidently advance our research while prioritizing the health and safety of everyone in the laboratory.
References
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Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]
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Good Laboratory Practices: Waste Disposal. (n.d.). SCION Instruments. Retrieved from [Link]
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Ultimate Guide to Laboratory Gloves: Choose the Right Type for Your Applications. (2024, November 27). Scientific Laboratory Supplies. Retrieved from [Link]
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Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. (2021, July 29). PMC. Retrieved from [Link]
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Imidazole derivatives: Impact and prospects in antiviral drug discovery. (n.d.). PMC. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
